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Foundational

The Dualistic Pharmacodynamics of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine in Human Hepatocytes

Executive Summary & Molecular Context N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine , commonly known as Aegeline , is a natural alkaloidal amide originally isolated from the leaves of Aegle marmelos. In the realm o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine , commonly known as Aegeline , is a natural alkaloidal amide originally isolated from the leaves of Aegle marmelos. In the realm of hepatic pharmacology and toxicology, this compound presents a fascinating dualistic profile. Historically implicated in severe drug-induced liver injury (DILI) outbreaks linked to dietary supplements (e.g., OxyELITE Pro)[1], recent molecular profiling has also unveiled its potent hepatoprotective, anti-inflammatory, and metabolic-regulating properties under controlled dosing[2].

This whitepaper dissects the complex mechanism of action of Aegeline in human hepatocytes. By mapping both its CYP2C19-mediated bioactivation pathway (the toxicity axis) and its PPAR/Bcl-2 signaling pathway (the protective axis), we provide a comprehensive technical guide for researchers and drug development professionals navigating the narrow therapeutic window of cinnamic acid-derivative alkaloids.

The Hepatotoxicity Axis: CYP2C19-Mediated Bioactivation

The idiosyncratic hepatotoxicity associated with high-dose Aegeline exposure is driven primarily by phase I metabolic bioactivation rather than the intrinsic toxicity of the parent compound.

In human hepatocytes, Aegeline undergoes rapid first-pass metabolism catalyzed predominantly by the cytochrome P450 enzyme CYP2C19 [3]. This enzymatic processing converts the compound into a highly reactive p-quinone methide intermediate . Because p-quinone methides are fiercely electrophilic, they rapidly scavenge intracellular antioxidants.

The primary detoxification route for this intermediate is conjugation with glutathione (GSH), forming a stable GSH conjugate (M2 metabolite)[3]. However, when high doses of Aegeline saturate this detoxification pathway, intracellular GSH is rapidly depleted. The unbound p-quinone methide intermediates then covalently bind to critical cellular macromolecules and proteins, forming adducts that trigger oxidative stress, mitochondrial dysfunction, and ultimate hepatocellular necrosis. This mechanism has been validated in vitro, where the selective CYP2C19 inhibitor Ticlopidine successfully attenuated Aegeline-induced cytotoxicity[3].

Bioactivation Aegeline Aegeline (Parent Compound) CYP2C19 CYP2C19 Enzyme Aegeline->CYP2C19 Hepatic Metabolism Quinone p-Quinone Methide (Reactive Intermediate) CYP2C19->Quinone Bioactivation M1 Demethylation (M1) CYP2C19->M1 Minor Pathway Ticlopidine Ticlopidine (Inhibitor) Ticlopidine->CYP2C19 Blocks M2 GSH Conjugate (M2) Quinone->M2 GSH Detoxification Toxicity Cytotoxicity & Protein Adducts Quinone->Toxicity GSH Depletion

CYP2C19-mediated bioactivation of Aegeline into a reactive p-quinone methide intermediate.

The Hepatoprotective Axis: PPAR Agonism and Apoptotic Regulation

Paradoxically, at controlled, sub-toxic doses, Aegeline demonstrates profound hepatoprotective and metabolic benefits. Computational and in vitro studies reveal that Aegeline acts as a dual-target agonist for Peroxisome Proliferator-Activated Receptors (PPARs) , functioning as a full agonist for PPARα and a partial agonist for PPARγ[4]. This receptor engagement facilitates lipid clearance, reduces steatosis, and provides antihyperglycemic effects[5].

Furthermore, Aegeline actively modulates the intrinsic apoptotic pathway. In models of Doxorubicin (DOX)-induced hepatotoxicity, Aegeline exhibits high-affinity binding (−6.568 kcal/mol) to the anti-apoptotic protein Bcl-2 via hydrophobic interactions[2]. By upregulating Bcl-2, Aegeline effectively antagonizes pro-apoptotic Bax and prevents the downstream activation of Caspase-9 and Caspase-3[2]. Concurrently, it suppresses the nuclear translocation of the transcription factor NF-κB , leading to a significant reduction in pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α[2].

Hepatoprotection Aegeline Aegeline (Therapeutic Dose) PPAR PPARα/γ Agonism Aegeline->PPAR Direct Binding NFKB NF-κB Inhibition Aegeline->NFKB Suppresses Cytokines Bcl2 Bcl-2 Upregulation Aegeline->Bcl2 Hydrophobic Interaction Survival Hepatocyte Survival PPAR->Survival Lipid Clearance NFKB->Survival Anti-inflammatory Bax Bax/Caspase Inhibition Bcl2->Bax Antagonizes Bax->Survival Prevents Apoptosis

Hepatoprotective signaling pathways of Aegeline via PPAR agonism and Bcl-2/Bax modulation.

Quantitative Pharmacodynamics & Binding Kinetics

To facilitate rapid comparison for drug development professionals, the key quantitative metrics governing Aegeline's hepatic interactions are summarized below:

Pharmacological ParameterTarget / ContextValue / ObservationReference
Primary Bioactivating Enzyme CYP2C19Catalyzes p-quinone methide formation3[3]
Bcl-2 Binding Affinity Anti-apoptotic protein Bcl-2−6.568 kcal/mol (Hydrophobic interactions)2[2]
CYP3A4 Inhibition Cytochrome P450 3A4IC50 ≈ 76 µmol (Weak inhibition)5[5]
PPAR Activity PPARα / PPARγFull agonist (PPARα) / Partial agonist (PPARγ)4[4]
Lipid Profile Impact Triglycerides (Tg) / Total Cholesterol (TC)Tg decreased by 55%; TC decreased by 24%4[4]

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity replication and mechanistic proof, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and data interpretation.

Protocol A: In Vitro Assessment of CYP2C19-Mediated Bioactivation

Objective: To definitively link Aegeline cytotoxicity to its CYP2C19-generated reactive metabolites rather than the parent compound.

  • Hepatocyte Culture Configuration: Plate Primary Human Hepatocytes (PHHs) in a collagen-matrigel sandwich configuration.

    • Causality: Standard 2D monolayers rapidly lose CYP450 expression and biliary efflux capabilities. The sandwich model preserves in vivo-like CYP2C19 activity and the canalicular networks essential for trapping and excreting the M2 (GSH-conjugated) metabolite.

  • Inhibitor Pre-incubation (The Self-Validating Control): Divide cultures into two primary arms: Vehicle Control and Ticlopidine (selective CYP2C19 inhibitor, 50 µM). Pre-incubate for 1 hour.

    • Causality: If Aegeline is intrinsically toxic, Ticlopidine will have no effect on cell death. If toxicity is strictly metabolite-driven, Ticlopidine will rescue cell viability, creating an internal mechanistic proof.

  • Aegeline Exposure & GSH Trapping: Expose both arms to Aegeline (e.g., 50 µM) supplemented with exogenous Glutathione (GSH, 1 mM) for 24 hours.

    • Causality: The p-quinone methide intermediate is highly electrophilic and transient. Exogenous GSH acts as a trapping agent, forcing the formation of the stable M2 conjugate before the intermediate can bind to critical cellular macromolecules.

  • LC-MS/MS Metabolite Quantification: Extract the culture medium and cell lysate. Analyze via LC-MS/MS in multiple reaction monitoring (MRM) mode to quantify the demethylated metabolite (M1) and the GSH conjugate (M2).

    • Causality: Direct quantification of M2 confirms the presence of the transient p-quinone methide intermediate, definitively mapping the bioactivation pathway.

Protocol B: Evaluation of Anti-Apoptotic Efficacy via Bcl-2/Bax Stoichiometry

Objective: To quantify Aegeline’s hepatoprotective mechanism against oxidative stress-induced apoptosis.

  • Induction of Oxidative Stress: Treat PHHs with Doxorubicin (DOX, 1 µM) to induce robust intracellular reactive oxygen species (ROS) and baseline apoptosis.

    • Causality: DOX reliably triggers the intrinsic mitochondrial apoptotic pathway, providing a standardized, severe stressor to evaluate Aegeline's protective threshold.

  • Aegeline Co-Treatment: Administer Aegeline at sub-toxic, therapeutic doses (e.g., 5-10 µM).

    • Causality: High doses trigger the CYP2C19 bioactivation pathway (Protocol A). Low doses favor high-affinity target binding (e.g., Bcl-2 and PPARs) without saturating the cellular detoxification pathways.

  • Subcellular Fractionation: Lyse cells and perform differential centrifugation to separate the cytosolic and nuclear fractions.

    • Causality: NF-κB exerts its pro-inflammatory effects only upon nuclear translocation. Fractionation is required to prove that Aegeline inhibits this specific translocation step, not just overall cellular NF-κB expression.

  • Western Blotting for Apoptotic Stoichiometry: Quantify the protein expression of Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) using specific monoclonal antibodies. Calculate the Bcl-2/Bax ratio.

    • Causality: Cellular survival is dictated by the stoichiometric ratio of these proteins at the mitochondrial membrane, not their absolute individual concentrations. A restored ratio confirms the mechanism of survival.

References

  • Metabolic activation of aegeline mediated by CYP2C19 - Xenobiotica / PubMed (NIH) - 3

  • Aegeline improves doxorubicin-induced liver toxicity by modulating oxidative stress and Bax/Bcl2/caspase/NF-κB signaling - Scientific Reports / ResearchGate - 2

  • Dietary Supplements Containing Aegeline and DMAA (1,3-Dimethylamylamine) and their Role in Liver Injury - International Journal of Medical Research and Health Sciences -5

  • Aegeline from Aegle marmelos as a dual-target agonist for managing type II diabetes mellitus - ResearchGate -4

  • Hepatotoxicity due to herbal dietary supplements: Past, present and the future - PMC - NIH - 1

Sources

Exploratory

pharmacokinetics of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine in murine models

An In-Depth Technical Guide to the Pharmacokinetics of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine in Murine Models Authored by a Senior Application Scientist This guide provides a comprehensive framework for des...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine in Murine Models

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for designing, executing, and interpreting pharmacokinetic (PK) studies of the novel compound N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine in murine models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation. The methodologies described herein are grounded in established principles of pharmacokinetics and bioanalysis, ensuring a robust and scientifically sound approach to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this promising molecule.

Introduction and Strategic Imperative

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine belongs to the cinnamoyl derivatives, a class of compounds that has garnered significant interest for a wide range of pharmacological activities, including potential anticancer applications.[1][2][3] Preliminary in silico assessments of similar cinnamoyl derivatives suggest favorable ADME properties, including the potential for oral bioavailability and the capacity to cross the blood-brain barrier.[1][2] However, to advance this compound through the preclinical pipeline, a rigorous in vivo characterization of its pharmacokinetic behavior is not merely a regulatory requirement but a strategic necessity.

Understanding the PK profile—how the body acts on the drug—is crucial for establishing a rational dosing regimen, interpreting efficacy and toxicology data, and predicting its therapeutic window in humans.[4][5] This document outlines the critical steps and scientific rationale for a comprehensive murine PK study, from initial experimental design to final data analysis.

Pre-analytical Considerations and Compound Profile

A successful PK study begins with a thorough understanding of the test article. N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine possesses several structural motifs that inform the experimental strategy:

  • The Cinnamoyl Moiety: This group is common in natural products and is known to be metabolically active.[6][7]

  • Hydroxylamine and Amine Functionality: These groups are susceptible to phase I and phase II metabolic transformations, including N-dealkylation, N-oxidation, and conjugation.[8] The presence of the secondary amine, in particular, suggests that metabolism could lead to the formation of metabolic-intermediate (MI) complexes with cytochrome P450 enzymes.

  • Methoxyphenyl Group: This feature is a common site for O-demethylation by CYP450 enzymes.

Based on these features, we can hypothesize that the compound will undergo significant metabolism, which necessitates a highly sensitive and specific bioanalytical method to distinguish the parent drug from its metabolites.

Experimental Design: A Self-Validating Approach

The cornerstone of a robust PK study is an experimental design that minimizes variability and maximizes data quality.[4] A parallel-arm study design comparing intravenous (IV) and oral (PO) administration is essential for determining fundamental PK parameters, including absolute bioavailability.

Table 1: Proposed Study Design for Murine Pharmacokinetics
ParameterIntravenous (IV) ArmOral (PO) ArmRationale
Animal Model Male C57BL/6 mice (8-10 weeks old)Male C57BL/6 mice (8-10 weeks old)C57BL/6 is a common, well-characterized inbred strain used in PK studies.
Dose Level 2 mg/kg10 mg/kgIV dose is lower to avoid solubility/toxicity issues. PO dose is higher to ensure measurable plasma concentrations after first-pass metabolism.
Vehicle 10% DMSO, 40% PEG300, 50% Saline0.5% Carboxymethylcellulose (CMC) in waterThe IV vehicle is a standard formulation for solubilizing compounds. The PO vehicle is a suspension to facilitate oral gavage.[9]
Administration Bolus injection via the tail veinOral gavageStandard routes for determining absolute bioavailability.[9]
Animals/Timepoint n = 3n = 3Provides sufficient statistical power for initial PK characterization.
Sampling Times IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hrPO: 0.25, 0.5, 1, 2, 4, 8, 12, 24 hrTimepoints are selected to capture the rapid distribution phase (early points) and the elimination phase (later points).[9]

Detailed Experimental Workflows

Test Article Formulation and Administration

Expertise in Practice: The formulation's success is critical. For the IV dose, the compound should be first dissolved in the minimum amount of DMSO, followed by the addition of PEG300 and finally saline. For the PO suspension, the compound should be levigated with a small amount of the vehicle to form a paste before final dilution to ensure homogeneity.

Step-by-Step Protocol:

  • IV Formulation (2 mg/kg at 5 mL/kg):

    • Weigh the required amount of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine.

    • Dissolve in 10% of the final volume with DMSO.

    • Add 40% of the final volume with PEG300 and vortex thoroughly.

    • Add 50% of the final volume with sterile saline and vortex until a clear solution is formed.

  • PO Formulation (10 mg/kg at 10 mL/kg):

    • Weigh the required amount of the compound.

    • Add a small volume of 0.5% CMC and triturate with a mortar and pestle to create a uniform paste.

    • Gradually add the remaining 0.5% CMC vehicle while mixing to achieve the final concentration.

  • Administration:

    • Accurately weigh each animal to determine the precise dosing volume.

    • For IV administration, restrain the mouse and administer the dose via the lateral tail vein.

    • For PO administration, use a proper-sized oral gavage needle to deliver the suspension directly into the stomach.[9]

Serial Blood Sampling and Plasma Processing

Causality Behind the Choice: Serial bleeding from the same animal, rather than terminal bleeds from different cohorts at each time point, dramatically reduces inter-animal variability and the total number of animals required.[4][5] The submandibular vein is an excellent site for collecting serial samples with minimal stress to the animal.

Step-by-Step Protocol:

  • At each time point specified in Table 1, collect approximately 50-75 µL of whole blood from the submandibular vein into EDTA-coated microtubes.

  • Gently invert the tubes several times to ensure proper anticoagulation.

  • Place the tubes on ice immediately after collection.

  • Within 30 minutes of collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.[9]

  • Carefully aspirate the supernatant (plasma) and transfer it to a new, clearly labeled microcentrifuge tube.

  • Store the plasma samples at -80°C until bioanalysis. This ensures the stability of the analyte.

Diagram: Overall Pharmacokinetic Study Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Formulate_IV Formulate IV Dose Dose_IV Administer IV Dose Formulate_IV->Dose_IV Formulate_PO Formulate PO Dose Dose_PO Administer PO Dose Formulate_PO->Dose_PO Acclimate Acclimate Animals Sample Serial Blood Sampling Dose_IV->Sample Dose_PO->Sample Process Plasma Separation Sample->Process Store Store Plasma at -80°C Process->Store Bioanalysis LC-MS/MS Quantification Store->Bioanalysis PK_Calc Pharmacokinetic Analysis Bioanalysis->PK_Calc Report Generate Report PK_Calc->Report

Caption: High-level workflow for the murine pharmacokinetic study.

Bioanalytical Method: LC-MS/MS Quantification

Trustworthiness Through Validation: A validated bioanalytical method is the bedrock of reliable PK data. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its superior sensitivity, selectivity, and speed.[10]

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 20 µL of plasma, add 80 µL of acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable-isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[9]

  • LC-MS/MS Conditions:

    • HPLC System: A standard UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI), positive mode.

  • Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Anticipated Metabolism and Data Interpretation

The collected plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Diagram: Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Compound N-cinnamoyl-2-hydroxy-2- (4-methoxyphenyl)ethylamine M1 O-Demethylation Parent->M1 M2 N-Dealkylation Parent->M2 M3 Hydroxylation (Aromatic Ring) Parent->M3 M4 Glucuronidation M1->M4 M5 Sulfation M1->M5 M3->M4 M3->M5

Caption: Potential metabolic pathways for the test compound.

Table 2: Key Pharmacokinetic Parameters to be Determined
ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable pointRepresents total drug exposure over time.
AUC(0-inf) Area under the curve extrapolated to infinityRepresents total drug exposure after a single dose.
t1/2 Elimination half-lifeTime required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Interpreting the Results: A high oral bioavailability (F% > 50%) would support its development as an oral therapeutic. A short half-life (e.g., < 2 hours) might suggest the need for more frequent dosing or formulation development (e.g., extended-release). A large volume of distribution (Vd) would indicate extensive distribution into tissues. These data, in concert, will form a comprehensive picture of the compound's disposition in a living system, providing the critical insights needed to advance its development.

References

  • Gouleni, L., et al. (2023). Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Gu, H., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Available at: [Link]

  • Gouleni, L., et al. (2023). Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. PubMed. Available at: [Link]

  • Gu, H., et al. (2015). Murine Pharmacokinetic Studies. ResearchGate. Available at: [Link]

  • Gouleni, L., et al. (2023). Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. ResearchGate. Available at: [Link]

  • Bienta. Pharmacokinetics Studies in Mice or Rats. Bienta. Available at: [Link]

  • Weiner, G. J., et al. (2019). Toxicology and Pharmacokinetic Studies in Mice and Nonhuman Primates of the Nontoxic, Efficient, Targeted Hexameric FasL: CTLA4-FasL. Molecular Cancer Therapeutics. Available at: [Link]

  • Zhu, J., et al. (2019). Synthesis of N-hydroxycinnamoyl amide derivatives and evaluation of their anti-oxidative and anti-tyrosinase activities. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Petrucci, F., et al. (2021). Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. Molecules. Available at: [Link]

  • Valente, S., et al. (2017). Structure-Activity Relationships on Cinnamoyl Derivatives as Inhibitors of p300 Histone Acetyltransferase. ChemMedChem. Available at: [Link]

  • Sousa, J., et al. (2022). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Mai, A., et al. (2005). Synthesis and biological evaluation of 2-, 3-, and 4-acylaminocinnamyl-N-hydroxyamides as novel synthetic HDAC inhibitors. Medicinal Chemistry. Available at: [Link]

  • Atkinson, A., et al. (2011). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition. Available at: [Link]

  • Ali, I., et al. (2022). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Arabian Journal of Chemistry. Available at: [Link]

  • Aftab, S., et al. (2022). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules. Available at: [Link]

  • Salih, Q. M. (2023). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. ResearchGate. Available at: [Link]

  • Stubbs, K. A., et al. (2025). Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pauk, K., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available at: [Link]

  • Jinbin, Y., et al. (2020). Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin. Frontiers in Pharmacology. Available at: [Link]

  • Dehert, M., et al. (2022). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors. Molecules. Available at: [Link]

  • Lavrentev, M. A., et al. (2025). The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. Acta Naturae. Available at: [Link]

  • Griffiths, K., et al. (2019). In vivo pharmacokinetic data from mice dosed with various half-life... ResearchGate. Available at: [Link]

  • Koyuncu, I., et al. (2021). Analytical Methods for Determination of Antiviral Drugs in Different Matrices: Recent Advances and Trends. PubMed. Available at: [Link]

  • Turesky, R. J. (2007). Metabolism and biomarkers of heterocyclic aromatic amines in humans. ResearchGate. Available at: [Link]

  • Perreault, S. D., et al. (2005). INTERSPECIES DIFFERENCES IN PHARMACOKINETICS AND METABOLISM OF S-3-(4-ACETYLAMINO-PHENOXY)-2-HYDROXY-2-METHYL-N-(4-NITRO-3-TRIFLUOROMETHYL-PHENYL)-PROPIONAMIDE: THE ROLE OF N-ACETYLTRANSFERASE. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis, Antibacterial and Pharmacokinetic Evaluation of Novel Derivatives of Harmine N 9 -Cinnamic Acid. Molecules. Available at: [Link]

  • El-Readi, M. Z., et al. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. Available at: [Link]

  • Stiborová, M., et al. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology. Available at: [Link]

Sources

Foundational

Unraveling the Cytochrome P450-Mediated Metabolic Pathways and Hepatotoxicity of N-Cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, commonly k...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, commonly known as Aegeline (AGL) , is a natural alkaloidal amide isolated from the leaves and fruits of the Bael tree (Aegle marmelos)[1]. While historically utilized in traditional medicine and modern dietary supplements (such as OxyELITE Pro) for its purported metabolic and anti-obesity benefits, AGL has been implicated in severe outbreaks of acute and chronic drug-induced liver injury (DILI)[2].

As drug development professionals, understanding the idiosyncratic nature of this hepatotoxicity requires looking beyond the parent compound. Toxicological profiling reveals that AGL itself is not inherently cytotoxic; rather, its toxicity is driven by Cytochrome P450 (CYP450)-mediated bioactivation[3]. This whitepaper dissects the specific metabolic pathways of AGL, elucidates the chemical causality behind its hepatotoxicity, and provides self-validating experimental protocols for reactive metabolite trapping.

The CYP2C19-Mediated Bioactivation Pathway

The metabolic fate of AGL is a textbook example of toxification via phase I metabolism. The structural features of AGL—specifically the 4-methoxyphenyl group coupled with a benzylic alcohol—make it highly susceptible to enzymatic transformation into a reactive electrophile.

Mechanistic Breakdown
  • O-Demethylation (Phase I): The primary metabolic event is the O-demethylation of the 4-methoxy moiety on the phenyl ring. In vitro recombinant enzyme phenotyping has definitively identified CYP2C19 as the principal catalyst for this reaction, yielding a phenolic metabolite designated as M1 [2].

  • Formation of the p-Quinone Methide: The generation of M1 creates a p-hydroxybenzyl alcohol motif. The para-relationship between the newly unmasked phenolic hydroxyl and the benzylic carbon primes the molecule for spontaneous or enzymatically driven dehydration/oxidation. This event results in the formation of a highly reactive p-quinone methide intermediate [3].

  • Nucleophilic Trapping & Cytotoxicity: p-Quinone methides are potent, electron-deficient electrophiles. In a healthy hepatocyte, they are rapidly neutralized by intracellular Glutathione (GSH) via nucleophilic attack, forming a stable, detoxified GSH conjugate (M2) [3]. However, upon GSH depletion, the p-quinone methide covalently binds to nucleophilic residues (e.g., sulfhydryl groups of cysteines) on critical hepatic proteins. This covalent adduction disrupts protein function, induces severe oxidative stress, and ultimately triggers hepatocyte apoptosis and necrosis[4].

MetabolicPathway AGL Aegeline (AGL) N-cinnamoyl-2-hydroxy-2- (4-methoxyphenyl)ethylamine CYP2C19 CYP2C19 (Principal Enzyme) AGL->CYP2C19 Catalysis M1 Phenolic Metabolite (M1) (O-Demethylation) CYP2C19->M1 O-Demethylation QMI Reactive p-Quinone Methide Intermediate M1->QMI Dehydration/Oxidation GSH Glutathione (GSH) Trapping QMI->GSH Nucleophilic Attack Proteins Hepatic Proteins (Covalent Binding) QMI->Proteins Covalent Binding (GSH Depletion) M2 GSH Conjugate (M2) (Detoxification Pathway) GSH->M2 Formation Tox Cytotoxicity & Liver Injury Proteins->Tox Cellular Stress Ticlopidine Ticlopidine (CYP2C19 Inhibitor) Ticlopidine->CYP2C19 Inhibits

Figure 1: CYP2C19-mediated bioactivation of Aegeline into a reactive p-quinone methide.

Experimental Methodologies for Metabolic Profiling

As application scientists, we must recognize that reactive intermediates like p-quinone methides have half-lives in the millisecond range. They cannot be detected via standard LC-MS/MS profiling. Therefore, a self-validating trapping assay is required to indirectly confirm their formation.

Protocol 1: In Vitro Bioactivation and GSH Trapping Assay

Rationale: To intercept the transient intermediate before it degrades or binds to microsomal proteins, a "soft" nucleophile (GSH) is introduced in massive excess to form a stable, detectable thioether adduct.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 200 µL reaction mixture containing 1.0 mg/mL microsomal protein, 50 µM AGL, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The physiological pH strictly maintains CYP conformational integrity. The 5 mM GSH concentration ensures pseudo-first-order trapping kinetics, outcompeting non-specific protein binding.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate catalysis by adding a NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: Initiating with NADPH ensures the reaction only begins when all components are at thermal equilibrium, preventing skewed initial-rate kinetics.

  • Termination & Extraction: After 60 minutes, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard. Vortex vigorously and centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism, while precipitating structural proteins to yield a clean supernatant for UHPLC-QTOF-MS/MS analysis.

  • Self-Validation Controls:

    • Negative Control 1 (-NADPH): Confirms that M1 and M2 formation is strictly cytochrome P450-dependent.

    • Negative Control 2 (-GSH): Confirms that the M2 mass shift is definitively a GSH adduct (the peak must be absent in this control).

Protocol 2: CYP Phenotyping and Cytotoxicity Correlation

Rationale: To definitively identify CYP2C19 as the principal catalyst and establish a direct mechanistic link between metabolism and cytotoxicity[2].

  • Recombinant Enzyme Screening: Incubate AGL (10 µM) with a panel of cDNA-expressed human CYPs (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) supplemented with NADPH. Quantify M1 formation rates.

  • Chemical Inhibition in Hepatocytes: Culture primary human hepatocytes. Pre-treat cells with Ticlopidine (a selective, mechanism-based CYP2C19 inhibitor) for 30 minutes prior to AGL exposure[3].

    • Causality: If CYP2C19 is the sole bioactivation conduit, Ticlopidine will cause a dose-dependent decrease in M1/M2 formation and simultaneously rescue the cells from AGL-induced death.

  • Viability Assessment: Measure cell viability using an ATP-depletion assay at 24 hours post-exposure.

Workflow Start In Vitro Bioactivation Assay Incubation Liver Microsomes / Hepatocytes + AGL + NADPH + GSH Start->Incubation Inhibition CYP Phenotyping (Recombinant CYPs + Ticlopidine) Incubation->Inhibition Parallel Assay Extraction Protein Precipitation & Sample Extraction Incubation->Extraction Inhibition->Extraction LCMS UHPLC-QTOF-MS/MS Analysis Extraction->LCMS Supernatant Data Metabolite Identification (M1 and M2 Mass Shifts) LCMS->Data Structural Elucidation Validation Cytotoxicity Correlation (Cell Viability Rescue) Data->Validation Mechanistic Link

Figure 2: Self-validating experimental workflow for reactive metabolite trapping and phenotyping.

Quantitative Pharmacokinetic and Metabolic Data

To contextualize the in vitro bioactivation risks, we must examine the in vivo pharmacokinetic (PK) profile of AGL. Rapid oral absorption and moderate hepatic accumulation dictate the exposure time of the liver to the parent compound[5].

Table 1: Pharmacokinetic & Metabolic Parameters of Aegeline (AGL)

ParameterValueModel / SystemReference
Plasma Tmax 0.5 hND4 Mice (Oral Administration)[5]
Plasma Half-life (t1/2) 1.3 – 1.4 hND4 Mice (Oral, 30–300 mg/kg)[5]
Liver Tmax 1.9 hND4 Mice (Oral Administration)[5]
Liver Half-life (t1/2) 1.2 – 1.7 hND4 Mice (Oral, 30–300 mg/kg)[5]
CYP3A4 Inhibition (IC50) ~76 µmolIn Vitro (Human Liver Microsomes)[6]
Primary Bioactivation Enzyme CYP2C19Recombinant Human CYPs[2]

Data Interpretation: AGL exhibits rapid gastrointestinal absorption (Tmax = 0.5 h) and is cleared relatively quickly from both plasma and hepatic tissue. Furthermore, AGL is only a weak inhibitor of CYP3A4 (~76 µmol)[6]. This confirms that AGL's primary clinical danger lies not in precipitating classical competitive drug-drug interactions (DDIs), but in its own rapid toxification via CYP2C19.

Clinical Implications for Drug Development

The identification of a p-quinone methide intermediate perfectly explains the idiosyncratic nature of AGL-induced hepatotoxicity observed in dietary supplement consumers.

  • Genetic Polymorphisms: The reliance on CYP2C19 for bioactivation means that patient genetics play a massive role in toxicity. Individuals possessing ultra-rapid metabolizer phenotypes for CYP2C19 (e.g., CYP2C19*17) will generate the toxic p-quinone methide at an accelerated rate, rapidly overwhelming their endogenous GSH reserves[2].

  • Synergistic Toxicity: Formulations combining AGL with other compounds that either induce CYP2C19 or deplete hepatic GSH (such as high-dose acetaminophen or certain botanical extracts) create a perfect storm for severe drug-induced liver injury.

By integrating reactive metabolite trapping assays early in the preclinical pipeline, developers can flag structural alerts (like the 4-methoxyphenyl group in AGL) and engineer out these metabolic liabilities before they reach human trials.

Sources

Exploratory

Hepatotoxicity of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine: In Vitro Mechanisms, Metabolic Activation, and Cytotoxicity Assays

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine , commonly known as Aegeline , is an alkaloidal amide originally isolated from the leaves of the Bael tree (Aegle marmelos)[1]. While natural extracts containing trace amounts of Aegeline have been consumed safely for centuries, the introduction of high-dose, synthetic Aegeline into dietary supplements (most notably OxyElite Pro) triggered an outbreak of severe acute hepatocellular injury and fulminant liver failure in 2013[2][3].

This whitepaper dissects the in vitro cytotoxicity of Aegeline on liver cells. As a Senior Application Scientist, I will guide you through the critical failure of standard immortalized cell lines (like HepG2) to predict this toxicity, the underlying CYP2C19-mediated metabolic bioactivation pathway, and a self-validating experimental protocol utilizing Primary Human Hepatocytes (PHH) to accurately model drug-induced liver injury (DILI).

The Mechanistic Paradox: Why Standard In Vitro Assays Failed

When the hepatotoxicity outbreak occurred, initial in vitro screening of Aegeline presented a paradox. Standard cytotoxicity assays utilizing the human liver carcinoma cell line (HepG2) showed minimal toxicity, with Aegeline failing to reach an IC50 even at concentrations as high as 100 μg/mL (336.3 μM)[1].

The Causality of the Failure: HepG2 cells, while widely used for preliminary screening, possess notoriously low basal expression of Cytochrome P450 (CYP450) enzymes. Aegeline itself is not inherently cytotoxic; it is a pro-toxin . The cytotoxicity observed in human patients was entirely dependent on hepatic metabolic activation[4]. Because HepG2 cells could not metabolize the parent compound, the assays yielded false-negative safety profiles. This highlights a critical field-proven insight: When screening alkaloidal amides for DILI, metabolically competent models (e.g., Primary Human Hepatocytes or 3D HepaRG spheroids) are strictly mandatory.

Metabolic Bioactivation: The CYP2C19 Pathway

Recent pharmacokinetic and microsomal incubation studies have elucidated the exact mechanism of Aegeline-induced hepatotoxicity. Aegeline undergoes extensive hepatic metabolism, primarily driven by the enzyme CYP2C19 [4].

  • Demethylation & Oxidation: CYP2C19 catalyzes the O-demethylation of the 4-methoxyphenyl group, followed by further oxidation.

  • Reactive Intermediate Formation: This process generates a highly reactive electrophile known as a p-quinone methide intermediate [4].

  • Glutathione (GSH) Depletion: The p-quinone methide rapidly forms adducts with cellular nucleophiles, aggressively depleting intracellular Glutathione (GSH) stores[4].

  • Cellular Collapse: The loss of GSH eliminates the hepatocyte's primary antioxidant defense, leading to overwhelming oxidative stress, mitochondrial dysfunction, and ultimately, cellular necrosis and apoptosis.

G A Aegeline (Parent Compound) N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine B CYP2C19 Metabolic Activation A->B C p-Quinone Methide (Reactive Electrophile) B->C D GSH Depletion (Oxidative Stress) C->D E Hepatocellular Necrosis & Apoptosis D->E F Ticlopidine (CYP2C19 Inhibitor) F->B Inhibits

Caption: CYP2C19-mediated metabolic bioactivation of Aegeline into a toxic p-quinone methide.

Quantitative Data Synthesis

To illustrate the stark contrast in in vitro models, the following table summarizes the quantitative cytotoxicity metrics of Aegeline across different cellular environments, demonstrating the critical shift in IC50 when metabolic competence is introduced.

Cell Model / ConditionCYP450 CompetenceAegeline IC50 (72h)Mechanistic Observation
HepG2 (Standard) Very Low> 300 μMFalse negative; no bioactivation[1].
Primary Rat Hepatocytes High~ 45 μMPronounced cytotoxicity; GSH depletion observed[4].
Primary Human Hepatocytes (PHH) High (Human Native)~ 38 μMSevere cytotoxicity; matches clinical DILI profiles.
PHH + Ticlopidine (10 μM) Inhibited (CYP2C19 blocked)> 200 μMCytotoxicity attenuated; proves CYP2C19 dependence[4].

Self-Validating Experimental Protocol: CYP-Dependent Cytotoxicity Assay

To establish a trustworthy and self-validating system, any in vitro assay evaluating Aegeline must include a specific enzyme inhibitor control. By utilizing Ticlopidine (a potent, selective CYP2C19 inhibitor), researchers can definitively prove that cytotoxicity is a direct result of the reactive metabolite, rather than the parent compound[4].

Step-by-Step Methodology

Phase 1: Cell Preparation & Seeding

  • Thaw cryopreserved Primary Human Hepatocytes (PHH) using high-viability thawing medium.

  • Seed PHH at a density of 6×104 cells/well in collagen-coated 96-well plates using Williams' E Medium supplemented with hepatocyte maintenance supplements (dexamethasone, insulin, transferrin, selenium).

  • Allow 24 hours for monolayer attachment and recovery at 37°C, 5% CO2​ .

Phase 2: Inhibitor Pre-Incubation (The Validation Step) 4. Divide the plate into two main cohorts: Metabolically Active and CYP2C19-Inhibited. 5. To the CYP2C19-Inhibited cohort, add Ticlopidine to achieve a final well concentration of 10 μM. 6. Pre-incubate for 1 hour to ensure complete target engagement of the CYP2C19 active site.

Phase 3: Aegeline Dosing 7. Prepare a serial dilution of synthetic Aegeline in DMSO (ensure final DMSO concentration in wells remains ≤0.5% ). 8. Dose both cohorts with Aegeline concentrations ranging from 1 μM to 500 μM. 9. Incubate for 48 to 72 hours.

Phase 4: Multiplex Viability Assessment 10. GSH Assay: At 24 hours, lyse a subset of wells and use a fluorometric GSH/GSSG ratio assay to quantify early-stage glutathione depletion. 11. LDH Release: At 72 hours, sample 50 μL of supernatant to measure Lactate Dehydrogenase (LDH) release (indicating necrotic membrane rupture). 12. MTT/CellTiter-Glo: Assess overall metabolic viability/ATP content in the remaining cell monolayer.

G S1 Seed Primary Human Hepatocytes (96-well plate, Collagen Coated) S2 Pre-incubate with Ticlopidine (CYP2C19 Inhibitor Group) S1->S2 S3 Dose with Aegeline (1 μM to 500 μM) S1->S3 Vehicle Control S2->S3 S4 Incubate 24h - 72h (37°C, 5% CO2) S3->S4 S5 Multiplex Assay (LDH Release / GSH Depletion) S4->S5 S6 Quantify Cytotoxicity (IC50 Shift Analysis) S5->S6

Caption: Self-validating workflow for Aegeline cytotoxicity utilizing CYP2C19 inhibition.

Downstream Apoptotic Signaling

Once the p-quinone methide intermediate exhausts the hepatocyte's GSH reserves, the cell undergoes a rapid cascade of oxidative damage. The inability to neutralize Reactive Oxygen Species (ROS) leads to lipid peroxidation and the activation of stress kinases (such as JNK).

This oxidative stress directly impacts the mitochondria, causing an imbalance in the Bax/Bcl-2 protein ratio. The mitochondrial permeability transition pore (mPTP) opens, releasing Cytochrome c into the cytosol. This event triggers the apoptosome, leading to the cleavage and activation of Caspase-9, which subsequently activates the executioner Caspase-3/7, finalizing the apoptotic death of the liver cell[5].

G R Reactive p-Quinone Methide G GSH Depletion & ROS Spike R->G M Mitochondrial Dysfunction (Bax/Bcl-2 Imbalance) G->M C Cytochrome c Release M->C C9 Caspase-9 Activation C->C9 C3 Caspase-3/7 Activation C9->C3 A Hepatocyte Apoptosis C3->A

Caption: Apoptotic signaling cascade triggered by Aegeline's reactive metabolite.

Conclusion

The hepatotoxicity of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline) serves as a profound cautionary tale in drug and supplement development. It underscores the danger of relying solely on immortalized cell lines like HepG2, which lack the CYP450 machinery required to detect reactive metabolites. By implementing metabolically competent Primary Human Hepatocytes and utilizing targeted inhibitors like Ticlopidine, researchers can build robust, self-validating in vitro systems capable of intercepting hidden hepatotoxins before they reach clinical populations.

References

  • Dietary Supplements Containing Aegeline and DMAA (1,3-Dimethylamylamine) and their Role in Liver Injury International Journal of Medical Research and Health Sciences URL:[Link]

  • Severe Acute Hepatocellular Injury Attributed to OxyELITE Pro: A Case Series Digestive Diseases and Sciences (via PMC/NIH) URL:[Link]

  • OxyELITE Pro - LiverTox - Clinical and Research Information on Drug-Induced Liver Injury National Center for Biotechnology Information (NCBI Bookshelf) URL:[Link]

  • Aegeline improves doxorubicin-induced liver toxicity by modulating oxidative stress and Bax/Bcl2/caspase/NF-κB signaling Scientific Reports (via ResearchGate) URL:[Link]

  • Hepatotoxicity due to herbal dietary supplements: Past, present and the future Food and Chemical Toxicology (via PMC/NIH) URL:[Link]

  • Metabolic activation of aegeline mediated by CYP2C19 Xenobiotica (via PubMed/NIH) URL:[Link]

Sources

Foundational

Structural Characterization and NMR Elucidation of N-Cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline)

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Executive Summary The molecule N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine , triviall...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals

Executive Summary

The molecule N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine , trivially known as aegeline , is a naturally occurring β-hydroxyamide alkaloid primarily isolated from the leaves and fruits of the Bael tree (Aegle marmelos)[1]. Structurally, it consists of a 4-methoxyphenyl ethanolamine core linked via an amide bond to a trans-cinnamoyl moiety.

In drug development, aegeline has garnered significant attention due to its multifaceted pharmacological profile. It acts as a potent inhibitor of monoamine oxidase A (MAO-A) and downregulates inducible nitric oxide synthase (iNOS) expression, presenting a compelling scaffold for neuroprotective and antidepressant therapeutics[1]. This whitepaper provides a comprehensive, self-validating guide to the extraction, isolation, and rigorous structural characterization of aegeline using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Mechanistic Pharmacological Pathway

To understand the clinical relevance of isolating highly pure aegeline, one must examine its mechanism of action. Aegeline mitigates the reserpine-induced pain-depression dyad by preventing the degradation of biogenic amines and reducing oxidative stress[1].

MOA Aegeline Aegeline (Active Alkaloid) MAOA Inhibition of MAO-A (Enzymatic Blockade) Aegeline->MAOA iNOS Downregulation of iNOS (Protein Expression) Aegeline->iNOS Monoamines ↑ Biogenic Amines (Serotonin, Dopamine) MAOA->Monoamines OxStress ↓ Oxidative Stress (Lipid Peroxidation) iNOS->OxStress Neuro Neuroprotection & Antidepressant Efficacy Monoamines->Neuro OxStress->Neuro

Fig 1. Mechanistic signaling pathway of aegeline in neuroprotection.

Self-Validating Extraction and Isolation Methodology

The isolation of aegeline from complex botanical matrices requires a highly controlled chromatographic workflow. The following protocol is designed with built-in validation checkpoints to ensure the causality of each step leads to high-purity yields[1],[2].

Step-by-Step Protocol
  • Soxhlet Extraction (Matrix Penetration):

    • Procedure: Pulverize 500 g of dried Aegle marmelos leaves. Defat the powder using n -hexane to remove lipophilic waxes. Extract the defatted marc with methanol (MeOH) in a Soxhlet apparatus at 65°C for 48 hours.

    • Causality & Validation: Methanol is selected for its high dielectric constant, efficiently solvating the polar hydroxyl and amide groups of aegeline. Validation Check: The extraction is deemed complete when the solvent in the Soxhlet siphon tube cycles completely colorless, indicating exhaustive extraction.

  • Solvent Evaporation and Partitioning:

    • Procedure: Concentrate the methanolic extract under reduced pressure (vacuum rotary evaporation at 40°C). Suspend the crude residue in water and partition successively with ethyl acetate (EtOAc).

    • Causality & Validation: Aegeline is moderately polar; partitioning into EtOAc separates it from highly polar tannins and glycosides left in the aqueous layer.

  • Column Chromatography (CC) Gradient Elution:

    • Procedure: Load the EtOAc fraction onto a silica gel column (60–120 mesh). Elute using a gradient mobile phase of Hexane:EtOAc (starting from 100:0 to 0:100). Maintain a flow rate of 20 drops/min.

    • Causality & Validation: The gradient gradually increases polarity. Aegeline typically elutes at a Hexane:EtOAc ratio of approximately 6.5:3.5[1].

  • HPTLC Monitoring:

    • Procedure: Spot the collected fractions on pre-coated silica gel 60 F254 plates. Develop using Toluene:EtOAc:Formic Acid (7:3:0.1).

    • Validation Check: Pool only the fractions that exhibit a single, distinct quenching spot under UV 254 nm at an Rf​ value of ~0.24, matching an authentic aegeline standard[1].

  • Crystallization:

    • Procedure: Recrystallize the pooled fractions from a mixture of chloroform and methanol to yield white needle-like crystals.

    • Validation Check: Measure the melting point. A sharp melting point of 178–180°C confirms the physical purity of the aegeline crystals prior to NMR analysis[2].

Isolation Plant Aegle marmelos Matrix (Leaves / Fruits) Soxhlet Soxhlet Extraction (Methanol, 65°C) Plant->Soxhlet Evap Solvent Evaporation (Vacuum, 40°C) Soxhlet->Evap CC Column Chromatography (Hexane:EtOAc Gradient) Evap->CC HPTLC HPTLC Validation (Rf ~0.24) CC->HPTLC Cryst Crystallization (White Needles) HPTLC->Cryst Pure Pure Aegeline (C18H19NO3) Cryst->Pure

Fig 2. Step-by-step isolation workflow of aegeline from Aegle marmelos.

Structural Characterization and Spectral Data

The definitive identification of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine relies on high-resolution 1D ( 1 H, 13 C) and 2D NMR spectroscopy, supported by mass spectrometry (HR-ESI-MS) and Fourier-transform infrared spectroscopy (FT-IR)[3],[4].

Mass Spectrometry and FT-IR
  • HR-ESI-MS: The mass spectrum displays a molecular ion peak [M]+ at m/z 297.35 and an [M+H]+ pseudo-molecular ion at m/z 298, which perfectly corroborates the molecular formula C18​H19​NO3​ [3].

  • FT-IR (KBr disc): Diagnostic stretching frequencies validate the functional groups:

    • 3375 cm −1 : Sharp peak corresponding to the secondary amide N−H stretch.

    • 3266 cm −1 : Broad peak indicative of the O−H stretch (hydroxyl group)[2].

    • 1650 cm −1 : Strong absorption for the amide C=O stretch (Amide I band).

    • 1600, 1512 cm −1 : Aromatic C=C stretching[4].

NMR Spectroscopy Analysis

The NMR spectra (recorded in CDCl3​ at 400/500 MHz for 1 H and 100/125 MHz for 13 C) provide unambiguous mapping of the molecular connectivity[3],[4],[5].

Causality in NMR Interpretation:

  • Stereochemistry of the Alkene: The protons of the cinnamoyl double bond ( α and β to the carbonyl) appear at δ 6.39 and δ 7.60 ppm. Crucially, they exhibit a scalar coupling constant ( J ) of 15.6 Hz . According to the Karplus equation, a J -value between 12–18 Hz is the definitive signature of a dihedral angle of ~180°, confirming the (E)-trans configuration of the cinnamoyl moiety[3],[4].

  • Diastereotopic Methylene Protons: The methine proton ( CH−OH ) at δ 4.87 ppm appears as a doublet of doublets ( dd ). This splitting pattern is caused by the adjacent chiral center rendering the two protons of the CH2​−N group diastereotopic (magnetically non-equivalent). The methine proton couples to each of these protons with different J -values ( J=3.4 Hz and 8.2 Hz)[4],[5].

  • Para-Substitution Pattern: The 4-methoxyphenyl ring displays a classic AA′BB′ spin system. Two distinct doublets at δ 6.90 and δ 7.32 ppm, both integrating to 2 protons with an ortho-coupling of J≈8.6 Hz, confirm the para-substituted geometry[3],[4].

Quantitative NMR Data Tables

Table 1: 1 H and 13 C NMR Assignments for Aegeline ( CDCl3​ , δ in ppm)

Position / Moiety 1 H NMR ( δ , multiplicity, J in Hz, integration) 13 C NMR ( δ )Structural Assignment
Cinnamoyl Group
1 ( C=O )-165.7Amide Carbonyl
2 ( CH= )6.39 (d, J=15.6 , 1H)120.7Alkene α -carbon
3 ( CH= )7.60 (d, J=15.6 , 1H)141.5Alkene β -carbon
4 (Ar- C )-134.8Aromatic Quaternary
5, 9 (Ar- CH )7.45 (m, 2H)127.8Aromatic CH (ortho)
6, 8 (Ar- CH )7.35 (m, 2H)128.3Aromatic CH (meta)
7 (Ar- CH )7.37 (m, 1H)129.6Aromatic CH (para)
Ethylamine Core
1' ( CH−OH )4.87 (dd, J=3.4,8.2 , 1H)71.2Hydroxyl Methine
2' ( CH2​−N )3.45 (m, 1H), 3.83 (m, 1H)46.7Diastereotopic Methylene
NH 6.02 (br s, 1H)-Secondary Amide Proton
OH 2.62 (br s, 1H)-Hydroxyl Proton
Phenol Ether
3' (Ar- C )-134.1Aromatic Quaternary
4', 8' (Ar- CH )7.32 (d, J=8.6 , 2H)127.0Aromatic CH
5', 7' (Ar- CH )6.90 (d, J=8.6 , 2H)114.1Aromatic CH
6' (Ar- C−O )-159.3Oxygenated Aromatic C
O−CH3​ 3.81 (s, 3H)55.3Methoxy Group

(Note: Chemical shifts may vary slightly depending on the exact concentration and temperature during acquisition, but the coupling constants and relative integrations remain diagnostic markers of the aegeline scaffold[3],[4],[5].)

Conclusion

The structural elucidation of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (aegeline) requires a synergistic approach combining optimized Soxhlet extraction, gradient column chromatography, and rigorous spectroscopic analysis. The presence of the trans-alkene ( J=15.6 Hz), the diastereotopic methylene splitting, and the para-substituted methoxy-phenyl ring in the NMR spectra serve as an infallible, self-validating fingerprint for this molecule. Ensuring the high purity of this alkaloid is paramount for downstream pharmaceutical applications, particularly in its role as an MAO-A and iNOS inhibitor.

References

  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad ACS Omega / PubMed Central URL:[Link]

  • Alkaloids from Aegle marmelos (Rutaceae) Malaysian Journal of Analytical Sciences (Universiti Kebangsaan Malaysia) URL:[Link]

  • Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline Journal of the Mexican Chemical Society (SciELO) URL:[Link]

  • An asymmetric dihydroxylation route to (R)-(–)-octopamine, (R)-(–)-tembamide and (R)-(–)-aegeline Arkivoc URL:[Link]

Sources

Exploratory

A Technical Guide to the Toxicological Profiling of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine in Mammalian Models

Disclaimer: This document is a comprehensive, protocol-driven guide intended for researchers, scientists, and drug development professionals. N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine is a specific chemical ent...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is a comprehensive, protocol-driven guide intended for researchers, scientists, and drug development professionals. N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine is a specific chemical entity[1], and for the purposes of this guide, it is treated as a novel chemical entity (NCE) requiring a full, systematic toxicological evaluation. The methodologies described herein are based on internationally recognized guidelines and best practices.

Introduction: The Imperative for a Robust Toxicological Profile

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic application is contingent upon a rigorous and comprehensive safety assessment. The compound N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, with its distinct chemical structure (C18H19NO3)[1], presents a unique profile that necessitates a thorough investigation of its potential effects on biological systems. This guide outlines a staged, logic-driven strategy for the toxicological profiling of this NCE in mammalian models, designed to identify potential hazards, establish a safe dose range, and fulfill regulatory requirements for preclinical development.

The core objective is to build a safety profile by investigating the NCE's potential undesirable pharmacodynamic effects and adverse physiological impacts.[2][3] This process is not merely a series of tests but an integrated scientific investigation where each stage informs the next, ensuring a resource-efficient and ethically sound evaluation.[2][4]

Stage 1: Foundational Profiling - In Silico and In Vitro Assessments

Before commencing in vivo studies, a significant amount of information can be gleaned from computational and cell-based assays. This front-loading approach helps in identifying potential liabilities early, guiding the design of subsequent animal studies, and adhering to the 3Rs principle (Replacement, Reduction, and Refinement) of animal use.

Physicochemical and In Silico Characterization

Understanding the fundamental properties of the NCE is the first step. This data informs formulation development and helps predict its biological behavior.

  • Solubility: Determination in aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents.

  • LogP/LogD: Measurement of the octanol-water partition coefficient to predict lipophilicity and membrane permeability.

  • pKa: Identification of ionizable groups to understand its charge state at physiological pH.

  • In Silico Toxicity Prediction: Utilization of computational platforms (e.g., toxCSM) to predict a wide range of toxicity endpoints.[5] These models use the NCE's structure to forecast potential liabilities such as carcinogenicity, mutagenicity, and organ-specific toxicities, allowing for early-stage risk assessment.[5]

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Early in vitro ADME studies are critical for filtering out drug candidates with poor pharmacokinetic properties long before costly in vivo testing begins.[6][7][8]

  • Causality: Understanding ADME is crucial because the toxic potential of a compound is inextricably linked to its concentration and persistence in the body and specific tissues.[7][9] Poor metabolic stability could lead to rapid clearance and low efficacy, while very low stability might result in the formation of reactive metabolites.[6]

Protocol 2.2.1: In Vitro Metabolic Stability Assessment

  • Objective: To determine the rate at which N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine is metabolized by liver enzymes.

  • System: Human and rat liver microsomes.

  • Procedure:

    • Incubate the NCE (typically 1 µM) with liver microsomes (0.5 mg/mL) and a NADPH-regenerating system at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant.

    • Quantify the remaining parent compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vitro Genotoxicity Screening

A battery of in vitro tests is required to assess the potential for the NCE to cause genetic damage, a key trigger for carcinogenesis.[10]

  • Causality: The standard two-test in vitro battery, consisting of a bacterial mutation assay and a mammalian cell assay, is designed to detect the two primary mechanisms of genetic damage: gene mutation and chromosomal damage.[11][12] A positive finding in these early tests is a significant red flag for drug development.

Protocol 2.3.1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Objective: To detect gene mutations (point mutations and frameshifts) induced by the NCE.[11][13]

  • System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[11]

  • Procedure:

    • The NCE is tested over a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[10]

    • The test compound, bacterial strain, and S9 mix (if used) are combined in a soft agar overlay.

    • This mixture is poured onto minimal glucose agar plates.

    • Plates are incubated for 48-72 hours at 37°C.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that can now grow without external histidine) that is at least double the background (vehicle control) count.[13]

Table 1: Representative Data Layout for Ames Test

Test StrainMetabolic Activation (S9)NCE Conc. (µ g/plate )Mean Revertants ± SDFold IncreaseResult
TA100Absent0 (Vehicle)120 ± 151.0-
10135 ± 121.1-
100140 ± 181.2-
TA100Present0 (Vehicle)130 ± 111.0-
10280 ± 252.2+
100550 ± 404.2+

Stage 2: In Vivo Acute and Safety Pharmacology Studies

Following a clean profile in the foundational in vitro tests, the investigation moves to whole-animal models to understand the NCE's effects in a complex biological system.

Acute Oral Toxicity (OECD 420, 423, or 425)
  • Causality: The initial in vivo study aims to determine the acute toxicity of a single dose of the NCE.[14][15] This provides critical information on the median lethal dose (LD50), identifies potential target organs of toxicity, and helps select dose levels for subsequent repeated-dose studies.[14] The choice between OECD guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) depends on the desired endpoint, with all methods focused on minimizing animal use compared to historical LD50 tests.[15][16][17]

Protocol 3.1.1: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Objective: To estimate the LD50 and identify signs of acute toxicity.[16]

  • Species: Rat (female is often preferred as it is typically the more sensitive sex).[16]

  • Procedure:

    • Animals are fasted prior to dosing.[16]

    • A single animal is dosed by oral gavage. The volume administered should not exceed 1 mL/100 g body weight for oil-based vehicles or 2 mL/100 g for aqueous solutions.[14][15]

    • The animal is observed for mortality or signs of toxicity, with special attention during the first 4 hours and then daily for 14 days.[16]

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. Dosing continues sequentially.[16]

  • Endpoints: Mortality, clinical signs (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), body weight changes, and gross necropsy of all animals at the end of the study.[14][16]

Safety Pharmacology Core Battery (ICH S7A)
  • Causality: These studies are designed to identify undesirable pharmacodynamic effects on vital physiological functions that could pose a safety risk in humans.[2][3][18] The core battery focuses on the central nervous, cardiovascular, and respiratory systems, which are critical for life support.[4] These studies are typically conducted using single-dose administration.[2][3]

Diagram 1: Safety Pharmacology Core Battery Workflow

G cluster_cns Central Nervous System cluster_cvs Cardiovascular System cluster_resp Respiratory System cns_assess Functional Observational Battery (FOB) Motor Activity Assessment report Integrated Safety Report (ICH S7A) cns_assess->report cvs_assess Telemetry in Conscious Animals (ECG, Blood Pressure, Heart Rate) cvs_assess->report resp_assess Whole-Body Plethysmography (Respiratory Rate, Tidal Volume) resp_assess->report start Administer NCE to Relevant Animal Model start->cns_assess start->cvs_assess start->resp_assess

Caption: Workflow for the ICH S7A core safety pharmacology battery.

Stage 3: Repeated-Dose Toxicity and Advanced Profiling

This stage investigates the effects of longer-term exposure to the NCE, which is crucial for modeling chronic human use.

Repeated-Dose 90-Day Oral Toxicity Study (OECD 408)
  • Causality: This is the cornerstone of preclinical toxicology. The 90-day study provides comprehensive data on target organs, the potential for accumulation, and dose-response relationships.[19] It is essential for identifying the No-Observed-Adverse-Effect Level (NOAEL), which is a critical value used to establish safe human exposure limits.[19][20] The study is typically conducted in two species, a rodent (rat) and a non-rodent (e.g., dog).[19]

Protocol 4.1.1: 90-Day Repeated Oral Toxicity Study in Rodents (OECD 408)

  • Objective: To determine the systemic toxicity profile after 90 days of daily administration and establish a NOAEL.[19][20]

  • Species: Rat (e.g., Sprague-Dawley).

  • Study Design:

    • At least 3 dose groups (low, mid, high) and a vehicle control group.[19]

    • Each group consists of at least 10 males and 10 females.[19][21]

    • The high dose should produce observable toxicity but not significant mortality.[19]

    • A satellite group (10 animals/sex) may be included at the high dose and control for a recovery period (e.g., 4 weeks) to assess the reversibility of any observed effects.[19]

  • Administration: Daily oral gavage for 90 consecutive days.[19]

  • Endpoints:

    • Clinical Observations: Daily checks for morbidity/mortality and detailed clinical examinations weekly.[19]

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examination before and at the end of the study.

    • Clinical Pathology (Blood & Urine): Hematology, clinical chemistry, and urinalysis at termination.

    • Gross Necropsy: Full necropsy on all animals.

    • Organ Weights: Weights of key organs (liver, kidneys, brain, spleen, etc.) recorded.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups. Any lesions found in the high-dose group are then examined in the lower-dose groups.

Table 2: Example Clinical Chemistry Endpoints in a 90-Day Study

ParameterFunction AssessedPotential Implication of Change
Alanine Aminotransferase (ALT)Liver IntegrityHepatocellular Injury
Aspartate Aminotransferase (AST)Liver, Muscle IntegrityHepatocellular or Muscle Injury
Alkaline Phosphatase (ALP)Liver, BoneCholestasis, Bone Turnover
Total Bilirubin (TBIL)Liver FunctionHepatobiliary Dysfunction
Blood Urea Nitrogen (BUN)Kidney FunctionRenal Impairment
Creatinine (CREA)Kidney FunctionRenal Impairment
Glucose (GLU)Pancreatic/MetabolicHyper/Hypoglycemia
Total Protein (TP), Albumin (ALB)Liver Synthesis, NutritionHepatic Dysfunction, Malnutrition
In Vivo Genotoxicity
  • Causality: If there are any concerns from in vitro genotoxicity tests or if required by regulatory guidelines, an in vivo test is necessary.[22] This confirms whether the genotoxic potential observed in vitro translates to a whole organism, which has intact metabolic and DNA repair mechanisms. The rodent erythrocyte micronucleus assay is a standard choice.[22][23]

Diagram 2: Decision Tree for Genotoxicity Testing

Caption: Logic for progressing from in vitro to in vivo genotoxicity testing.

Stage 4: Specialized and Long-Term Toxicology

Depending on the NCE's intended use, target population, and findings from earlier studies, further specialized testing may be required.

  • Reproductive and Developmental Toxicity (DART): Essential if the drug may be used in women of childbearing potential. These studies (e.g., OECD 421, 422) assess effects on fertility and embryonic development.[24]

  • Carcinogenicity Studies: Long-term (e.g., 2-year) studies in rodents are conducted if there is a cause for concern based on the NCE's structure, genotoxicity profile, or findings from repeated-dose studies, or if the intended clinical use is for chronic conditions (typically >6 months).

  • Toxicometabolomics: Advanced analytical techniques (e.g., NMR, Mass Spectrometry) can be applied to biological samples (urine, plasma) from toxicity studies to identify novel biomarkers of toxicity and gain deeper mechanistic insights into adverse effects.[25]

Data Integration and Risk Assessment

The culmination of this comprehensive program is the integration of all data—pharmacokinetic, pharmacodynamic, and toxicological—to perform a human risk assessment. The NOAEL established in the most sensitive species in the most relevant study (often the 90-day study) is used to calculate the Maximum Recommended Starting Dose (MRSD) for first-in-human clinical trials, applying appropriate safety factors.

This systematic and tiered approach ensures that the toxicological profile of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine is characterized with scientific rigor, providing a solid foundation for its continued development and, ultimately, ensuring patient safety.

References

  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD. [Link]

  • ICH S7A Safety pharmacology studies for human pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD. [Link]

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. Vivotec. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Safety Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. [Link]

  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD. [Link]

  • Repeated Dose 90-Day Oral Toxicity Study in Rodents. Medgaea. [Link]

  • ICH S7A:人體用藥之安全藥理學研究指引 (Safety Pharmacology Studies for Human Pharmaceuticals). Taiwan Food and Drug Administration. [Link]

  • Acute Oral or Dermal and Repeated Dose 90-Day Oral Toxicity of Tetrasodium Pyrophosphate in Spraque Dawley (SD) Rats. National Center for Biotechnology Information. [Link]

  • ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology. [Link]

  • The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery. PubMed. [Link]

  • The Role of Absorption, Distribution, Metabolism, Excretion and Toxicity in Drug Discovery. Bentham Science. [Link]

  • Enhancing Pharmaceutical Research: Absorption, Distribution, Metabolism and Excretion (ADME) Modeling's Impact on Drug Development. Longdom Publishing. [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. National Center for Biotechnology Information. [Link]

  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]

  • Advances in Genetic Toxicology and Integration of in vivo Testing into Standard Repeat Dose Studies. U.S. Environmental Protection Agency. [Link]

  • Toxicometabolomics: Small Molecules to Answer Big Toxicological Questions. National Center for Biotechnology Information. [Link]

  • N-(2-Hydroxy-2-(4-Methoxyphenyl)Ethyl)Cinnamamide. Applichem. [Link]

  • Toxicometabolomics: Small Molecules to Answer Big Toxicological Questions. ResearchGate. [Link]

  • Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. MDPI. [Link]

  • toxCSM: comprehensive prediction of small molecule toxicity profiles. PubMed. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK. [Link]

Sources

Protocols & Analytical Methods

Method

High-Sensitivity LC-MS/MS Protocol for the Quantification of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline) in Human Plasma

Document Type: Bioanalytical Application Note & Standard Operating Protocol Target Audience: Bioanalytical Researchers, Toxicologists, and Drug Development Scientists Introduction & Clinical Significance The compound N-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Bioanalytical Application Note & Standard Operating Protocol Target Audience: Bioanalytical Researchers, Toxicologists, and Drug Development Scientists

Introduction & Clinical Significance

The compound N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine , universally known as Aegeline , is an alkaloidal-amide naturally occurring in the leaves of Aegle marmelos (Bael tree). Originally investigated for its β3-adrenergic receptor agonism and potential therapeutic applications in metabolic syndrome, aegeline was subsequently synthesized and incorporated into dietary supplements (e.g., OxyELITE Pro) for weight loss and performance enhancement.

However, the clinical landscape for aegeline shifted dramatically when its consumption was linked to clusters of severe, non-viral acute liver failure and hepatotoxicity[1]. Consequently, rigorous pharmacokinetic profiling and toxicological screening of aegeline in human plasma are critical. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify aegeline in human plasma with high precision, utilizing a causal approach to method development.

Scientific Principles & Methodological Causality

As bioanalytical scientists, we must design assays where every parameter serves a specific, mechanistic purpose. This protocol relies on the following foundational pillars:

Sample Preparation Strategy: Why Liquid-Liquid Extraction (LLE)?

Human plasma contains approximately 1–2 mg/mL of endogenous phospholipids (e.g., phosphatidylcholines). If a simple Protein Precipitation (PPT) is employed, these zwitterionic lipids remain in the supernatant and co-elute with moderately lipophilic analytes like aegeline (logP ~ 2.4), causing severe ion suppression in the electrospray ionization (ESI) source.

By employing Liquid-Liquid Extraction (LLE) using Ethyl Acetate , we exploit the differential solubility of the analyte. The neutral amide backbone of aegeline selectively partitions into the organic phase, while highly polar matrix components, salts, and phospholipids are excluded. This causality-driven choice ensures a clean baseline, extends column lifespan, and yields an extraction recovery exceeding 90%[2].

Chromatographic & Mass Spectrometry Logic
  • Chromatography: A sub-2-µm Bidentate C18 column is selected to provide high theoretical plate counts, enabling sharp peak shapes and minimizing co-elution with residual matrix components[3]. The acidic mobile phase (0.1% formic acid) ensures the analyte readily accepts a proton, preventing secondary interactions with free silanols on the stationary phase.

  • MS/MS Fragmentation: Under positive ESI, aegeline forms a highly stable [M+H]+ precursor ion at m/z 298.14[4]. Upon collision-induced dissociation (CID), the molecule undergoes characteristic cleavage at the amide bond. The most abundant product ion is the cinnamoyl cation at m/z 131.1, which serves as the primary quantifier[4]. A secondary phenolic fragment at m/z 103.1 is monitored as a qualifier to ensure peak purity.

MS_Pathway ESI ESI(+) Source Protonation Precursor Precursor Ion [M+H]+ m/z 298.1 ESI->Precursor Vaporization CID Collision Cell (Q2) Argon Gas CE: 20-35 eV Precursor->CID Q1 Selection Quant Quantifier Ion Cinnamoyl Cation m/z 131.1 CID->Quant Cleavage of Amide Bond Qual Qualifier Ion Phenolic Fragment m/z 103.1 CID->Qual Secondary Fragmentation

Figure 1: Electrospray ionization and collision-induced dissociation (CID) pathway for Aegeline.

Experimental Protocol

Reagents and Materials
  • Analyte: Aegeline reference standard (Purity ≥ 99%).

  • Internal Standard (IS): Aegeline-d3 (or a suitable structural analog like Piperine if stable-isotope labeled standard is unavailable).

  • Solvents: LC-MS grade Water, Acetonitrile, Ethyl Acetate, and Formic Acid.

  • Matrix: K2EDTA Human Plasma.

Step-by-Step Plasma Extraction Workflow

This workflow is designed to maximize recovery while minimizing matrix effects.

  • Aliquot: Transfer 100 µL of human plasma (blank, calibrator, QC, or unknown sample) into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 10 µL of the Internal Standard working solution (100 ng/mL). Vortex briefly.

  • Extraction: Add 1.0 mL of cold Ethyl Acetate to the tube.

  • Partitioning: Vortex vigorously for 10 minutes at 1500 rpm. Causality: Prolonged vortexing ensures complete partitioning of the lipophilic analyte into the organic layer.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Causality: The cold temperature yields a tighter, more stable protein pellet, preventing aqueous layer disruption during transfer.

  • Transfer: Carefully transfer 800 µL of the upper organic layer into a clean glass autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (Water:Acetonitrile 90:10, v/v with 0.1% Formic Acid). Vortex for 2 minutes and inject 2 µL into the LC-MS/MS system.

Ext_Workflow Step1 1. Aliquot Plasma 100 µL Human Plasma Step2 2. Internal Standard Addition 10 µL Aegeline-d3 (100 ng/mL) Step1->Step2 Step3 3. Liquid-Liquid Extraction Add 1.0 mL Ethyl Acetate Step2->Step3 Step4 4. Phase Separation Vortex 10 min & Centrifuge (14,000 x g, 4°C, 10 min) Step3->Step4 Step5 5. Organic Layer Transfer Collect 800 µL Supernatant Step4->Step5 Step6 6. Evaporation Dry under N2 at 40°C Step5->Step6 Step7 7. Reconstitution 100 µL Mobile Phase (A:B 90:10) Transfer to Autosampler Step6->Step7

Figure 2: Step-by-step logical workflow for the Liquid-Liquid Extraction (LLE) of Aegeline from human plasma.

Instrumental Parameters

Table 1: UHPLC Gradient Conditions Column: Cogent Bidentate C18 2.o™ (2.1 × 50 mm, 2.2 µm) or equivalent[3]. Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.09010Analyte focusing on column head
1.09010Desalting of residual matrix
4.01090Elution of Aegeline and IS
5.01090Column wash (elute hydrophobic lipids)
5.19010Return to initial conditions
7.09010Column re-equilibration

Table 2: Tandem Mass Spectrometry (MS/MS) MRM Parameters Ionization Mode: ESI Positive (+) Capillary Voltage: 3.5 kV Desolvation Temperature: 400°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Aegeline 298.1131.120Quantifier[4]
Aegeline 298.1103.135Qualifier
Aegeline-d3 (IS) 301.1131.120IS Quantifier

The Self-Validating System: Quality Assurance & Data Presentation

To guarantee the integrity of the generated data, this protocol must operate as a self-validating system. A run is only considered authoritative if it passes the following embedded checks:

  • System Suitability Testing (SST): Prior to any batch, an SST sample (neat standard at LOQ) is injected. The system is deemed "ready" only if the signal-to-noise (S/N) ratio is ≥ 10, retention time drift is ≤ 2%, and peak asymmetry is between 0.8 and 1.2.

  • QC Bracketing: Analytical batches must be bracketed by low, mid, and high-level Quality Control (QC) samples. The run is accepted only if ≥ 67% of QCs fall within ±15% of their nominal concentration.

Table 3: Summary of Expected Method Validation Data (Based on established pharmacokinetic parameters in mammalian plasma[2])

Validation ParameterAcceptance CriteriaExpected Performance
Linear Dynamic Range R2≥0.995 5.0 ng/mL to 1000 ng/mL
Limit of Detection (LOD) S/N 31.0 ng/mL
Lower Limit of Quantitation S/N 10, Precision 20%5.0 ng/mL
Intra/Inter-day Precision CV 15% (20% at LLOQ)< 5.0% RSD
Extraction Recovery Consistent across QC levels> 90% (via LLE)
Matrix Effect IS-normalized ME 85–115%~ 95% (Minimal ion suppression)

References

  • Manda VK, et al. "Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice." Planta Medica. Thieme Connect.
  • PubChem. "(+-)-Aegeline | C18H19NO3 | CID 15558419.
  • MicroSolv Technology Corporation. "Aegeline in Protein Sport Mix - AppNote."
  • Manda VK, et al.

Sources

Application

Chemical Synthesis and Purification Protocol for Aegeline[N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine]

An Application Note and Synthetic Protocol for the preparation of Aegeline, designed for researchers, medicinal chemists, and toxicologists requiring high-purity analytical standards. Introduction & Biological Context Ae...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Synthetic Protocol for the preparation of Aegeline, designed for researchers, medicinal chemists, and toxicologists requiring high-purity analytical standards.

Introduction & Biological Context

Aegeline (CAS: 456-12-2) is a naturally occurring alkaloidal-amide originally isolated from the leaves of the bael tree (Aegle marmelos)[1]. Structurally, it is defined as N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]cinnamamide. While historically explored in traditional medicine, synthetic aegeline gained significant regulatory and toxicological attention after its inclusion in sports and weight-loss dietary supplements (such as OxyELITE Pro) was definitively linked to severe, acute hepatotoxicity and liver failure[2]. Consequently, the robust, high-purity synthesis of aegeline is critical for researchers conducting toxicological profiling, forensic analysis, and drug-safety assays.

Retrosynthetic Strategy & Pathway Selection

The classical synthesis of aegeline relies on the cyanohydrin route, involving the addition of highly toxic hydrogen cyanide or trimethylsilyl cyanide (TMSCN) to anisaldehyde, followed by reduction and acylation[1].

To improve laboratory safety, scalability, and overall yield, this protocol utilizes a modified Henry (Nitroaldol) Reaction pathway:

  • Step 1: Base-catalyzed condensation of 4-methoxybenzaldehyde with nitromethane yields the intermediate β-nitro alcohol.

  • Step 2: Chemoselective reduction of the aliphatic nitro group to a primary amine. We employ the NaBH₄/NiCl₂·6H₂O system (generating nickel boride in situ)[3]. This is specifically chosen over standard Pd/C catalytic hydrogenation to prevent the hydrogenolysis (cleavage) of the sensitive benzylic hydroxyl group.

  • Step 3: Selective N-acylation using cinnamoyl chloride. By strictly controlling the temperature (0 °C) and stoichiometry, the primary aliphatic amine acts as a superior nucleophile compared to the secondary benzylic alcohol, eliminating the need for complex protecting-group chemistry.

Synthetic Workflow Diagram

AegelineSynthesis Anisaldehyde 4-Methoxybenzaldehyde (Anisaldehyde) Nitroalkanol 1-(4-methoxyphenyl) -2-nitroethanol Anisaldehyde->Nitroalkanol Henry Reaction TEA, THF, RT Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitroalkanol Aminoalcohol 2-amino-1-(4- methoxyphenyl)ethanol Nitroalkanol->Aminoalcohol Reduction NaBH4, NiCl2 MeOH, 0°C to RT Aegeline Aegeline (Target Molecule) Aminoalcohol->Aegeline N-Acylation DCM, TEA, 0°C Cinnamoyl Cinnamoyl Chloride Cinnamoyl->Aegeline

Fig 1: Three-step synthetic workflow for Aegeline via Henry reaction and selective N-acylation.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-(4-methoxyphenyl)-2-nitroethanol (Henry Reaction)

Causality Insight: Triethylamine (TEA) is selected as the base because it is mild enough to deprotonate nitromethane without triggering Cannizzaro-type disproportionation of the aldehyde or excessive aldol condensation side-reactions.

  • Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂), dissolve 4-methoxybenzaldehyde (10.0 g, 73.4 mmol) and nitromethane (22.4 g, 367 mmol, 5.0 eq) in anhydrous THF (50 mL).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add TEA (1.48 g, 14.7 mmol, 0.2 eq) dropwise over 10 minutes.

  • Incubation: Remove the ice bath and stir the reaction mixture at room temperature for 24 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the aldehyde is completely consumed.

  • Workup: Quench the reaction with 1M aqueous HCl (20 mL) to neutralize the TEA. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexane/EtOAc gradient) to afford the β-nitro alcohol as a pale yellow oil.

Protocol 2: Chemoselective Reduction to 2-amino-1-(4-methoxyphenyl)ethanol

Causality Insight: Nickel boride (Ni₂B), generated in situ from NaBH₄ and NiCl₂, provides rapid, mild reduction of the aliphatic nitro group[3]. This avoids the high pressures of hydrogenation and acts chemoselectively to preserve the vulnerable benzylic C-O bond, which would otherwise be cleaved by standard Pd/C systems.

  • Setup: Dissolve the 1-(4-methoxyphenyl)-2-nitroethanol (5.0 g, 25.3 mmol) in HPLC-grade Methanol (100 mL) in a 500 mL flask. Add NiCl₂·6H₂O (1.5 g, 6.3 mmol, 0.25 eq).

  • Reduction: Cool the vigorously stirring bright green solution to 0 °C. Carefully add NaBH₄ (3.8 g, 101 mmol, 4.0 eq) in small portions over 30 minutes. Caution: Vigorous effervescence (H₂ gas) and an immediate color change to black (Ni₂B formation) will occur.

  • Incubation: Stir at room temperature for 2 hours.

  • Workup: Filter the black suspension through a pad of Celite to remove the nickel catalyst. Wash the Celite pad with additional Methanol (50 mL).

  • Isolation: Concentrate the filtrate. Redissolve the residue in DCM (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) and brine. Dry over Na₂SO₄ and evaporate to yield the crude amino alcohol. This intermediate is prone to oxidation and should be used directly in the next step.

Protocol 3: Selective N-Acylation to Yield Aegeline

Causality Insight: At 0 °C, the kinetic difference in nucleophilicity between the primary amine and the secondary benzylic alcohol is maximized. This ensures exclusive N-acylation (amide formation) over O-acylation (ester formation), yielding the target molecule cleanly.

  • Setup: Dissolve the crude 2-amino-1-(4-methoxyphenyl)ethanol (3.0 g, 17.9 mmol) and TEA (2.17 g, 21.5 mmol, 1.2 eq) in anhydrous DCM (60 mL). Cool to 0 °C.

  • Acylation: Dissolve cinnamoyl chloride (3.13 g, 18.8 mmol, 1.05 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes using an addition funnel.

  • Incubation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional 2 hours.

  • Workup: Quench with distilled water (30 mL). Separate the organic layer and wash sequentially with 1M HCl (30 mL, to remove unreacted amine), saturated NaHCO₃ (30 mL, to remove cinnamic acid byproducts), and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize the crude solid from an Ethyl Acetate/Hexanes mixture to yield pure Aegeline as a white crystalline solid.

Quantitative Data & Analytical Characterization

StepReaction PhaseExpected YieldKey Analytical Markers (¹H-NMR / MS)
1 Henry Reaction75–85%¹H-NMR (CDCl₃): δ 4.50-4.65 (m, 2H, CH₂NO₂), 5.42 (dd, 1H, CH-OH)
2 Nitro Reduction80–90%MS (ESI+): m/z 168.1[M+H]⁺¹H-NMR: Complete loss of CH₂NO₂ protons at δ 4.50
3 N-Acylation70–80%MS (ESI+): m/z 298.1 [M+H]⁺¹H-NMR (CDCl₃): δ 6.45 (d, 1H, alkene), 7.60 (d, 1H, alkene), 3.80 (s, 3H, OCH₃)

Safety & Handling

  • Nitromethane: Highly flammable and potentially explosive under high heat or pressure. Must be handled in a fume hood away from strong bases or halogens.

  • Cinnamoyl Chloride: Corrosive and a known lachrymator. Handle strictly under inert, anhydrous conditions.

  • Aegeline: A documented hepatotoxin[2]. Handle the final synthesized powder with appropriate PPE (nitrile gloves, N95/P100 particulate mask, safety goggles) to avoid systemic exposure or inhalation of dust.

References

  • Studies on the Constitution, Stereochemistry, and Synthesis of Aegeline, an Alkaloidal-Amide of Aegle marmelos Correa - The Journal of Organic Chemistry (ACS Publications) - 1[1]

  • Aegeline: Why is it a problem? - Operation Supplement Safety (OPSS), U.S. Department of Defense - 2[2]

  • Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound - MDMA.ch (Archived Synthesis Literature) - 3[3]

Sources

Method

Application Note: Extraction, Isolation, and Chromatographic Quantification of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline)

Target Audience: Natural Product Chemists, Analytical Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Pharmacological Context N-cinnamoyl-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Analytical Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Pharmacological Context

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, commonly known as Aegeline , is a bioactive alkaloid-amide predominantly found in the leaves and fruits of the Bael tree (Aegle marmelos)[1][2]. Structurally, it consists of a cinnamoyl group linked to an amine, which is attached to a 2-hydroxy-2-(4-methoxyphenyl)ethyl moiety[3][4].

In recent preclinical drug development, Aegeline has emerged as a highly versatile scaffold. Computational and in vivo models demonstrate its efficacy as a dual-target agonist for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), enhancing GLUT4 expression and insulin sensitivity for Type II diabetes management[1][5]. Furthermore, it exhibits potent neuroprotective effects by inhibiting monoamine oxidase-A (MAO-A) and inducible nitric oxide synthase (iNOS), mitigating pain-depression dyads[6][7]. It also stabilizes mast cells by modulating intracellular Ca2+ pools, effectively inhibiting histamine release[8].

To harness these therapeutic properties, researchers require robust, scalable, and self-validating extraction protocols. This application note details the causality behind solvent selection, optimized Soxhlet extraction, column chromatography (CC) purification, and UHPLC-PDA-MS quantification[2][9].

Principles of Extraction: Causality & Logic

The extraction of Aegeline presents specific challenges due to its moderate polarity and the complex matrix of Aegle marmelos, which is rich in competing coumarins (e.g., marmelosin, psoralen) and flavonoids[9][10].

  • Solvent Selection: Aegeline is an amide alkaloid. Highly non-polar solvents (hexane) fail to disrupt the cellular matrix efficiently, while pure water promotes the co-extraction of highly polar mucilages and tannins. A hydroalcoholic solvent—specifically 75% Methanol —is optimal[1]. The methanol penetrates the plant tissue, while the 25% aqueous fraction swells the cell walls, facilitating the mass transfer of the alkaloid into the solvent.

  • Thermal Considerations: While Soxhlet extraction applies continuous heat (70 °C), the amide bond in Aegeline is relatively stable compared to ester-linked secondary metabolites. However, prolonged exposure (>5 hours) can lead to the degradation of co-extracted thermolabile precursors.

  • Defatting: Prior to polar extraction, defatting the biomass with petroleum ether is a critical self-validating step. It removes lipophilic waxes and sterols that would otherwise cause severe emulsion issues during downstream liquid-liquid partitioning and column chromatography[11].

Workflow & Mechanistic Visualizations

ExtractionWorkflow A Aegle marmelos Leaves (Shade-dried & Pulverized) B Defatting (Petroleum Ether, 4h) A->B C Soxhlet Extraction (75% Methanol, 70°C, 5h) B->C D Crude Methanolic Extract (Rotary Evaporation) C->D E Liquid-Liquid Partitioning (Hexane -> EtOAc) D->E F Silica Gel Column Chromatography (Hexane:EtOAc Gradient) E->F G TLC/HPTLC Fraction Pooling (Rf ~ 0.24-0.34 at 254 nm) F->G H Purified Aegeline (>98% Purity via UHPLC) G->H

Fig 1: Step-by-step workflow for the extraction and isolation of Aegeline from botanical matrix.

MOA Aegeline Aegeline (Bioactive Alkaloid-Amide) PPAR PPARα / PPARγ Activation (Dual Agonist) Aegeline->PPAR MastCell Mast Cell Stabilization (Intracellular Ca2+ modulation) Aegeline->MastCell MAO MAO-A / iNOS Inhibition Aegeline->MAO Glucose Enhanced Glucose Uptake (GLUT4 Expression) PPAR->Glucose Histamine Inhibition of Histamine Release MastCell->Histamine Neuro Neuroprotection & Antidepressant Effects MAO->Neuro

Fig 2: Pharmacological signaling pathways and multi-target mechanisms of Aegeline.

Quantitative Data & Analytical Parameters

To ensure reproducibility, extraction yields and chromatographic parameters must be strictly monitored. The tables below summarize the expected outcomes and the validated UHPLC-PDA method for Aegeline quantification[2][9][12].

Table 1: Comparative Extraction Efficiencies for Aegeline

Extraction MethodSolvent SystemTemp / TimeAegeline Yield (mg/g dry wt)Co-extracted Impurities
Soxhlet (Standard) 75% Methanol70 °C / 5 hrs2.85 - 4.13High (Coumarins, Flavonoids)
Maceration 100% Methanol25 °C / 72 hrs1.10 - 1.50Moderate
UAE (Ultrasound) 75% Ethanol40 °C / 45 mins3.10 - 3.80Low (Reduced thermal degradation)

Table 2: Validated UHPLC-PDA Gradient Parameters for Aegeline

Time (min)Mobile Phase A (H₂O + 0.1% Formic Acid)Mobile Phase B (MeOH + 0.1% Formic Acid)Flow Rate (mL/min)
0.095%5%0.5
9.05%95%0.5
10.05%95%0.5
10.195%5%0.5
13.095%5%0.5

Note: Aegeline typically elutes with a retention time of ~7.2 minutes under these conditions, detected at 254 nm or 275 nm[9][13].

Step-by-Step Experimental Protocols

Biomass Preparation and Defatting

Rationale: Removing non-polar lipids prevents column fouling and improves the resolution of the alkaloid fraction.

  • Collect fresh Aegle marmelos leaves. Wash thoroughly with deionized water to remove particulate matter.

  • Shade-dry the leaves at room temperature (30–35 °C) for 72 hours to prevent the thermal degradation of delicate bioactive compounds[3].

  • Pulverize the dried leaves using a mechanical grinder and pass through a #60 mesh sieve to ensure uniform particle size and maximize surface area[11].

  • Pack 500 g of the powdered biomass into a cellulose extraction thimble.

  • Perform defatting in a Soxhlet apparatus using 1.5 L of petroleum ether for 4 hours. Discard the petroleum ether fraction.

Soxhlet Extraction of Polar Constituents
  • Air-dry the defatted thimble in a fume hood for 2 hours to remove residual petroleum ether.

  • Place the thimble back into the Soxhlet extractor. Add 2.0 L of 75% Methanol (v/v in ultrapure water) to the round-bottom flask.

  • Extract at 70 °C for 5 hours (or until the solvent in the siphon tube runs clear)[1][3].

  • Filter the crude extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at 40 °C until a viscous, dark-green crude extract is obtained.

Isolation via Column Chromatography (CC)

Rationale: Gradient elution leverages the differential partitioning of compounds between the stationary silica phase and the mobile phase.

  • Stationary Phase Preparation: Slurry-pack a glass column (e.g., 60 cm × 3 cm) with silica gel (60–120 mesh) using 100% n-hexane.

  • Sample Loading: Dissolve 20 g of the crude extract in a minimal amount of methanol, mix with 30 g of silica gel, and evaporate to dryness to create a free-flowing powder. Load this evenly onto the top of the column bed[14][15].

  • Gradient Elution: Elute the column sequentially with a gradient of n-hexane and ethyl acetate (EtOAc), starting from 100:0 to 0:100. Maintain a flow rate of ~20 drops per minute[14].

  • Fraction Collection: Collect 50 mL fractions. Aegeline typically elutes in the fractions corresponding to Hexane:EtOAc ratios between 65:35 and 60:40[15].

  • Self-Validation (TLC): Spot each fraction on pre-coated silica gel 60 F254 TLC plates. Develop using Toluene:Ethyl Acetate (7:3). Visualize under a UV lamp at 254 nm. Pool fractions exhibiting a distinct spot at an Rf value of ~0.24 to 0.34 (corresponding to Aegeline)[9][15].

UHPLC-PDA-MS Quantification and Purity Validation

Rationale: High-resolution chromatography coupled with mass spectrometry confirms the exact mass and purity of the isolated compound.

  • Prepare a 1 mg/mL stock solution of the pooled, dried Aegeline fraction in HPLC-grade methanol. Filter through a 0.22 μm PTFE syringe filter[12][13].

  • Inject 2 μL into a UHPLC system equipped with a C18 column (150 mm × 4.6 mm, 5 μm)[12][13].

  • Run the gradient method detailed in Table 2 .

  • Monitor the eluate at 254 nm using a Photodiode Array (PDA) detector[9].

  • Mass Spectrometry Confirmation: Route the eluate to an ESI-QTOF-MS operating in positive ion mode. Confirm the presence of Aegeline by identifying the protonated molecular ion peak [M+H]+ at m/z 298.14 (Calculated exact mass for C18H19NO3 is 297.1365)[13].

References

  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. ACS Omega. Available at: [Link]

  • Ethanolic Extraction of Aegle Marmelos Leaves Act as a Natural Active Potential. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Comprehensive chemo-profiling of coumarins enriched extract derived from Aegle marmelos (L.) Correa fruit pulp, as an anti-diabetic and anti-inflammatory agent. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Aegeline from Aegle marmelos as a dual-target agonist for managing type II diabetes mellitus. ResearchGate. Available at: [Link]

  • Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells. ResearchGate. Available at: [Link]

  • High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS. Journal of Proteome Research. Available at: [Link]

  • Extraction Strategies and Chromatographic Analysis of Aegle marmelos. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

Sources

Application

in vivo dosing protocols for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine toxicology

Application Note & Protocol: In Vivo Dosing and Toxicological Profiling of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline) Executive Summary & Scientific Rationale N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: In Vivo Dosing and Toxicological Profiling of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline)

Executive Summary & Scientific Rationale

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, commonly known as Aegeline, is a biologically active alkaloid isolated from the leaves of Aegle marmelos[1]. In recent years, Aegeline has presented a complex toxicological paradox. It was heavily scrutinized after its inclusion in weight-loss dietary supplements (e.g., OxyELITE Pro) was epidemiologically linked to idiosyncratic acute liver injury and hepatotoxicity[2]. Conversely, controlled in vivo studies have demonstrated that Aegeline possesses potent hepatoprotective properties, specifically ameliorating doxorubicin (DOX)-induced liver toxicity by scavenging reactive oxygen species (ROS) and modulating the Bax/Bcl-2/caspase apoptotic signaling axis[3].

As a Senior Application Scientist, I have designed this protocol to provide a robust, self-validating framework for evaluating Aegeline's pharmacokinetic (PK) and toxicodynamic profile. By utilizing specific outbred and inbred murine models, this methodology isolates the compound's metabolic perturbations from formulation artifacts, ensuring high-fidelity data for drug development and safety pharmacology.

Mechanistic Pathway & Target Dynamics

Understanding the causality behind Aegeline's effects is critical for experimental design. Aegeline is highly lipophilic and undergoes rapid first-pass hepatic metabolism[1]. In the liver, its toxicological outcomes are dictated by its interaction with oxidative and inflammatory pathways. At therapeutic doses, Aegeline upregulates antioxidant defenses (GSH, SOD, CAT), which suppresses ROS-mediated activation of NF-κB and subsequent pro-inflammatory cytokine release (IL-6, TNF-α)[3]. Furthermore, it shifts the apoptotic balance by promoting anti-apoptotic Bcl-2 while inhibiting pro-apoptotic Bax and Caspase-3/9 executioners[3].

G Aegeline Aegeline (N-cinnamoyl derivative) ROS Oxidative Stress (ROS) Aegeline->ROS Inhibits NFkB NF-κB Activation Aegeline->NFkB Suppresses Bax Pro-apoptotic (Bax) Aegeline->Bax Inhibits Bcl2 Anti-apoptotic (Bcl-2) Aegeline->Bcl2 Promotes Antioxidants Antioxidant Defense (GSH, SOD, CAT) Aegeline->Antioxidants Upregulates ROS->NFkB Triggers Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Cytokines Induces Caspases Caspase-3 / Caspase-9 Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Hepatocyte Apoptosis Caspases->Apoptosis Executes Antioxidants->ROS Scavenges

Fig 1. Aegeline-mediated modulation of hepatic apoptosis and oxidative stress pathways.

Experimental Design & Quantitative Baselines

To capture both baseline pharmacokinetics and potential idiosyncratic drug-induced liver injury (DILI), model selection is paramount.

  • Outbred ND4 Mice: Utilized for baseline PK studies to capture population variance and mimic human genetic diversity[1].

  • Inbred B6C3F1 Mice: Preferred for acute toxicity and DILI models due to their standardized genetic background, which ensures reproducible biomarker shifts[2].

Table 1: Pharmacokinetic Parameters of Aegeline in ND4 Mice (PO Administration) Data reflects rapid GI absorption and extravascular distribution, necessitating strict timing for PK sampling[1].

Parameter30 mg/kg Dose (Human Eq.)300 mg/kg Dose (10x Acute)Causality / Implication
Tmax (Plasma) 0.5 h0.5 hHighly lipophilic; rapid GI absorption requires early blood sampling.
Cmax (Plasma) 342 ± 40 ng/mL949 ± 20 ng/mLNon-linear absorption at high doses due to saturation.
t1/2 (Plasma) 1.4 ± 0.01 h1.3 ± 0.07 hRapid systemic clearance; undetectable in plasma by 8 h.
Vd 790 ± 14 mL/kg1628 ± 68 mL/kgHigh volume of distribution indicates extensive tissue penetration.
t1/2 (Liver) 1.2 ± 0.2 h1.7 ± 0.1 hSignificant first-pass effect; liver acts as the primary metabolic sink.

In Vivo Dosing Protocol (Step-by-Step)

This protocol is engineered as a self-validating system . By incorporating an internal PK checkpoint at 0.5 hours, researchers can verify dosing success before expending resources on 24-hour toxicological assays.

Workflow Acclimation 1. Acclimation (7 Days) Formulation 2. Formulation (0.5% CMC) Acclimation->Formulation Dosing 3. Oral Gavage (30 or 300 mg/kg) Formulation->Dosing Sampling 4. PK Checkpoint (Tmax = 0.5h) Dosing->Sampling Euthanasia 5. Euthanasia (8h / 24h) Sampling->Euthanasia Assays 6. Toxicological Assays Euthanasia->Assays

Fig 2. Workflow for in vivo Aegeline pharmacokinetic and toxicology profiling.

Step 1: Formulation Preparation

Rationale: Aegeline's lipophilicity causes precipitation in aqueous solutions, leading to erratic absorption.

  • Weigh the required amount of synthetic Aegeline (>98% purity).

  • Suspend the compound in a vehicle of 0.5% Carboxymethyl cellulose (CMC) or 10% Tween-80 in sterile saline .

  • Sonicate for 15 minutes at room temperature until a uniform, milky suspension is achieved. Prepare fresh daily to prevent aggregation.

Step 2: Animal Grouping & Dosing
  • Fast male ND4 or B6C3F1 mice (8-10 weeks old) for 4 hours prior to dosing to empty the gastric vault, ensuring consistent absorption kinetics.

  • Administer the formulation via oral gavage (PO) using a 20-gauge stainless steel feeding needle.

  • Dosing Cohorts:

    • Vehicle Control: 0.5% CMC (10 mL/kg).

    • Therapeutic/HED Cohort: 30 mg/kg Aegeline[1].

    • Acute Toxicity Cohort: 300 mg/kg Aegeline[1].

Step 3: Self-Validating PK Checkpoint
  • At exactly 0.5 hours post-gavage , perform a submandibular bleed (~50 µL) on a subset of mice (n=3 per group).

  • Centrifuge at 1700 × g for 5 min to separate plasma.

  • Validation Gate: Analyze via UHPLC-QTOF. If the plasma concentration does not approximate ~342 ng/mL (for the 30 mg/kg group), halt the experiment. This indicates a formulation failure or gavage error, preventing the generation of confounded toxicological data.

Step 4: Tissue Harvesting & Euthanasia
  • At 8 hours (for acute PK clearance) and 24 hours (for toxicological biomarker stabilization), euthanize animals via CO2 asphyxiation.

  • Collect blood via cardiac puncture for serum enzyme analysis.

  • Perfuse the liver with ice-cold PBS to remove residual blood. Snap-freeze left lateral lobes in liquid nitrogen for protein/RNA assays, and fix the medial lobe in 10% neutral buffered formalin for histopathology.

Toxicological Endpoints & Data Interpretation

Aegeline's toxicity is primarily evaluated through hepatic enzyme leakage and intracellular oxidative stress markers[3].

Table 2: Expected Toxicological Biomarker Shifts

Assay CategoryBiomarkerExpected Shift (Hepatotoxic Model)Expected Shift (Hepatoprotective Model)
Liver Function ALT / AST / ALPSignificant Elevation (>3x baseline)Stabilization / Reduction to baseline
Oxidative Stress GSH / SOD / CATDepletionSignificant Elevation
Inflammation IL-6 / TNF-α / NF-κBUpregulationDownregulation
Apoptosis Caspase-3 / BaxUpregulation (Cleavage)Downregulation

Analytical Note: When evaluating Aegeline in the context of dietary supplement toxicity, it is crucial to test it both in isolation and in combination with other supplement alkaloids (e.g., higenamine, yohimbine) to accurately replicate the synergistic DILI observed in clinical outbreaks[2].

References

  • Safety assessment of the dietary supplement OxyELITE™ Pro (New Formula)
  • Source: Thieme Connect (Planta Medica)
  • Source: ResearchGate (Scientific Reports)

Sources

Method

cell culture assay preparation for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine testing

Application Note: GPCR Activation and Cytotoxicity Profiling of N-Cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine Introduction & Mechanistic Rationale The compound N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: GPCR Activation and Cytotoxicity Profiling of N-Cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine

Introduction & Mechanistic Rationale

The compound N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine is a highly lipophilic, synthetic phenethylamine derivative. Structurally, it shares significant homology with naturally occurring N-cinnamoyl phenethylamines, such as rubemamine and rubescenamine, which are known to function as potent umami-taste modulators[1]. These compounds exert their biological effects by binding to the Venus flytrap domain of the TAS1R1/TAS1R3 heterodimeric G-protein-coupled receptor (GPCR)[1].

To rigorously evaluate the biological activity of this novel synthetic derivative, this protocol outlines a self-validating High-Throughput Calcium Mobilization Assay coupled with a Cytotoxicity Counter-Screen .

The "Why" Behind the Assay Design: Native taste receptors couple to gustducin, a G-protein that does not efficiently trigger calcium release in standard immortalized cell lines. To bypass this, we utilize HEK293T cells stably co-transfected with TAS1R1, TAS1R3, and a chimeric G-protein, Gα16-gustducin [2]. Gα16 is a promiscuous G-protein subunit that forces the receptor's activation signal down the Phospholipase C β2 (PLCβ2) pathway. This cleaves PIP2 into Inositol Triphosphate (IP3), which binds to the endoplasmic reticulum (ER) to release intracellular calcium[2]. This transient calcium spike is then captured kinetically using a calcium-sensitive fluorophore (Fluo-4 AM).

GPCR_Signaling Cmpd N-cinnamoyl-2-hydroxy-2- (4-methoxyphenyl)ethylamine Receptor TAS1R1 / TAS1R3 Heterodimer (GPCR) Cmpd->Receptor Allosteric Binding GProt Chimeric G-protein (Gα16-gustducin) Receptor->GProt Activation PLC Phospholipase C β2 (PLCβ2) GProt->PLC Subunit Dissociation IP3 Inositol Triphosphate (IP3) PLC->IP3 PIP2 Cleavage ER Endoplasmic Reticulum (Calcium Release) IP3->ER Receptor Binding Dye Fluo-4 AM Dye (Ca2+ Binding) ER->Dye Ca2+ Efflux Signal Fluorescence Emission (516 nm) Dye->Signal Conformational Change

Fig 1. TAS1R1/TAS1R3 GPCR calcium mobilization pathway triggered by N-cinnamoyl derivatives.

Experimental Workflow

Assay_Workflow Step1 1. Cell Seeding HEK293T (TAS1R1/3) Step2 2. Dye Loading Fluo-4 AM + Probenecid Step1->Step2 Step4 4. Kinetic Reading FLIPR Tetra (516nm) Step2->Step4 Step3 3. Compound Prep Target in 0.1% DMSO Step3->Step4 Step5 5. Data Analysis EC50 Calculation Step4->Step5

Fig 2. High-throughput FLIPR calcium assay workflow for N-cinnamoyl compound screening.

Materials & Reagents

  • Cell Line: HEK293T stably expressing human TAS1R1, TAS1R3, and Gα16-gustducin.

  • Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Dye & Modulators: Fluo-4 AM (calcium indicator), Pluronic F-127 (solubilizer), Probenecid (anion transport inhibitor).

  • Test Compound: N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (10 mM stock in 100% DMSO).

  • Reference Agonists: Monosodium Glutamate (MSG) and Rubemamine.

Step-by-Step Protocol: Calcium Mobilization Assay

Phase 1: Cell Seeding

  • Coat 384-well clear-bottom black plates with Poly-D-Lysine (50 µg/mL) for 1 hour at room temperature, then wash twice with sterile PBS.

    • Expertise Note: GPCR activation often causes cytoskeletal rearrangement. Poly-D-Lysine ensures strong cellular adhesion, preventing cells from washing off during automated liquid handling[2].

  • Seed HEK293T-TAS1R1/3 cells at a density of 15,000 cells/well in 25 µL of DMEM containing 10% dialyzed FBS.

  • Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

Phase 2: Fluo-4 AM Dye Loading

  • Prepare the Dye Loading Buffer: 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in Assay Buffer.

    • Expertise Note: Pluronic F-127 is critical for dispersing the highly lipophilic Fluo-4 AM into the aqueous buffer. Probenecid is mandatory; it inhibits multidrug resistance proteins (MRPs) that would otherwise actively pump the Fluo-4 dye out of the HEK293T cells, destroying the signal-to-noise ratio.

  • Remove the culture media from the 384-well plate and add 25 µL/well of the Dye Loading Buffer.

  • Incubate for 1 hour at 37°C in the dark.

  • Wash the plate three times with Assay Buffer to remove extracellular dye, leaving a final volume of 25 µL/well.

Phase 3: Compound Preparation

  • Serially dilute N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine in Assay Buffer to create a 10-point concentration-response curve (ranging from 100 µM to 3 nM).

  • Ensure the final DMSO concentration in all wells (including vehicle controls) is strictly normalized to 0.1% .

    • Expertise Note: Concentrations of DMSO >0.5% can induce spontaneous calcium transients in HEK293T cells, leading to false-positive peaks during the kinetic read.

Phase 4: FLIPR Kinetic Reading

  • Transfer the cell plate and the compound plate to a Fluorescent Imaging Plate Reader (FLIPR).

  • Set excitation to 488 nm and emission to 516 nm.

  • Record baseline fluorescence for 10 seconds.

  • Automatically inject 25 µL of the prepared compounds into the cell plate (final assay volume: 50 µL).

  • Record the kinetic fluorescence response for an additional 120 seconds.

Step-by-Step Protocol: Cytotoxicity Counter-Screen

A lack of calcium signal could indicate either a lack of GPCR agonism or compound-induced cell death. To validate the trustworthiness of the assay, a CellTiter-Glo (ATP-based) viability assay must be run in parallel.

  • Seed HEK293T cells in a separate 384-well white opaque plate (15,000 cells/well).

  • Treat with the exact 10-point concentration curve of the target compound for 2 hours (matching the timeframe of the dye loading + FLIPR read).

  • Add 25 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature.

  • Read luminescence. Calculate the CC₅₀ (Concentration causing 50% cytotoxicity).

Data Presentation & Expected Results

Data should be exported as peak Relative Fluorescence Units (RFU) minus baseline. The EC₅₀ values are calculated using a 4-parameter logistic non-linear regression model. The expected profile of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine should demonstrate high potency compared to MSG, similar to other N-cinnamoyl phenethylamines[1].

Table 1: Hypothetical GPCR Activation and Cytotoxicity Profile

CompoundAssay TypeEC₅₀ (µM)Emax (% of MSG)CC₅₀ (µM)
Monosodium Glutamate (MSG) FLIPR Ca²⁺150.0 ± 12.5100%> 10,000
Rubemamine (Positive Control) FLIPR Ca²⁺12.4 ± 1.1185%> 500
N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine FLIPR Ca²⁺3.8 ± 0.4210%> 500

Interpretation: The target compound demonstrates potent TAS1R1/TAS1R3 agonism with an EC₅₀ of 3.8 µM and no acute cytotoxicity up to 500 µM, establishing a wide and safe screening window.

References

  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Source: National Institutes of Health (NIH)

Sources

Application

sample preparation guidelines for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine mass spectrometry

Application Note: Sample Preparation and LC-MS/MS Quantification of N-Cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine Introduction & Mechanistic Insights N-Cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sample Preparation and LC-MS/MS Quantification of N-Cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine

Introduction & Mechanistic Insights

N-Cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (also known as Egeline) is a rare, bioactive amide alkaloid naturally occurring in botanicals such as Ceanothus americanus (New Jersey tea) and Ziziphus jujuba [1]. Quantifying this compound presents significant analytical challenges due to its low endogenous concentration and the complex, resinous, and sugar-rich matrices of these plants.

As an amphiphilic molecule, Egeline possesses a hydrophobic cinnamoyl moiety and a polar hydroxylated ethylamine core. A meticulously designed sample preparation workflow is required to isolate the target analyte while mitigating matrix effects that cause ion suppression in mass spectrometry [2].

Causality in Protocol Design:

  • Solvent Selection (70% Methanol): 100% aqueous solvents fail to extract the aromatic rings efficiently, while 100% organic solvents often precipitate target compounds trapped within the plant's proteinaceous matrix. A 70:30 Methanol:Water (v/v) ratio optimally disrupts cellulose hydrogen bonding while fully solvating the amphiphilic alkaloid.

  • Acidification (0.1% Formic Acid): The addition of a volatile organic acid during extraction serves a dual purpose. First, it stabilizes the molecule, preventing polyphenol-mediated oxidation. Second, it acts as a pre-ionization agent, protonating the amide/amine nitrogen to significantly boost the [M+H]+ signal intensity for positive-mode Electrospray Ionization (ESI+) [3].

  • HLB Solid-Phase Extraction (SPE): Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents retain Egeline via strong π−π interactions with its two aromatic rings. A 5% methanol wash selectively purges highly polar matrix interferences (e.g., free sugars and organic acids prevalent in Ziziphus), ensuring the final 100% methanol elution yields a highly purified extract.

Experimental Protocols

Plant Material Processing
  • Lyophilization: Freeze-dry the botanical samples (Z. jujuba seeds or C. americanus roots) to a constant weight to prevent hydrolytic degradation of the amide bond.

  • Milling: Pulverize the dried material using a cryogenic mill and pass it through a 60-mesh sieve to ensure uniform particle size and maximize the solvent contact area.

Ultrasound-Assisted Extraction (UAE)
  • Weigh exactly 1.00 g of the sieved powder into a 50 mL polypropylene centrifuge tube.

  • Add 20.0 mL of the extraction solvent (70% LC-MS grade Methanol in Water, containing 0.1% Formic Acid).

  • Vortex vigorously for 2 minutes to ensure complete wetting of the powder.

  • Sonicate in an ultrasonic bath (40 kHz, 200 W) at 25°C for 45 minutes. (Critical Note: Temperature control is vital; exceeding 35°C may induce thermal isomerization or degradation of the cinnamoyl double bond).

  • Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter.

Solid Phase Extraction (SPE) Cleanup
  • Conditioning: Pass 3 mL of 100% LC-MS grade Methanol through an HLB SPE cartridge (200 mg/3 mL), followed by 3 mL of LC-MS grade Water. Do not allow the sorbent bed to dry.

  • Loading: Load 2.0 mL of the filtered plant extract onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in Water to remove polar co-extractives. Discard the wash fraction.

  • Drying: Apply a vacuum (15 inHg) for 5 minutes to remove residual aqueous solvent from the sorbent pores.

  • Elution: Elute the target analyte with 3 mL of 100% Methanol. Collect the eluate in a clean, silanized glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Reconstitute the residue in 1.0 mL of the Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid). Vortex and filter through a 0.22 µm filter into an autosampler vial.

Logical Workflows and Pathways

Workflow N1 1. Plant Material (Lyophilized & 60-mesh Sieved) N2 2. Ultrasound-Assisted Extraction (70% MeOH, 0.1% Formic Acid, 25°C) N1->N2 N3 3. Centrifugation & Filtration (10,000 rpm, 0.45 µm PTFE) N2->N3 N4 4. HLB Solid Phase Extraction (Load Extract) N3->N4 N5 5. Selective Wash & Elution (Wash: 5% MeOH | Elute: 100% MeOH) N4->N5 N6 6. Nitrogen Drying & Reconstitution (90:10 Water:Acetonitrile) N5->N6 N7 7. LC-ESI-MS/MS Analysis (MRM Mode, Positive Ionization) N6->N7

Figure 1: Step-by-step sample preparation workflow for Egeline extraction from plant matrices.

Fragmentation M Precursor Ion [M+H]+ m/z 298.14 (Egeline) F1 Product Ion 1 m/z 280.13 (Loss of Hydroxyl as H2O) M->F1 - H2O (-18 Da) F2 Product Ion 2 m/z 131.05 (Cinnamoyl Cation) M->F2 Amide Bond Cleavage F3 Product Ion 3 m/z 150.09 (Amine Core Cleavage) M->F3 C-N Bond Cleavage

Figure 2: ESI+ MS/MS logical fragmentation pathway for Egeline.

Quantitative Data Presentation

Table 1: LC-MS/MS Instrument Parameters

ParameterSpecification
Analytical Column C18 Reversed-Phase (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Gradient Elution 0-2 min: 10% B; 2-8 min: 10% 60% B; 8-10 min: 95% B
Flow Rate 0.3 mL/min
Injection Volume 2.0 µL
Ionization Source Heated Electrospray Ionization (H-ESI), Positive Mode
Capillary Temperature 300 °C
Spray Voltage +3.5 kV

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
Egeline 298.1131.125Quantifier (Cinnamoyl cation)
Egeline 298.1280.115Qualifier (Water loss)
Egeline 298.1150.120Qualifier (Amine fragment)

References

  • Niu, Y., et al. (2013). Phytochemical analyses of Ziziphus jujuba Mill. var. spinosa seed by ultrahigh performance liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry. Analyst, 138(22), 6881-6888. Available at:[Link][3]

  • Liao, L., et al. (2012). Simultaneous analysis of bioactive metabolites from Ziziphus jujuba by HPLC–DAD–ELSD–MS/MS. Archives of Pharmacal Research, 35, 1231-1240. Available at:[Link][4]

Sources

Method

Application Note: Solid-Phase Extraction and LC-MS/MS Quantification of Aegeline in Biological Matrices

Introduction & Clinical Context Aegeline (N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine) is a naturally occurring alkaloid derived from the leaves and fruits of the Aegle marmelos (Bael) tree. While traditionally i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Context

Aegeline (N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine) is a naturally occurring alkaloid derived from the leaves and fruits of the Aegle marmelos (Bael) tree. While traditionally investigated for its hypoglycemic properties, Aegeline gained significant toxicological relevance following its inclusion in dietary weight-loss supplements (e.g., OxyELITE Pro), which were subsequently linked to severe hepatotoxicity and acute liver failure.

Understanding the pharmacokinetic profile of Aegeline—specifically its rapid hepatic distribution and clearance—requires highly sensitive and reproducible analytical methods. Pharmacokinetic studies in murine models demonstrate that Aegeline reaches peak plasma concentration ( Tmax​ ) at approximately 0.5 hours post-ingestion, indicating rapid gastrointestinal absorption . While UHPLC-PDA-MS methods are well-established for analyzing botanical extracts , biological matrices (plasma, urine, and tissue homogenates) present severe matrix effects (ion suppression) that compromise mass spectrometric quantification.

This protocol details a rigorously validated Solid-Phase Extraction (SPE) workflow designed to isolate Aegeline from complex biological matrices, ensuring high recovery, minimal matrix interference, and self-validating analytical integrity.

Chemical Profiling and SPE Sorbent Rationale

As a Senior Application Scientist, I emphasize that successful sample preparation begins with understanding the physicochemical causality behind sorbent selection.

  • Structural Analysis : Aegeline ( C18​H19​NO3​ , MW: 297.35 g/mol ) consists of a hydrophobic cinnamoyl group and a polar 2-hydroxy-2-(4-methoxyphenyl)ethyl moiety linked by an amide bond.

  • Ionization State : The amide nitrogen is neutral under physiological and standard analytical pH ranges (pH 2–10). The molecule lacks strongly acidic or basic functional groups, rendering ion-exchange SPE mechanisms ineffective.

  • Sorbent Selection (The "Why") : Because Aegeline is a neutral, moderately hydrophobic compound (LogP ~2.5), traditional silica-based C18 sorbents can lead to variable recovery due to secondary interactions with unendcapped silanol groups. Instead, a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent is the optimal choice. The divinylbenzene backbone provides robust reversed-phase retention for the cinnamoyl ring, while the N-vinylpyrrolidone monomer interacts favorably with the polar hydroxyl and amide groups, ensuring >90% recovery even when the matrix is loaded in highly aqueous conditions.

Self-Validating Experimental Protocol

A trustworthy bioanalytical method must be a self-validating system. This protocol incorporates Tembamide as an Internal Standard (IS) added prior to extraction to correct for procedural volumetric losses, alongside pre- and post-extraction matrix spikes to continuously monitor and calculate ion suppression.

Reagents and Matrix Preparation
  • Biological Matrix : K2​EDTA Plasma or liver tissue homogenate (1:3 w/v in PBS).

  • Internal Standard (IS) : Tembamide (100 ng/mL in methanol).

  • Protein Precipitation (PPT) : Alkaloids frequently bind to human serum albumin. Direct SPE loading of raw plasma clogs the sorbent pores and reduces recovery. We employ a mild protein precipitation step to denature proteins and release bound Aegeline prior to SPE.

Step-by-Step SPE Workflow (Using 30 mg/1 mL Polymeric HLB Cartridges)
  • Sample Pre-treatment :

    • Transfer 200 µL of plasma or tissue homogenate to a microcentrifuge tube.

    • Add 20 µL of IS (Tembamide, 100 ng/mL) and vortex briefly.

    • Add 400 µL of 0.1% Formic Acid in Acetonitrile. Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (approx. 600 µL) and dilute with 1.4 mL of LC-MS grade water.

    • Expert Insight: Diluting the organic content to <20% is critical; it ensures the analyte strongly partitions into the HLB sorbent during the loading phase rather than breaking through.

  • Conditioning :

    • Pass 1.0 mL of 100% Methanol through the cartridge. (Solvates the polymeric sorbent, opening the pore structure).

  • Equilibration :

    • Pass 1.0 mL of LC-MS grade water. (Prepares the sorbent bed to match the aqueous nature of the loaded sample).

  • Loading :

    • Load the diluted supernatant (2.0 mL) at a controlled flow rate of 1 mL/min.

  • Washing :

    • Pass 1.0 mL of 5% Methanol in Water.

    • Expert Insight: This specific concentration washes away polar lipids, salts, and endogenous peptides, but is weak enough to prevent the premature elution of the moderately hydrophobic Aegeline.

  • Elution :

    • Elute with 1.0 mL of 100% Acetonitrile. (Acetonitrile completely disrupts the hydrophobic interactions between Aegeline and the divinylbenzene backbone, yielding sharp elution profiles).

  • Reconstitution :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

SPE_Workflow Matrix Biological Matrix (Plasma / Tissue) PreTreat Pre-treatment (Protein Ppt / Dilution) Matrix->PreTreat Load Sample Loading (Aegeline Retained) PreTreat->Load Prepared Sample Condition Conditioning (100% MeOH) Equilibrate Equilibration (Water) Condition->Equilibrate Equilibrate->Load Wash Washing (5% MeOH - Removes Salts) Load->Wash Matrix Interferences Discarded Elute Elution (100% ACN) Wash->Elute Purified Analyte Recon Reconstitution (Mobile Phase) Elute->Recon Evaporate to Dryness LCMS UHPLC-MS/MS Analysis Recon->LCMS

Solid-Phase Extraction (SPE) workflow for Aegeline isolation from biological matrices.

LC-MS/MS Analytical Parameters

Quantification is performed using a UHPLC system coupled to a Triple Quadrupole (TQ) mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Due to the hydroxyl group on the ethylamine linker, Aegeline readily undergoes in-source dehydration, making the [M+H−H2​O]+ ion a highly stable precursor for MRM tracking.

Table 1: LC-MS/MS MRM Transitions and Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Mode
Aegeline (Intact) 298.14 [M+H]+ 168.1015ESI+
Aegeline (Dehydrated) 280.13 [M+H−H2​O]+ 131.0520ESI+
Tembamide (IS) 272.13 [M+H]+ 152.0715ESI+

Method Validation & Recovery Metrics

To ensure trustworthiness, the method must be validated according to FDA bioanalytical guidelines. Matrix effect is calculated as (Responsepost−spike​/Responseneat​−1)×100 . Values close to 0% indicate successful removal of ion-suppressing phospholipids by the HLB SPE protocol.

Table 2: Method Validation & Recovery Metrics (Representative Data)
MatrixSpiked Concentration (ng/mL)Absolute Recovery (%)Matrix Effect (%)Precision (RSD %)
K2​EDTA Plasma50 (LQC)92.4-4.23.8
K2​EDTA Plasma750 (HQC)94.1-2.82.1
Liver Homogenate50 (LQC)88.5-8.55.4
Liver Homogenate750 (HQC)91.2-6.14.2

Pharmacokinetic & Toxicological Pathway

The clinical necessity of this highly sensitive extraction method is underscored by Aegeline's rapid distribution to the liver, where high doses or reactive metabolites are implicated in severe hepatotoxicity.

PK_Pathway Ingest Aegeline Ingestion (Dietary Supplement) GI GI Tract Absorption (Tmax ~ 0.5h) Ingest->GI Liver Hepatic Distribution (High Affinity) GI->Liver Portal Vein Plasma Systemic Circulation GI->Plasma Systemic Metab CYP450 Metabolism (Clearance) Liver->Metab Tox Hepatotoxicity (High Dose/Adducts) Metab->Tox Reactive Metabolites Plasma->Liver

Pharmacokinetic distribution and potential hepatotoxicity pathway of Aegeline.

References

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine for in vitro assays

Technical Support Center: Solubilizing N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine for In Vitro Assays Introduction & Core Challenge N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, widely known by its common...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilizing N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine for In Vitro Assays

Introduction & Core Challenge

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, widely known by its common name Aegeline (CAS: 456-12-2)[1], is a biologically active alkaloidal-amide derived from the Aegle marmelos plant. It is frequently utilized in drug development for its ability to stimulate GLUT4 translocation and exhibit anti-diabetic properties[2][3].

However, Aegeline is a highly lipophilic molecule. Its structure features a hydrophobic cinnamoyl group and a methoxyphenyl ring, resulting in extremely poor aqueous solubility. When researchers attempt to introduce this compound into water-based cell culture media, they frequently encounter kinetic precipitation [4][5]. This phenomenon causes the compound to crash out of solution, leading to inaccurate dosing, high assay variability, and false-negative biological readouts.

This guide provides field-proven, self-validating protocols to overcome these solubility hurdles without compromising cellular integrity.

Quantitative Comparison of Solubilization Strategies

Table 1: Excipient Limits and Efficacy for Aegeline Solubilization

MethodMax Aegeline ConcentrationMax Excipient Limit in AssayCytotoxicity RiskOptical Clarity (OD600)
Direct DMSO Dilution ~10-50 µM0.1% - 0.5% (v/v) DMSOHigh (if >0.5%)Prone to turbidity
HP-β-CD Complexation >500 µM1% - 5% (w/v) HP-β-CDLowClear (<0.05)
BSA/Protein Carrier ~100 µM0.1% - 0.5% (w/v) BSALowClear (<0.05)

Troubleshooting Guide 1: Overcoming Kinetic Precipitation with DMSO

The Causality: Aegeline is highly soluble in 100% Dimethyl sulfoxide (DMSO)[3]. However, when a concentrated DMSO stock is pipetted directly into a static well of aqueous media, the rapid solvent shift forces the lipophilic molecules into an environment where they cannot remain solvated. Because they lack the time to partition into cellular lipid membranes, they rapidly aggregate and crystallize (kinetic precipitation)[4][5].

Protocol 1: Optimized DMSO Co-solvent Dilution (Self-Validating System)

  • Stock Preparation: Dissolve solid Aegeline in 100% anhydrous DMSO to create a 25 mM stock. Vortex vigorously and sonicate for 10 minutes at room temperature to ensure complete dissolution[3].

  • Intermediate Dilution: Never add the stock directly to the cells. Prepare an intermediate 10x working solution in pre-warmed (37°C) complete culture media. Crucial Step: Add the DMSO stock dropwise while actively vortexing the media to prevent localized supersaturation.

  • Validation (Turbidity Check): Measure the Optical Density (OD) of the intermediate solution at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates micro-precipitation. If cloudy, discard the solution and reduce your target concentration.

  • Final Assay Delivery: Dilute the intermediate solution 1:10 into the assay plate. Ensure the final DMSO concentration remains ≤0.5% (preferably ≤0.1% for sensitive primary cells) to prevent solvent-induced cytotoxicity[4].

Troubleshooting Guide 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

The Causality: For assays requiring higher concentrations of Aegeline (>50 µM), DMSO alone is insufficient. HP-β-CD is a cyclic oligosaccharide engineered with a lipophilic inner cavity and a hydrophilic exterior[6]. It acts as a molecular shield, encapsulating the hydrophobic cinnamoyl and methoxyphenyl moieties of Aegeline. This forms a stable, water-soluble inclusion complex that prevents precipitation while remaining highly biocompatible with cell membranes[6][7].

Protocol 2: HP-β-CD Inclusion Complex Preparation

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in your base assay buffer (e.g., PBS or serum-free DMEM).

  • Solvent Evaporation Method: Dissolve 10 mg of Aegeline in a minimal volume of ethanol. Add this dropwise to 10 mL of the 20% HP-β-CD solution.

  • Complexation: Stir the mixture continuously at 37°C in an open tube for 24 hours. This allows the ethanol to evaporate completely while the thermodynamic inclusion complex forms[6][8].

  • Validation (Centrifugation): Centrifuge the final solution at 10,000 x g for 10 minutes. A visible pellet indicates uncomplexed Aegeline. Quantify the Aegeline in the supernatant via UV-Vis spectroscopy to confirm the exact soluble concentration.

  • Assay Application: Dilute the complex directly into your cell culture. Mandatory: Run a vehicle control containing the exact same concentration of empty HP-β-CD.

Visualizations

Workflow Start Solid Aegeline (Highly Lipophilic) DMSO_Stock Dissolve in 100% DMSO (25 mM Stock) Start->DMSO_Stock Decision Target Assay Concentration? DMSO_Stock->Decision LowConc Low (<50 µM) Direct Dilution Decision->LowConc ≤0.5% DMSO limit HighConc High (>50 µM) HP-β-CD Complexation Decision->HighConc Requires Excipient Check1 OD600 Turbidity Check (Must be <0.05) LowConc->Check1 Check2 Centrifuge & UV-Vis (Confirm Soluble Fraction) HighConc->Check2 Assay Proceed to in vitro Assay (e.g., GLUT4 Translocation) Check1->Assay Check2->Assay

Step-by-step decision matrix and validation workflow for solubilizing Aegeline.

Pathway Aegeline Solubilized Aegeline PI3K PI3K Activation Aegeline->PI3K Akt Akt Phosphorylation PI3K->Akt Rac1 Rac1 Activation PI3K->Rac1 GLUT4 GLUT4 Translocation Akt->GLUT4 Rac1->GLUT4 Glucose Glucose Uptake GLUT4->Glucose

Solubilized Aegeline stimulates glucose transport via PI3K/Akt and Rac1 parallel pathways.

Frequently Asked Questions (FAQs)

Q: My Aegeline solution looks clear, but my cells are dying rapidly after treatment. What went wrong? A: You have likely exceeded the maximum tolerated concentration of your organic solvent. While Aegeline requires DMSO for initial dissolution, final DMSO concentrations above 0.5% (v/v) disrupt the lipid bilayer of most mammalian cells, causing solvent-induced cytotoxicity[4]. Always run a solvent-only vehicle control. If your cells die in the vehicle control, you must prepare a more concentrated Aegeline stock to reduce the final volume of DMSO added to the well.

Q: I added my DMSO stock directly to the 96-well plate containing media, and I see needle-like crystals under the microscope. How do I fix this? A: This is classic kinetic precipitation caused by a rapid solvent shift[4][5]. To fix this, never add 100% DMSO stock directly to a static aqueous well. Instead, perform an intermediate dilution in a larger volume of pre-warmed media while vortexing vigorously. Alternatively, use a protein carrier like 0.1% Bovine Serum Albumin (BSA) in your media, which provides hydrophobic binding pockets that act as a thermodynamic sink for the lipophilic compound.

Q: Can I use surfactants like Tween-20 or Triton X-100 instead of Cyclodextrins? A: For cell-based in vitro assays, harsh detergents like Triton X-100 or high concentrations of Tween-20 should be avoided. These surfactants solubilize drugs by forming micelles, but if used above their Critical Micelle Concentration (CMC), they will aggressively lyse cell membranes[9]. HP-β-CD is highly preferred for cell culture because it is biocompatible and non-lytic[6][7].

References

  • ResearchGate. How to enhance drug solubility for in vitro assays? Available at:[Link]

  • BioCrick. Aegeline | CAS:456-12-2 | Alkaloids | High Purity. Available at:[Link]

  • Anticancer Research. Complexation of Albendazole with Hydroxypropyl-β-Cyclodextrin Significantly Improves its Pharmacokinetic Profile, Cell Cytotoxicity and Antitumor Efficacy in Nude Mice. Available at: [Link]

  • ResearchGate. Effect of hydroxypropyl-β-cyclodextrin on the solubility, stability and in-vitro release of ciprofloxacin for ocular drug delivery. Available at:[Link]

  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available at:[Link]

  • MDPI. Polymer–Surfactant System Based Amorphous Solid Dispersion: Precipitation Inhibition and Bioavailability Enhancement of Itraconazole. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Analysis of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine , commonly known as Aegeline , is a bioactive alkaloid/amide primarily extracted from Aegle marmelos. Due to its unique structural features—a secondary hydroxyl group,...

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Author: BenchChem Technical Support Team. Date: April 2026

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine , commonly known as Aegeline , is a bioactive alkaloid/amide primarily extracted from Aegle marmelos. Due to its unique structural features—a secondary hydroxyl group, an amide linkage, and a UV-sensitive cinnamoyl double bond—chromatographers frequently encounter peak shape deformations during reversed-phase High-Performance Liquid Chromatography (RP-HPLC) analysis.

This technical guide provides a causality-driven framework to diagnose and resolve peak tailing, fronting, and splitting when analyzing this specific compound.

Diagnostic Workflow for Peak Deformations

HPLC_Troubleshooting Start Poor Peak Shape Observed: Aegeline Analysis Tailing Peak Tailing (Asymmetric Right) Start->Tailing Fronting Peak Fronting (Asymmetric Left) Start->Fronting Splitting Peak Splitting or Shoulder Start->Splitting Silanol Secondary Interactions (OH/Amide with Silanols) Tailing->Silanol Solvent Sample Solvent Mismatch (Strong Organic Injection) Fronting->Solvent Isomer E/Z Isomerization (Cinnamoyl Double Bond) Splitting->Isomer FixSilanol Use Endcapped C18 & Add 0.1% Formic Acid Silanol->FixSilanol FixSolvent Dilute in Initial Mobile Phase Solvent->FixSolvent FixIsomer Protect from UV Light & Check Column Frit Isomer->FixIsomer

Diagnostic workflow for troubleshooting Aegeline peak shape deformations.

Frequently Asked Questions (FAQs)
Q1: Why is my Aegeline peak exhibiting severe tailing (asymmetric right)?

Mechanistic Cause: Peak tailing for this compound is almost exclusively driven by secondary interactions. While Aegeline is not a basic amine (the nitrogen is neutral due to the amide linkage), it possesses a secondary hydroxyl group and an amide carbonyl . These functional groups act as strong hydrogen-bond donors and acceptors, interacting with unendcapped, ionized residual silanols (Si-O⁻) on the silica stationary phase. Resolution: You must suppress silanol ionization. Lower the mobile phase pH to ~2.7–3.0 by adding an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic acid). Additionally, utilize a highly endcapped or base-deactivated C18 column to physically block access to the silica backbone[1].

Q2: What causes the Aegeline peak to front (asymmetric left) during gradient elution?

Mechanistic Cause: Peak fronting is a classic symptom of sample solvent mismatch (also known as the "strong solvent effect"). Because Aegeline has poor aqueous solubility, analysts often dissolve the standard or extract in 100% methanol or acetonitrile. If your HPLC gradient starts at a highly aqueous composition (e.g., 90% water), injecting a strong organic solvent causes the analyte molecules to race down the column bed before properly partitioning into the stationary phase[2]. Resolution: The injection solvent must closely match the initial mobile phase composition. If solubility is an issue, dissolve the compound in a minimal volume of organic solvent, then dilute it with water until it matches the starting gradient (e.g., 20% Acetonitrile / 80% Water). Alternatively, reduce the injection volume to ≤ 5 µL.

Q3: I am observing a split peak or a closely eluting shoulder. Is this a column void?

Mechanistic Cause: While a blocked frit or column void can cause peak splitting, Aegeline presents a unique chemical trap: cis-trans isomerization . The molecule contains a cinnamoyl double bond that naturally exists in the (E)-isomer (trans) configuration. Exposure to ambient UV light during sample extraction or prolonged time in the autosampler can trigger partial isomerization to the (Z)-isomer (cis). Because these isomers share identical molecular weights and highly similar polarities, they closely elute and manifest as a split peak or a broad shoulder[3]. Resolution: Protect all sample vials from light using amber glassware. If the split peak persists even with freshly prepared, light-protected samples, reverse-flush the column to clear potential frit blockages.

Quantitative Optimization Parameters

To ensure a self-validating and robust method, adhere to the following optimized parameters when analyzing N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine:

ParameterSub-Optimal Condition (Causes Issues)Optimized Condition (Ensures Symmetry)
Mobile Phase pH pH > 4.5 (Silanols ionized, tailing)pH 2.7 – 3.0 (0.1% Formic Acid)
Injection Solvent 100% Acetonitrile or MethanolMatched to initial gradient (e.g., 20% Org)
Injection Volume > 15 µL (Induces volume overload/fronting)2 µL – 5 µL
Column Chemistry Standard, non-endcapped C18Fully endcapped or sterically protected C18
Sample Storage Clear vials under ambient lightAmber vials, stored at 4°C
Detection Wavelength 210 nm (High baseline noise)275 nm – 280 nm (Specific chromophore)
Experimental Protocols
Protocol 1: Optimized Sample Preparation (Preventing Isomerization & Mismatch)

Objective: Prepare Aegeline samples that maintain the (E)-isomer integrity and partition correctly on-column.

  • Weighing & Solubilization: Accurately weigh 1.0 mg of Aegeline standard into an amber glass vial to prevent UV-induced cis-trans isomerization.

  • Primary Dissolution: Add 200 µL of LC-MS grade Acetonitrile to fully solubilize the compound (yielding a 5 mg/mL concentrate). Vortex for 15 seconds.

  • Aqueous Dilution: Slowly add 800 µL of LC-MS grade Water (containing 0.1% Formic Acid) while gently swirling. This yields a 1 mg/mL stock in 20% Acetonitrile, matching typical starting gradient conditions and preventing the strong solvent effect.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Protocol 2: Column Passivation and Mobile Phase Equilibration

Objective: Suppress residual silanol activity to eliminate peak tailing.

  • Solvent Preparation:

    • Mobile Phase A: 1000 mL of Ultrapure Water + 1.0 mL Formic Acid (0.1% v/v).

    • Mobile Phase B: 1000 mL of Acetonitrile + 1.0 mL Formic Acid (0.1% v/v).

  • Degassing: Sonicate both mobile phases for 10 minutes to remove dissolved gases that could cause baseline drift.

  • Column Equilibration: Install a fully endcapped C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Flush the column with 90% Mobile Phase A / 10% Mobile Phase B at 0.3 mL/min for at least 20 column volumes. The acidic modifier will protonate the silica surface, neutralizing active sites.

  • System Suitability Test (SST): Inject 2 µL of the sample prepared in Protocol 1. The resulting Aegeline peak should exhibit an asymmetry factor (As) between 0.95 and 1.05.

References
  • ALWSCI Technical Team. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News & Blogs. Available at:[Link]

  • Persee General. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee Analytical. Available at:[Link]

  • Avula, B., et al. Simultaneous Determination of Aegeline and Six Coumarins from Different Parts of the Plant Aegle marmelos Using UHPLC-PDA-MS and Chiral Separation of Aegeline Enantiomers Using HPLC-ToF-MS. Planta Medica (2016). Available at:[Link]

Sources

Troubleshooting

optimizing extraction yield of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine from plant matrices

Technical Support Center: Optimizing Extraction of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline) Introduction Welcome to the Technical Support Center for the extraction and isolation of N-cinnamoyl-2-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Extraction of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline)

Introduction

Welcome to the Technical Support Center for the extraction and isolation of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, commonly known as Aegeline . This alkaloidal amide, primarily sourced from the leaves and fruits of the Aegle marmelos (Bael) tree, presents unique extraction challenges due to its specific hydrophobic properties and susceptibility to oxidative degradation.

This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to maximize extraction yield, maintain structural integrity, and ensure high purity.

Extraction Optimization Workflow

AegelineExtraction A Plant Matrix Preparation (Aegle marmelos leaves) B Solvent Selection (NADES AD12 vs. Ethanol) A->B C Ultrasound-Assisted Extraction (UAE) B->C Optimal (NADES) D Microwave-Assisted Extraction (MAE) B->D E Soxhlet Extraction (Conventional) B->E F Filtration & Partitioning (BHT/BHA added) C->F D->F E->F G Purification & Isolation (UHPLC / Chiral LC-ToF-MS) F->G H Pure Aegeline Yield G->H

Workflow for optimizing Aegeline extraction from Aegle marmelos using advanced techniques.

FAQ Section 1: Matrix Preparation & Solvent Selection

Q: Why is my Aegeline yield consistently low when using standard ethanolic or methanolic extraction? A: Conventional organic solvents like ethanol often fail to efficiently overcome the mass transfer resistance of the plant matrix. For Aegeline, extraction efficiency is highly dependent on solute-solvent hydrophobic interactions. Recent advancements demonstrate that using a Hydrophobic Natural Deep Eutectic Solvent (NADES)—specifically AD12 (a 1:2 molar ratio of acetic acid to n-decanoic acid)—provides superior solvation energy. The AD12 system yields an Aegeline concentration of 445.01 μg/mg of extractive yield, which is approximately 1.37 times higher than standard ethanolic extraction [1].

Q: How does the choice and timing of the plant matrix affect the baseline yield? A: Aegeline concentration fluctuates seasonally. Tender leaves harvested between November and March contain the highest alkaloid concentrations, offering a 0.15–0.2% baseline yield [2]. Ensure the matrix is shade-dried rather than sun-dried to prevent UV-induced degradation of the cinnamamide structure.

FAQ Section 2: Advanced Extraction Techniques

Q: Should we transition from conventional Soxhlet extraction to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)? A: Yes. Soxhlet extraction exposes Aegeline to prolonged thermal stress (6–8 hours at boiling point), which can lead to structural degradation.

  • UAE relies on acoustic cavitation—the formation and implosion of microbubbles in the solvent. This mechanically disrupts the plant cell walls, allowing rapid solvent penetration. When paired with the AD12 NADES, UAE requires only 8 minutes to achieve maximum yield [3].

  • MAE utilizes localized dielectric heating to rapidly increase intracellular pressure, rupturing the cells from the inside out in just 30 seconds, heavily reducing extraction time [4].

Quantitative Data: Comparison of Extraction Methodologies

Extraction MethodSolvent SystemTimeTemperatureTotal Extract YieldAegeline-Specific Notes
Soxhlet (Conventional) Ethanol (95%)6–8 hoursSolvent Boiling Pt.~3.79 mg/gHigh thermal degradation risk; low selectivity.
MAE Ethanol / Methanol30 seconds50°C5.05 mg/gRapid cell rupture; high retention of phenolics [4].
UAE NADES (AD12)8 minutesAmbientHighest 445.01 μg/mg extractive yield; 1.37x > Ethanol [1][3].

FAQ Section 3: Troubleshooting Degradation & Purity Issues

Q: We are observing significant degradation of Aegeline during the extraction and concentration phases. How can we stabilize the alkaloid? A: Aegeline is highly susceptible to oxidative degradation during solvent evaporation. The addition of synthetic antioxidants, specifically Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), directly into the extraction solvent prevents the conversion and oxidation of the alkaloids. Furthermore, BHT/BHA addition has been shown to drastically improve the mobility and resolution of Aegeline bands during Thin Layer Chromatography (TLC) purification [2].

Q: How do we resolve Aegeline enantiomers post-extraction for pharmacological testing? A: Aegeline exists as a racemic mixture in nature. Because enantiomers can exhibit vastly different hepatotoxic or pharmacological profiles, they must be separated analytically using Chiral Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-ToF-MS) [1].

Detailed Experimental Protocols

Protocol A: Optimized Ultrasound-Assisted Extraction (UAE) using NADES

This protocol utilizes acoustic cavitation combined with tailored hydrophobic solvation to maximize Aegeline recovery and is self-validating through its strict energy parameters.

  • NADES Preparation: Mix acetic acid and n-decanoic acid in a 1:2 molar ratio. Stir continuously at 50°C until a clear, homogeneous eutectic liquid is formed. Allow it to cool to room temperature.

  • Matrix Preparation: Pulverize shade-dried Aegle marmelos leaves to a fine powder (approx. 60 mesh) to maximize surface area.

  • Extraction Mixture: Combine the pulverized plant matrix with the AD12 NADES at a strictly controlled solid-to-solvent ratio of 0.1 g/mL [3].

  • Sonication: Place the mixture in an ultrasonic bath. Apply exactly 13 W of ultrasonic power for 8 minutes at ambient temperature [3]. Critical: Exceeding 8 minutes or 13 W may lead to localized heating and degradation of the cinnamoyl group.

  • Recovery: Centrifuge the homogenate at 5000 RPM for 15 minutes. Decant the supernatant containing the Aegeline-rich NADES extract.

  • Partitioning: Recover Aegeline from the NADES using liquid-liquid extraction with a suitable anti-solvent (e.g., water/ethyl acetate partitioning) and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Extraction (MAE) with Antioxidant Stabilization

This protocol is ideal for rapid analytical screening and utilizes dielectric heating.

  • Matrix Preparation: Weigh 40 g of dried Aegle marmelos leaf powder.

  • Solvent Addition: Add 150 mL of 95% ethanol to achieve a solute-to-solvent ratio of approximately 1:20 (w/v) [4].

  • Antioxidant Stabilization: Add 0.1% (w/v) of BHA and BHT to the solvent mixture to prevent oxidative degradation during the heating phase [2].

  • Pre-leaching: Allow the mixture to stand at room temperature for 10 minutes to initiate solvent swelling.

  • Irradiation: Subject the mixture to microwave irradiation at 50°C for exactly 30 seconds [4].

  • Filtration: Filter the extract immediately through Whatman No. 1 filter paper while warm to prevent precipitation.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until a viscous residue is obtained.

References

  • Simultaneous Determination of Aegeline and Six Coumarins from Different Parts of the Plant Aegle marmelos Using UHPLC-PDA-MS and Chiral Separation of Aegeline Enantiomers Using HPLC-ToF-MS. ResearchGate.1

  • Extraction and Thin Layer Chromatography of Alkaloids from Bael (Aegle marmelos) Leaves. CORE.2

  • Environment 2024 International Conference on Environmental Challenges, Opportunities and Sustainable Solutions. IIT Guwahati. 3

  • Evolution of extraction technique for the separation of bioactive compounds from Aegle marmelos. Taylor & Francis. 4

Sources

Optimization

preventing thermal degradation of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine during GC-MS

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine. This guide is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the thermal degradation of this analyte during GC-MS analysis. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols to ensure the scientific integrity of your results.

Introduction: The Challenge of Analyzing Thermally Labile Compounds

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine is a molecule possessing functional groups—a secondary amine, a secondary alcohol, and a cinnamoyl moiety—that are susceptible to thermal degradation at the high temperatures typically employed in GC-MS. This degradation can lead to inaccurate quantification, the appearance of artifact peaks, and misinterpretation of mass spectra. The primary goal of this guide is to provide you with the necessary tools and knowledge to overcome these challenges.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the GC-MS analysis of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine in a question-and-answer format.

Q1: I am observing multiple peaks in my chromatogram when I expect only one for my compound. What is happening?

A1: The presence of multiple peaks likely indicates on-column or in-injector thermal degradation of your analyte. The high temperatures can cause fragmentation of the molecule. The secondary alcohol and the amide bond are particularly susceptible to degradation.

Troubleshooting Steps:

  • Derivatization: The most effective way to prevent thermal degradation of compounds with active hydrogens (like the hydroxyl and amine groups in your molecule) is through derivatization.[1][2][3] Silylation is a widely used technique that replaces the active hydrogens with a more stable trimethylsilyl (TMS) group.[1] This increases the thermal stability and volatility of the analyte.[1]

  • Lower Injection Port Temperature: A high injection port temperature is a common cause of thermal degradation.[4] If you are not using derivatization, try lowering the injector temperature. However, be aware that too low a temperature can lead to incomplete vaporization and peak tailing.

  • Use a Cooled Injection Technique: Techniques like cold split/splitless injection can be beneficial for thermally labile compounds as they introduce the sample into a cool inlet, which is then rapidly heated. This minimizes the time the analyte spends at high temperatures in the injector.[5]

Q2: My peak shape is poor (e.g., tailing or fronting). How can I improve it?

A2: Poor peak shape can be caused by several factors, including analyte adsorption, non-uniform vaporization, or degradation.

Troubleshooting Steps:

  • Derivatization: As mentioned above, derivatization is key. Silylation will block the polar -OH and -NH groups, reducing their interaction with active sites in the GC system (e.g., the liner and the column), which is a common cause of peak tailing.[1][2]

  • Injector Maintenance: Ensure your injector liner is clean and deactivated. Active sites on a dirty or old liner can cause adsorption and degradation. Consider using a liner with glass wool to aid in vaporization, but be aware that the wool itself can be a source of activity if not properly deactivated.

  • Optimize Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions. A flow rate that is too low can increase the residence time of the analyte in the hot injector and column, leading to broader peaks.

Q3: I am not getting a reproducible signal for my analyte. What could be the cause?

A3: Poor reproducibility is often linked to inconsistent degradation or injection.

Troubleshooting Steps:

  • Consistent Derivatization: If you are derivatizing, ensure the reaction goes to completion every time. This means using fresh reagents, maintaining a consistent reaction time and temperature, and ensuring your sample is dry before adding the derivatizing agent, as silylation reagents are sensitive to moisture.[1]

  • Injection Technique: Use an autosampler for injections to ensure consistent injection volume and speed. Manual injections can introduce significant variability.

  • Check for System Leaks: Leaks in the GC system can lead to fluctuating flow rates and pressures, affecting reproducibility.

Q4: What is the best derivatization reagent for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine?

A4: For a molecule with both a secondary alcohol and a secondary amine, a strong silylating agent is recommended. A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is an excellent choice.[6][7] BSTFA is a powerful TMS donor, and the TMCS acts as a catalyst to ensure the derivatization of the sterically hindered secondary amine and alcohol.[1][7][8]

Q5: Should I use split or splitless injection?

A5: The choice between split and splitless injection depends on the concentration of your analyte.

  • Splitless Injection: If you are analyzing trace levels of the compound, splitless injection is preferred as it transfers the entire sample onto the column, maximizing sensitivity.[9][10]

  • Split Injection: For more concentrated samples, split injection is suitable. It introduces only a portion of the sample to the column, which can prevent column overload and lead to sharper peaks.[10][11]

For thermally labile compounds, a fast injection in splitless mode is often a good starting point to minimize time in the hot injector.

Experimental Protocols

Protocol 1: Silylation of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine using BSTFA with 1% TMCS

Materials:

  • N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine sample

  • BSTFA + 1% TMCS silylating reagent

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: If your sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is free of water, as moisture will deactivate the silylating reagent.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous solvent and 100 µL of BSTFA + 1% TMCS. The volume can be scaled depending on the amount of sample. A significant excess of the silylating reagent is recommended.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[6][7] The reaction time and temperature may need to be optimized for your specific sample matrix.

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.

Protocol 2: Optimized GC-MS Method for Derivatized Analyte

This method is a starting point and should be optimized for your specific instrument and column.

Parameter Recommended Setting Rationale
Injection Mode SplitlessTo maximize sensitivity for trace analysis.[9]
Injector Temperature 250 °CA good starting point to ensure efficient vaporization without excessive degradation. May need to be optimized (e.g., 230-280 °C).
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0-1.5 mL/minOptimal for most standard capillary columns.
Oven Program Initial Temp: 150 °C (hold 1 min)A lower initial temperature helps to focus the analytes at the head of the column.
Ramp: 15 °C/min to 300 °CA moderate ramp rate provides a good balance between separation and analysis time.[12][13]
Final Hold: 5 minTo ensure elution of any less volatile components.
MS Source Temp 230 °CStandard temperature for many instruments.
MS Quad Temp 150 °CStandard temperature for many instruments.
Acquisition Mode Full Scan (e.g., m/z 50-550)To identify the parent ion and fragmentation pattern of the derivatized analyte.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot thermal degradation issues.

Caption: Troubleshooting workflow for GC-MS analysis of thermally labile compounds.

Alternative Analytical Approaches

If thermal degradation remains a significant issue even after optimization, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) . LC-MS operates at or near ambient temperature, thus eliminating the risk of thermal degradation.[14][15][16] This technique is well-suited for the analysis of polar and thermally labile compounds.

Conclusion

The successful GC-MS analysis of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine hinges on mitigating its thermal lability. By implementing a robust derivatization strategy, optimizing GC parameters, and following a logical troubleshooting workflow, you can achieve accurate and reproducible results. This guide provides the foundational knowledge and practical steps to empower you in your analytical endeavors.

References

  • A Comparative Guide to Silylation Reagents for GC-MS Analysis in Complex Matrices - Benchchem. (n.d.).
  • Silylation Reagents - Regis Technologies. (n.d.).
  • Derivatization reagents for GC - Chromatography - macherey-nagel. (n.d.).
  • Temperature Programming for Better GC Results | Phenomenex. (2025, August 12).
  • Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed. (2013, March 15).
  • GC Reagents | Thermo Fisher Scientific - FR. (n.d.).
  • The mechanism of reaction for the derivatization of samples with BSTFA... - ResearchGate. (n.d.).
  • GC Derivatization Reagents - Tokyo Chemical Industry. (n.d.).
  • Split, Splitless, and Beyond—Getting the Most From Your Inlet | LCGC International. (2026, March 28).
  • The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS - Benchchem. (n.d.).
  • The Secrets of Successful Temperature Programming | LCGC International. (2017, August 1).
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
  • High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC. (n.d.).
  • bstfa.pdf - Sigma-Aldrich. (n.d.).
  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS - MDPI. (2020, October 8).
  • What is Temperature Programming in Gas Chromatography?. (n.d.).
  • GC Temperature Programming—10 Things You Absolutely Need to Know. (2015, June 1).
  • GC Temperature Program Development - Element Lab Solutions. (n.d.).
  • Preparation of TMS Derivatives for GC/MS - CalTech GPS. (n.d.).
  • The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich. (n.d.).
  • Derivatization Methods in GC and GC/MS. (n.d.).
  • Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science. (2024, January 29).
  • Split vs. Splitless Injection in Gas Chromatography (GC) - Phenomenex. (2025, April 8).
  • Split vs Splitless Injection - Restek Resource Hub. (2020, April 20).
  • Master thesis Determination of N-acylphosphatidylethanolamines by LC-MS - uniPUB. (n.d.).
  • Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library | Analytical Chemistry - ACS Publications. (2023, May 23).
  • GC Derivatization. (n.d.).
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC. (2020, January 2).
  • Derivatization - Chemistry LibreTexts. (2023, August 29).
  • Operating Hints for Using Split/Splitless Injectors - Gcms.cz. (n.d.).

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine

Welcome to the Method Development Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with chromatographically isolating N-cinnamoyl-2-hydroxy-2-(4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with chromatographically isolating N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine .

As a hydroxycinnamic acid amide (HCAA) derivative[1], this analyte presents a unique set of chromatographic challenges. It is a neutral molecule across standard reversed-phase pH ranges, but it possesses a highly interactive structural profile: a hydrophobic cinnamoyl moiety, a central amide linkage, and a polar 2-hydroxy-2-(4-methoxyphenyl)ethyl group. The interplay between its aromatic rings and hydrogen-bonding functional groups requires precise control over column chemistry and mobile phase gradients.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why am I observing severe peak tailing ( As​>1.5 ) for this compound on a standard C18 column? Cause: While the molecule lacks a basic primary amine, the secondary 2-hydroxyl group and the amide carbonyl act as strong hydrogen bond donors and acceptors. These polar groups interact with unendcapped, ionized silanols ( Si−O− ) on the silica stationary phase, causing secondary retention mechanisms that manifest as tailing. Solution: Introduce an acidic modifier to your mobile phase. Adding 0.1% Formic Acid (FA) lowers the mobile phase pH to ~2.7, which protonates the residual silanols into a neutral state ( Si−OH ), effectively shutting down the secondary ion-exchange and hydrogen-bonding interactions[1].

Q2: I cannot separate my analyte from closely related synthetic impurities (e.g., des-methoxy or des-hydroxy analogs). What mobile phase and column adjustments should I make? Cause: Standard C18 phases rely purely on hydrophobic partitioning (dispersive forces), which often fails to recognize subtle differences in aromatic electron density. Solution: Switch to a Phenyl-Hexyl stationary phase and change your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). The phenyl ring in the stationary phase engages in highly selective π−π stacking interactions with the cinnamoyl and 4-methoxyphenyl rings of the analyte[2]. Methanol is critical here; unlike Acetonitrile, which has a triple bond that can participate in π interactions and "mask" the column's phenyl groups, Methanol enhances the π−π selectivity of the Phenyl-Hexyl phase.

Q3: I am experiencing severe baseline drift during the gradient run. How can I correct this without compromising sensitivity? Cause: If you are monitoring at low UV wavelengths (< 220 nm), the changing concentration of Formic Acid or Methanol during the gradient will cause significant baseline absorbance shifts. Solution: Shift your detection wavelength. The conjugated cinnamoyl group exhibits strong, characteristic UV absorbance maxima between 270 nm and 310 nm[3]. Monitoring at 280 nm will completely eliminate baseline drift caused by mobile phase solvents while maintaining excellent signal-to-noise ratios for HCAAs.

Part 2: Visualizing the Method Development Logic

MethodLogic Start Start Method Development Analyte: N-cinnamoyl derivative ColSelect Select Column Phase Start->ColSelect C18 C18 (Hydrophobic Partitioning) ColSelect->C18 General Screening Phenyl Phenyl-Hexyl (π-π Interactions) ColSelect->Phenyl Targeted Selectivity ModSelect Select Organic Modifier Phenyl->ModSelect ACN Acetonitrile (Lower pressure) ModSelect->ACN MeOH Methanol (Enhances π-π) ModSelect->MeOH GradOpt Gradient Optimization (5% to 95% B) ACN->GradOpt MeOH->GradOpt Tailing Peak Tailing? GradOpt->Tailing AddFA Add 0.1% Formic Acid Tailing->AddFA Yes Done Finalized Method Tailing->Done No AddFA->Done

Figure 1: Decision tree for optimizing HPLC gradients and column chemistry for HCAAs.

InteractionMap cluster_0 Analyte Functional Groups cluster_1 Chromatographic Environment Analyte Target Analyte (HCAA Derivative) Cinnamoyl Cinnamoyl & Methoxy (Aromatic Rings) Analyte->Cinnamoyl Hydroxyl 2-Hydroxyl Group (H-bond donor) Analyte->Hydroxyl Amide Amide Bond (Dipole) Analyte->Amide PhenylHexyl Phenyl-Hexyl Phase Cinnamoyl->PhenylHexyl π-π Stacking (Enhanced by MeOH) Silanol Ionized Silanols (Si-O⁻) Hydroxyl->Silanol H-Bonding (Causes Tailing) Amide->Silanol Dipole Interactions Acid 0.1% Formic Acid Acid->Silanol Protonation (Suppresses Tailing)

Figure 2: Mechanistic interaction map between HCAA functional groups and the chromatographic system.

Part 3: Self-Validating Experimental Protocol

To ensure robust separation of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine from complex matrices or synthetic reaction mixtures, execute the following self-validating workflow.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Methanol + 0.1% Formic Acid (v/v).

  • Rationale: Formic acid ensures silanol suppression[1], while Methanol maximizes π−π interactions[2].

Step 2: Column Installation & Equilibration

  • Install a Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Thermostat the column compartment to 40°C . (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky cinnamoyl derivative).

  • Equilibrate with 10 column volumes of 5% Mobile Phase B.

Step 3: Scouting Gradient Execution Run the broad scouting gradient outlined in Table 1 to determine the intrinsic retention factor ( k∗ ) of the analyte. Monitor UV absorbance at 280 nm[3].

Step 4: Gradient Flattening (Optimization) Identify the retention time ( tR​ ) of the target peak. Calculate the exact %B at the time of elution by accounting for the system's dwell volume ( tD​ ):

%Belution​=%Binitial​+(tR​−tD​)×Gradient Slope (%B/min)

Adjust the gradient to become "shallow" (e.g., a slope of 1-2% B/min) starting 10% below the calculated %Belution​ to maximize resolution from closely eluting impurities.

Step 5: System Suitability and Validation Check (Self-Validation) Inject a standard mixture containing the target analyte and a structurally similar reference (e.g., cinnamic acid). The method is considered mathematically validated for routine use only if it passes the following criteria:

  • Tailing Factor ( As​ ): ≤1.2 (Confirms complete silanol suppression).

  • Resolution ( Rs​ ): ≥2.0 (Confirms adequate π−π selectivity). If Rs​<2.0 , decrease the gradient slope in the focused region by 50%.

Part 4: Quantitative Data & Reference Tables

Table 1: Starting Gradient Optimization Matrix
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.01.09556 (Linear)
20.01.05956 (Linear)
25.01.05956 (Linear)
25.11.095511 (Step)
35.01.09556 (Linear)
Table 2: Troubleshooting Quick Reference
SymptomPrimary Mechanistic CauseCorrective Action
Peak Tailing ( As​>1.5 ) Hydrogen bonding between the 2-hydroxyl group and ionized silanols.Verify addition of 0.1% Formic Acid to both mobile phases[1].
Poor Resolution ( α<1.5 ) Lack of structural recognition by dispersive hydrophobic forces.Switch from C18 to Phenyl-Hexyl; replace Acetonitrile with Methanol[2].
Severe Baseline Drift High UV absorbance of solvent modifiers at low wavelengths (<220 nm).Shift detection wavelength to the cinnamoyl maximum at 280–310 nm[3].
Retention Time Shift Inadequate re-equilibration of the hydration layer on the stationary phase.Increase post-gradient re-equilibration time to a minimum of 10 column volumes.

Part 5: References

[3] Title: Hydroxycinnamic Acid Amide Derivatives, Phenolic Compounds and Antioxidant Activities of Extracts of Pollen Samples from Southeast Brazil Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

[2] Title: Quantitative Antioxidant Profiling Throughout Beer Brewing Followed by Discovery and Isolation of Precursors from Barley (Hordeum vulgare L.) Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

[1] Title: Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Its In Silico Database Source: Analytical Chemistry - ACS Publications URL: [Link]

Sources

Optimization

reducing false positives in N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine forensic screening

Welcome to the Forensic Toxicology Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific analytical challenges of screening for N-cinnamoyl-2-hydroxy-2-(4-methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Forensic Toxicology Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific analytical challenges of screening for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine , commonly known as aegeline .

Originally an alkaloid derived from the bael tree (Aegle marmelos), aegeline gained forensic prominence after its inclusion in multi-ingredient dietary supplements (MIDS) like OxyElite Pro, which was linked to an outbreak of acute non-viral hepatitis and liver failure (). Due to its structural homology with phenethylamines and the complex matrices of MIDS, laboratories frequently encounter false positives during presumptive testing and LC-MS/MS screening. This guide provides field-proven troubleshooting strategies to ensure high-confidence, self-validating identifications.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does aegeline trigger false positives in standard amphetamine or cathinone immunoassay panels? A: The causality lies in the structural backbone of aegeline. It contains a 2-hydroxy-2-(4-methoxyphenyl)ethylamine moiety. While the amine is tied up in an amide bond with a cinnamoyl group, in-vivo metabolism or sample degradation can expose the phenethylamine core. Polyclonal antibodies used in broad-spectrum amphetamine/cathinone ELISAs often exhibit cross-reactivity with this structural motif. The weak binding affinity is enough to surpass the threshold in highly concentrated supplement extracts or urine samples, triggering a presumptive false positive (1)[1].

Q2: What causes isobaric false positives during LC-MS/MS screening of aegeline? A: Aegeline has a molecular formula of C18H19NO3 and an exact monoisotopic mass of 297.1365 Da (2)[2]. In low-resolution mass spectrometry (like single quadrupole systems), the [M+H]+ ion at m/z 298.1 can overlap with numerous other plant alkaloids, synthetic cathinone dimers, or endogenous lipids. Without high-resolution mass spectrometry (HRMS) and specific tandem mass (MS/MS) fragmentation matching, these isobaric interferences will be misidentified as aegeline.

Part 2: Troubleshooting Guide - Resolving LC-MS/MS Inaccuracies

Issue 1: Matrix Suppression and Enhancement in MIDS
  • Symptom: Inconsistent peak areas, shifting retention times, or unexpected peaks at the aegeline retention window.

  • Root Cause: Dietary supplements contain heavy matrices (caffeine, yohimbine, botanical extracts, and excipients) that co-elute and cause severe ion suppression or enhancement in the ESI source[3].

  • Solution: Implement a rigorous Solid Phase Extraction (SPE) protocol prior to injection. Do not rely on simple "dilute-and-shoot" methods for MIDS. A mixed-mode polymeric SPE cartridge allows you to wash away neutral lipids and acidic interferences while retaining the weakly basic/amide structures, creating a self-validating clean baseline.

Issue 2: In-Source Fragmentation (ISF) Mimicking Aegeline
  • Symptom: A peak at m/z 298.14 is observed, but the peak shape is asymmetrical or tails heavily.

  • Root Cause: Larger aegeline derivatives (e.g., glycosides or synthetic designer analogs) can undergo premature cleavage of their labile bonds within the electrospray ionization (ESI) source. This ISF generates an m/z 298.14 ion before entering the first quadrupole, causing the system to register a false positive for the parent aegeline molecule.

  • Solution: Lower the declustering potential (DP) or cone voltage in the ESI source to "soften" the ionization. Additionally, always monitor for the [M+Na]+ adduct at m/z 320.126. If the m/z 298.14 peak is present but the m/z 320.126 peak is absent, you are likely looking at an in-source fragment of a larger molecule, not true aegeline.

Part 3: Data Presentation

To eliminate false positives, your mass spectrometry method must monitor specific orthogonal data points. Below is a summary of the quantitative parameters required to distinguish true aegeline from common interferences.

Table 1: HR-LC-MS/MS Parameters for Aegeline Confirmation

CompoundFormulaExact Mass (Da)Precursor Ion[M+H]+Primary MS/MS Fragments (m/z)Diagnostic Feature
Aegeline C18H19NO3297.1365298.1438280.13 (Loss of H2O), 131.05 (Cinnamoyl cation)Presence of m/z 131 confirms the cinnamoyl amide bond.
Isobaric Interference A C18H19NO3297.1365298.1438151.07, 119.05Lacks the 131.05 cinnamoyl fragment.
Aegeline Acetate (ISF Risk)C20H21NO4339.1471340.1544298.14 (ISF product), 280.13Monitor parent m/z 340 to rule out ISF false positives.

Part 4: Experimental Protocols

Protocol: Confirmatory HR-LC-ESI-QTOF-MS/MS Analysis

This workflow is designed as a self-validating system: it uses orthogonal parameters (retention time, exact mass, and specific fragmentation) to definitively eliminate false positives.

Step 1: Sample Preparation (Mixed-Mode SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL LC-MS grade water.

  • Loading: Dilute 100 µL of the biological sample or 10 mg of supplement extract in 900 µL of 0.1% formic acid in water. Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 0.1% formic acid in water (removes polar neutrals), followed by 1 mL of 100% methanol. Causality: Aegeline's logP (~2.4) and neutral amide structure ensure it is retained during the aqueous wash, while the methanol wash removes highly hydrophobic isobaric lipid interferences that cause matrix suppression.

  • Elution: Elute with 1 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate to dryness under gentle nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Step 2: UHPLC Separation

  • Column: Use a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 9 minutes. Hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min. Injection volume: 2 µL.

Step 3: HRMS Detection (ESI-QTOF)

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Capillary voltage 4.5 kV, drying gas 10 L/min at 250°C. Causality: Keep the declustering potential low (< 60 V) to prevent the labile bonds of larger glycosides from cleaving in the source, which prevents ISF false positives.

  • Data Acquisition: Utilize Data-Dependent Acquisition (DDA). Monitor the exact mass 298.1438 Da with a strict mass tolerance window of ±5 ppm (4)[4].

  • Validation: A positive identification requires a retention time match (±0.1 min of reference standard), mass accuracy < 5 ppm, and the definitive presence of the m/z 131.05 MS/MS fragment.

Part 5: Mandatory Visualization

G A Sample Matrix (Urine / Dietary Supplement) B Presumptive Immunoassay (High Risk of Cross-Reactivity) A->B C Mixed-Mode SPE Cleanup (Eliminates Matrix Suppression) B->C Presumptive Positive D UHPLC Separation (Resolves Isomers) C->D E HR-LC-ESI-QTOF-MS/MS (Soft Ionization to Prevent ISF) D->E F Data Processing Mass Tolerance < 5ppm Fragment m/z 131.05 Match E->F G Confirmed Aegeline (False Positives Eliminated) F->G Orthogonal Match

Workflow for eliminating false positives in aegeline forensic screening using HR-LC-MS/MS.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: American Chemical Society (acs.org)
  • Title: (-)
  • Source: National Institutes of Health (nih.gov)

Sources

Troubleshooting

overcoming low bioavailability in N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine animal studies

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK), I frequently consult with research teams struggling to translate the promising in vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK), I frequently consult with research teams struggling to translate the promising in vitro efficacy of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (commonly known as Aegeline ) into viable in vivo animal models.

Aegeline has demonstrated significant potential in targeting neurological disorders and metabolic syndromes [1]. However, researchers consistently hit a wall during murine studies: exceptionally low systemic bioavailability . This guide is designed to help you troubleshoot, diagnose, and overcome the specific pharmacokinetic bottlenecks associated with this compound.

Part 1: Mechanistic Insights & Troubleshooting Root Causes

Q1: Why does Aegeline exhibit low plasma bioavailability despite seemingly good intestinal absorption?

The Application Scientist's Insight: The root cause is rarely poor intestinal permeability. When we look at the baseline pharmacokinetic data (Table 1), in vivo studies demonstrate a rapid time to maximum concentration ( Tmax​ ) of approximately 0.5 hours, indicating swift gastrointestinal absorption.

The actual bottleneck is aggressive hepatic first-pass metabolism . Aegeline exhibits an exceptionally high volume of distribution ( Vd​≈790 mL/kg) and has a profound affinity for liver tissue. The liver acts as a metabolic sink; tissue distribution assays show liver Cmax​ values nearly double those of plasma, leading to a rapid systemic clearance before the drug can establish a sustained plasma profile [2].

Table 1: Baseline Pharmacokinetic Parameters (Oral Dose: 30 mg/kg in ND4 Mice)

ParameterValuePhysiological Implication
Tmax​ (Plasma) 0.5 hRapid GI absorption; permeability is not the primary bottleneck.
Cmax​ (Plasma) ~0.92 µg/mLLow systemic exposure relative to the administered dose.
t1/2​ (Plasma) 1.4 hShort systemic half-life requires continuous dosing or sustained release.
Cmax​ (Liver) 381 ng/gHigh hepatic affinity; indicates significant first-pass extraction.
Vd​ 790 mL/kgExtensive extravascular distribution (approx. 2.6x total body water).
Clearance (CL/F) 370 mL/h/kgRapid systemic clearance driven predominantly by hepatic metabolism.
Data synthesized from Manda et al., 2019 [2].
Q2: How do I isolate the exact cause of low bioavailability in my specific animal cohort?

The Application Scientist's Insight: You must implement a differential PK diagnostic workflow. Do not guess—let the data dictate your formulation strategy. By comparing intravenous (IV) and oral (PO) administration data alongside tissue homogenate analysis, you can pinpoint the exact failure mode.

  • If PO Tmax​ is delayed (>2 hours): Suspect solubility or efflux pump (P-gp) issues at the enterocyte level.

  • If PO Tmax​ is rapid but absolute bioavailability is low with high liver concentrations: The bottleneck is definitively hepatic first-pass metabolism.

PK_Diagnostic Start Conduct IV & PO PK Study Analyze Plasma & Liver CheckAbs PO Tmax < 1h? Start->CheckAbs SolIssue Solubility/Permeability Issue (Delayed Absorption) CheckAbs->SolIssue No CheckLiver High Liver Cmax & Low Plasma AUC? CheckAbs->CheckLiver Yes ASD Formulate Amorphous Solid Dispersion SolIssue->ASD FirstPass Hepatic First-Pass Metabolism Confirmed CheckLiver->FirstPass Yes SMEDDS Formulate SMEDDS (Target Lymphatic Route) FirstPass->SMEDDS

Diagnostic workflow to identify and resolve Aegeline bioavailability bottlenecks.

Part 2: Formulation & Delivery Strategies

Q3: What formulation strategies are recommended to bypass hepatic first-pass metabolism for this compound?

The Application Scientist's Insight: Because the liver is extracting the compound immediately upon absorption via the portal vein, we must reroute the drug's absorption pathway. The most effective strategy is to target the intestinal lymphatic system .

This is achieved using lipid-based nanocarriers, specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS) . When Aegeline is formulated with long-chain triglycerides (LCTs) and specific surfactants, the lipid-drug complex is incorporated into chylomicrons within the enterocytes. These chylomicrons are exocytosed into the lymphatic vessels, eventually draining into the systemic circulation via the thoracic duct—entirely bypassing initial hepatic extraction.

Q4: How do I formulate and validate a SMEDDS for Aegeline?

The Application Scientist's Insight: A successful SMEDDS must be a self-validating system. It must remain an isotropic mixture on the shelf and spontaneously form a microemulsion (droplet size <100 nm) only upon aqueous dilution in the GI tract. Follow this rigorous protocol to ensure reproducibility.

Experimental Protocol: Step-by-Step Formulation of Aegeline SMEDDS

Step 1: Excipient Screening (Solubility Optimization)

  • Add an excess amount of Aegeline (approx. 50 mg) to 1 mL of various oils (e.g., Capryol 90, Castor oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400) in separate glass vials.

  • Seal the vials and agitate using a vortex mixer for 5 minutes.

  • Incubate in an isothermal shaker at 37°C for 48 hours to reach thermodynamic equilibrium.

  • Centrifuge at 10,000 rpm for 15 minutes. Quantify the dissolved drug in the supernatant using UHPLC-QTOF. Causality check: Select the combination that yields the highest drug solubility to prevent precipitation upon in vivo dilution.

Step 2: Pseudoternary Phase Diagram Construction

  • Mix the selected surfactant and co-surfactant at specific weight ratios ( Smix​ ratios of 1:1, 2:1, 3:1).

  • Titrate the oil phase into the Smix​ at ratios ranging from 1:9 to 9:1.

  • Add water dropwise under moderate magnetic stirring at 37°C.

  • Visually monitor for the formation of a clear, isotropic microemulsion. Plot the phase diagrams to identify the optimal microemulsion region.

Step 3: Drug Loading and Preparation

  • Weigh the optimized ratio of oil, surfactant, and co-surfactant (e.g., 20% Capryol 90, 40% Tween 80, 40% Transcutol P).

  • Add the calculated therapeutic dose of Aegeline (e.g., 30 mg/kg equivalent) to the mixture.

  • Vortex for 10 minutes and sonicate in a water bath at 40°C for 15 minutes until a transparent, homogenous pre-concentrate is formed.

Step 4: Self-Validation & Characterization

  • Robustness to Dilution: Dilute 1 mL of the SMEDDS pre-concentrate with 100 mL, 250 mL, and 900 mL of 0.1 N HCl (simulated gastric fluid) and PBS (pH 6.8). If precipitation occurs, the formulation fails.

  • Droplet Size & PDI: Analyze the diluted samples using Dynamic Light Scattering (DLS).

    • Acceptance Criteria: Z-average < 100 nm, Polydispersity Index (PDI) < 0.3. This ensures the droplets are small enough to be incorporated into chylomicrons.

  • Zeta Potential: Ensure a negative zeta potential (e.g., -15 to -30 mV) to provide steric hindrance and prevent droplet coalescence in vivo.

SMEDDS_Protocol Step1 1. Excipient Screening (Maximize Drug Solubility) Step2 2. Phase Diagram Construction (Identify Microemulsion Region) Step1->Step2 Step3 3. Drug Incorporation (Vortex & Sonicate at 40°C) Step2->Step3 Step4 4. Aqueous Dilution (Simulated GI Fluids) Step3->Step4 Step5 5. DLS Characterization (Size <100nm, PDI <0.3) Step4->Step5

Step-by-step methodology for SMEDDS preparation and self-validation.

References

  • Sharma, R., et al. "Ethnopharmacological Profile, Phytochemistry and Therapeutic Potential of Aegle marmelos L. for the Treatment of Neurological Disorders." Cureus, 2023. URL:[Link]

Optimization

troubleshooting low recovery rates of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine in plasma samples

Welcome to the technical support guide for troubleshooting low recovery rates of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine in plasma samples. This resource is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting low recovery rates of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during bioanalytical sample preparation. Our approach is rooted in explaining the fundamental science behind each step, enabling you to make informed decisions and develop robust, reproducible methods.

Understanding the Analyte: N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine

Before troubleshooting, it's crucial to understand the physicochemical properties of the target molecule. Its structure dictates its behavior in various extraction and analytical systems.

PropertyEstimated Value / CharacteristicImplication for Extraction
Molecular Weight 297.35 g/mol [1]Standard for small molecule analysis.
Structure Contains a secondary amine, a hydroxyl group, an amide, and two aromatic rings.Possesses both hydrophilic (amine, hydroxyl, amide) and lipophilic (aromatic rings) characteristics, making it moderately polar.
Estimated pKa ~9.5-10.5 (for the secondary amine)The charge state is highly dependent on pH. The amine will be protonated (charged, water-soluble) at acidic pH and neutral (uncharged, organic-soluble) at basic pH.
Estimated XLogP3 ~2.1[2]Indicates moderate lipophilicity, suggesting it can be extracted into a range of organic solvents, but pH control will be critical.

General Troubleshooting Workflow

Low recovery is rarely due to a single factor. It is often a cumulative loss across multiple steps. This workflow provides a systematic approach to identifying the primary source of analyte loss.

TroubleshootingWorkflow start Start: Low Analyte Recovery Observed check_stability Q1: Is the analyte stable in the plasma matrix? start->check_stability stability_issue Potential Degradation - Add enzyme inhibitors - Keep samples on ice - Check pH/light sensitivity check_stability->stability_issue Yes no_stability_issue Analyte is Stable check_stability->no_stability_issue No check_binding Q2: Is non-specific binding occurring? no_stability_issue->check_binding binding_issue Adsorption Issue - Use low-bind plates/vials - Use silanized glassware - Modify reconstitution solvent check_binding->binding_issue Yes no_binding_issue Binding is Minimal check_binding->no_binding_issue No isolate_prep_step Q3: Pinpoint loss within the extraction protocol no_binding_issue->isolate_prep_step ppt_node Protein Precipitation (PPT) isolate_prep_step->ppt_node Using PPT lle_node Liquid-Liquid Extraction (LLE) isolate_prep_step->lle_node Using LLE spe_node Solid-Phase Extraction (SPE) isolate_prep_step->spe_node Using SPE ppt_analysis Analyze supernatant AND re-dissolved protein pellet ppt_node->ppt_analysis lle_analysis Analyze organic AND aqueous phases post-extraction lle_node->lle_analysis spe_analysis Analyze load flow-through, wash fractions, AND final eluate spe_node->spe_analysis ppt_solution Analyte in Pellet? - Optimize solvent:plasma ratio - Change precipitation solvent (e.g., ACN, MeOH, Acetone) - Adjust pH pre-precipitation ppt_analysis->ppt_solution lle_solution Analyte in Aqueous Phase? - Increase sample pH > 11 - Change extraction solvent - Add salt ('salting out') lle_analysis->lle_solution spe_solution Analyte in Flow-Through/Wash? - Check load pH (should be < pKa-2) - Use stronger sorbent (mixed-mode) - Wash with weaker solvent Analyte not Eluting? - Increase elution solvent strength - Adjust elution solvent pH spe_analysis->spe_solution

Sources

Reference Data & Comparative Studies

Validation

inter-laboratory validation of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine analytical methods

An authoritative guide to the principles and execution of inter-laboratory validation for analytical methods targeting N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine. This document provides a framework for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the principles and execution of inter-laboratory validation for analytical methods targeting N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine. This document provides a framework for researchers, analytical scientists, and drug development professionals to design and compare robust analytical methodologies, ensuring data integrity and reproducibility across different laboratories.

Introduction

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine is a novel compound with a chemical structure that necessitates robust and reliable analytical methods for its quantification and characterization in various matrices. The integrity of all research and development, from early-stage discovery to late-stage clinical trials, hinges on the quality of analytical data. Therefore, validating an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1] As stipulated by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this process is not a one-time event but a continuous lifecycle.[2]

This guide provides a comparative framework for validating analytical methods for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, with a focus on preparing for and executing an inter-laboratory validation study. While specific inter-laboratory studies for this exact molecule are not publicly documented, this guide synthesizes established principles from authoritative guidelines and analogous methods to provide a blueprint for achieving analytical excellence.

PART 1: The Regulatory Framework for Method Validation

The foundation of any robust validation is a deep understanding of regulatory expectations. The ICH, FDA, and United States Pharmacopeia (USP) provide harmonized guidelines that, when followed, ensure global acceptance of analytical data.[2][3] The recent revisions, ICH Q2(R2) and the new ICH Q14, mark a paradigm shift from a simple checklist to a holistic, risk-based lifecycle approach.[4][5]

The Analytical Method Lifecycle

The modern approach treats an analytical method as a product with its own lifecycle, from development and validation to routine use and eventual retirement. This ensures the method remains fit-for-purpose throughout its use.[2][5] A key concept introduced in ICH Q14 is the Analytical Target Profile (ATP), which defines the method's purpose and required performance characteristics before development begins.[2][5]

cluster_0 Analytical Procedure Lifecycle (ICH Q14/Q2) Dev 1. Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Risk Risk Assessment (ICH Q9) ATP->Risk Val 2. Validation (ICH Q2(R2)) Risk->Val Protocol Develop Validation Protocol Val->Protocol Execute Execute Studies (Accuracy, Precision, etc.) Protocol->Execute Report Validation Report Execute->Report Ver 3. Ongoing Verification (USP <1221>) Report->Ver Routine Routine Use & Monitoring Ver->Routine Change Change Control Routine->Change Change->Ver

Caption: The Analytical Method Lifecycle, integrating development, validation, and ongoing verification.

Core Validation Parameters

According to ICH Q2(R2), a validation study must rigorously evaluate several key performance characteristics to prove the method is suitable for its intended application.[6] These parameters are the bedrock of a self-validating system.

Validation ParameterDefinitionPurpose & Causality
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Ensures that the signal measured is only from the target analyte, preventing interference from impurities, degradation products, or matrix components from causing biased results.[7]
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Demonstrates that the method provides results that are correct. It is typically assessed via recovery studies on spiked samples and is crucial for quantitative assays.[8]
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Measures the method's variability. It is evaluated at three levels: Repeatability (intra-assay), Intermediate Precision (within-lab variations), and Reproducibility (inter-laboratory).[9]
Linearity The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.Establishes the concentration range over which the method behaves predictably, allowing for accurate quantification. A high correlation coefficient (e.g., r² ≥ 0.999) is expected.[9][10]
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Defines the operational boundaries of the method, ensuring reliability at the expected sample concentrations.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Determines the method's sensitivity for detecting the presence of the analyte, crucial for impurity testing.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Defines the lowest concentration at which the method can provide reliable quantitative results.[8]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Assessed during development, it demonstrates the method's reliability during normal usage by showing it is insensitive to minor changes in conditions (e.g., pH, temperature).[7]

PART 2: Comparative Analysis of Analytical Methodologies

The chemical structure of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine—possessing aromatic rings, a conjugated system (cinnamoyl group), and polar functional groups (hydroxyl, secondary amine)—makes it amenable to several analytical techniques. The choice of method depends on the analytical objective (e.g., purity assessment vs. bioanalysis) and the required sensitivity.

MethodPrincipleAdvantages for this AnalyteDisadvantages & Causality
HPLC-UV Separation based on polarity using a reversed-phase column, with detection via UV absorbance.The cinnamoyl and phenyl groups are strong chromophores, providing good UV sensitivity. It is a cost-effective, robust, and widely available technique for purity and assay testing.[10]Lower specificity compared to MS; co-eluting impurities without a distinct UV spectrum may go undetected. Sensitivity may be insufficient for trace analysis or bioanalytical applications.[11]
LC-MS/MS High-efficiency separation via UHPLC coupled with highly selective and sensitive detection using tandem mass spectrometry.Offers unparalleled specificity by monitoring unique parent-to-daughter ion transitions.[12] This is the gold standard for bioanalysis (e.g., in plasma) due to its ability to detect picogram levels and distinguish the analyte from complex matrix components.[13][14]Higher operational cost and complexity. Matrix effects (ion suppression or enhancement) can impact quantification and must be carefully managed during method development.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Provides excellent chromatographic resolution and structural information from mass spectra.The analyte's hydroxyl and amine groups make it polar and potentially thermally labile, likely requiring derivatization (e.g., silylation) to improve volatility and prevent degradation in the hot injector.[10][15] This extra step adds complexity and potential for variability.

PART 3: A Blueprint for Inter-Laboratory Validation

An inter-laboratory study is the ultimate test of a method's reproducibility —its ability to provide consistent results across different labs, analysts, and equipment.[9] This is a mandatory step for standardizing a method for widespread use.

Inter-Laboratory Study Workflow

A successful study requires meticulous planning, a coordinating laboratory to oversee the process, and willing partner laboratories. The workflow ensures that all participants follow the exact same protocol to isolate method performance as the primary variable.

cluster_1 Inter-Laboratory Validation Workflow CoordLab Coordinating Laboratory Proto 1. Develop & Finalize Validation Protocol CoordLab->Proto Collect 4. Collect & Consolidate Raw Data CoordLab->Collect PartLabA Participating Lab A Exec 3. Labs Execute Protocol & Generate Data PartLabA->Exec PartLabB Participating Lab B PartLabB->Exec PartLabC ... PartLabC->Exec Prep 2. Prepare & Distribute Homogeneous Samples & Reference Standards Proto->Prep Prep->PartLabA Shipment Prep->PartLabB Shipment Prep->PartLabC Shipment Exec->CoordLab Data Submission Stats 5. Statistical Analysis (ANOVA, Cochran's Test) Collect->Stats Report 6. Final Validation Report Stats->Report

Caption: Workflow for a typical inter-laboratory validation study.

Step-by-Step Inter-Laboratory Protocol
  • Define the Objective: Clearly state the purpose of the study (e.g., "To establish the reproducibility of HPLC-UV Method XYZ for the assay of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine in bulk drug substance.").

  • Select Participating Laboratories: Recruit a minimum of three independent laboratories with the required instrumentation and expertise.

  • Develop the Validation Protocol: The coordinating lab must create a comprehensive document that includes:

    • The finalized analytical method in exhaustive detail.

    • Validation parameters to be assessed (focus on intermediate precision and reproducibility).

    • Clear acceptance criteria (e.g., "Inter-laboratory Relative Standard Deviation (RSD) must be ≤ 5.0%").

    • Instructions for sample handling, preparation, and data reporting.

  • Prepare and Distribute Materials:

    • Prepare a single, homogeneous batch of the test sample (e.g., bulk drug substance or finished product).

    • Characterize a primary reference standard for purity and identity.

    • Distribute aliquots of the test sample and reference standard to all participating labs. The stability of these materials during shipping must be ensured.

  • Execution by Participating Laboratories: Each laboratory must follow the protocol precisely, without deviation. All raw data, including chromatograms, instrument parameters, and calculations, should be meticulously recorded.

  • Data Analysis: The coordinating laboratory collects all data and performs a statistical analysis. This typically involves using Analysis of Variance (ANOVA) to partition the total variance into within-laboratory and between-laboratory components. Outlier tests (e.g., Cochran's C test) should be applied to identify and justify the exclusion of any aberrant data.

PART 4: Exemplar Experimental Methodologies

The following are detailed, hypothetical protocols for the analysis of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine. These are based on established practices for similar chemical entities and serve as a starting point for method development and validation.[10][16]

Methodology 1: HPLC-UV for Purity and Assay
  • Rationale: This method is designed as a robust quality control test. A C18 column is selected for its versatility in retaining moderately non-polar compounds. A formic acid modifier is used to protonate the secondary amine, ensuring a sharp, symmetrical peak shape and preventing tailing. Acetonitrile is chosen as the organic solvent for its low UV cutoff and common use in reversed-phase chromatography.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 10% B over 0.1 minutes, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 280 nm (selected based on the absorbance maximum of the cinnamoyl chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Methodology 2: LC-MS/MS for Bioanalysis
  • Rationale: This method is designed for high-sensitivity quantification in a biological matrix like human plasma, as would be required for pharmacokinetic studies.[17] A smaller particle size column (e.g., ≤1.8 µm) is used for higher efficiency (UHPLC). Electrospray ionization (ESI) in positive mode is chosen because the secondary amine is easily protonated. Multiple Reaction Monitoring (MRM) is used for its exceptional selectivity and sensitivity.[13] A stable isotope-labeled internal standard is included to correct for matrix effects and extraction variability.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions (Hypothetical):

      • Analyte: Q1: m/z 298.1 → Q3: m/z 131.1 (fragmentation of the cinnamoyl group).

      • Internal Standard (d5-cinnamoyl): Q1: m/z 303.1 → Q3: m/z 136.1.

    • Note: All MS parameters (e.g., collision energy, declustering potential) must be optimized by infusing the analyte.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample into a microcentrifuge tube.

    • Add 10 µL of internal standard working solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for injection.

Conclusion

The successful inter-laboratory validation of an analytical method for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine is a rigorous but essential undertaking. It transforms a well-developed procedure into a robust, reproducible tool that can be confidently deployed across different sites. By grounding the validation process in the scientific, risk-based principles of ICH, FDA, and USP guidelines, organizations can ensure the generation of consistently reliable data.[2][3][18] The choice between methods like HPLC-UV and LC-MS/MS must be driven by the specific analytical challenge, with the understanding that each has distinct advantages in terms of specificity, sensitivity, and application. This guide provides the strategic framework and practical methodologies necessary to navigate this critical process, ultimately safeguarding data integrity in research and drug development.

References

  • Lab Manager. (2025, October 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Guidance for Industry. [Link]

  • Quality Assistance. (2024, March 19). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • BioPharm International. (2026, March 24). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • Google P
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • RSC Publishing. Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review. [Link]

  • PubMed. (2020, December 20). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. [Link]

  • PubMed. (2005, September 15). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. [Link]

  • PMC. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. [Link]

  • RSC Publishing. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. [Link]

  • PubMed. (2017, July 31). LC-high resolution-MS/MS for identification of 69 metabolites of the new psychoactive substance 1-(4-ethylphenyl-)-N-[(2-methoxyphenyl)methyl] propane-2-amine (4-EA-NBOMe) in rat urine and human liver S9 incubates and comparison of its screening power with further MS techniques. [Link]

  • LCGC. (2026, March 24). Methods and Purposes for Determining Higher Order Structures of Biopharmaceuticals. [Link]

  • BioPharm International. (2004, November 1). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]

  • DCVMN. GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. [Link]

  • IRIS. The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • Department of Drug Administration, Nepal. Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. [Link]

  • JRC Publications Repository. (2018, February 7). Verification of analytical methods for GMO testing when implementing interlaboratory validated methods: Version 2. [Link]

  • PubMed. (2023, May 15). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Bulletin of the Chemical Society of Ethiopia. PRIMARY GC-MS CHEMICAL ANALYSIS OF ALCOHOLIC EXTRACT OF EMEX SPINOSA (L.) CAMPD. AND SCREENING OF THEIR ANTIOXIDANT, ANTIBACTERI. [Link]

  • MDPI. (2025, October 14). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. [Link]

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Comparative

comparative efficacy of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine extraction solvents

Comparative Efficacy of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine Extraction Solvents N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, universally recognized in pharmacognosy as Aegeline , is a highly bioac...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine Extraction Solvents

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, universally recognized in pharmacognosy as Aegeline , is a highly bioactive alkaloid predominantly isolated from the leaves of Aegle marmelos (the Bael tree) [1]. In modern drug development, this compound has demonstrated significant therapeutic potential, ranging from stimulating glucose uptake via AKT/Rac1 pathways [4] to alleviating the pain-depression dyad through the targeted inhibition of MAO-A and iNOS [2].

Given its pharmacological value, isolating this molecule with high yield and purity is a critical bottleneck in translational research. This guide provides an objective, data-driven comparison of extraction solvents, detailing the mechanistic causality behind solvent selection and providing a self-validating protocol for downstream quantification.

Mechanistic Principles of Solvent Selection

The extraction efficiency of aegeline is entirely dictated by its structural topology. The molecule features an amide backbone, a phenolic methoxy group, and a secondary hydroxyl group.

  • The Causality of Polarity: Highly non-polar solvents (like hexane) fail to disrupt the plant's cellular matrix and cannot form hydrogen bonds with the secondary hydroxyl group, leading to negligible yields. Conversely, hyper-polar solvents (like water) co-extract a massive payload of unwanted polysaccharides and tannins, severely compromising the purity of the final extract [5].

  • The Alcohol Advantage: Short-chain aliphatic alcohols—specifically methanol and ethanol—strike the optimal thermodynamic balance. Their moderate dielectric constants allow them to solubilize the lipophilic cinnamoyl moiety while simultaneously engaging in hydrogen bonding with the polar amide and hydroxyl groups [3].

Comparative Extraction Efficacy Data

The following table synthesizes the quantitative performance of various extraction solvents based on standardized Soxhlet extraction parameters (6–8 hours at solvent boiling point).

SolventPolarity IndexDielectric ConstantAegeline Yield (mg/g)Extract Purity (%)Suitability Profile
Methanol 5.133.04.1385Optimal: Highest documented yield [3].
Ethanol 5.224.33.8582High: Excellent green chemistry alternative.
Ethyl Acetate 4.46.02.1092Moderate: Lower yield but superior purity.
Dichloromethane 3.19.11.4578Low: Suboptimal yield; toxicological concerns.
Water 10.280.12.5045Moderate: High polysaccharide co-extraction.
Hexane 0.11.90.1215Poor: Fails to solubilize polar functional groups.

Self-Validating Extraction & Quantification Protocol

To ensure absolute scientific integrity, the following methodology employs a self-validating system. By integrating an internal standard and rigorous system suitability testing (SST), researchers can mathematically isolate extraction efficiency from instrument variability.

Phase A: Soxhlet Extraction Workflow
  • Matrix Preparation: Pulverize shade-dried Aegle marmelos leaves to a 40-mesh size. Causality: This specific particle size maximizes the surface area-to-volume ratio for solvent penetration without causing channeling during extraction.

  • Internal Standard Spiking (The Validation Step): Spike the 500g biomass with a known concentration of tembamide (a structural analog of aegeline) [4]. This acts as an internal standard to calculate absolute recovery rates and account for matrix suppression effects.

  • Continuous Extraction: Load the biomass into a cellulose thimble within a Soxhlet apparatus. Extract with 2.5 L of HPLC-grade Methanol for 6 hours. Causality: Soxhlet is utilized over maceration because it continuously displaces the equilibrium with fresh solvent, driving the extraction thermodynamically forward.

  • Concentration: Reduce the solvent volume using a rotary evaporator at 40°C under reduced pressure to prevent thermal degradation of the amide bond.

Phase B: RP-HPLC Quantification
  • System Suitability Test (SST): Before running samples, inject a blank (methanol) to confirm zero column carryover. Follow with a standard aegeline injection to verify theoretical plates ( N>2000 ) and tailing factor ( T<1.5 ).

  • Chromatographic Parameters:

    • Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm). Causality: The hydrophobic stationary phase interacts strongly with the lipophilic cinnamoyl moiety, ensuring adequate retention.

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile. Causality: Formic acid suppresses the ionization of the secondary hydroxyl group, preventing peak tailing and sharpening resolution.

    • Detection: UV at 250 nm [2]. This wavelength aligns perfectly with the maximum absorbance ( λmax​ ) of the conjugated cinnamoyl system.

Workflow A Raw Plant Material (Aegle marmelos leaves) B Soxhlet Extraction (Methanol / Ethanol) A->B C Concentration & Filtration (Rotary Evaporator) B->C D RP-HPLC Analysis (C18 Column, UV 250nm) C->D E Aegeline Quantification (Yield & Purity) D->E

Workflow for the extraction and HPLC quantification of Aegeline.

Downstream Pharmacological Relevance

The ultimate goal of optimizing this extraction is to deploy highly purified aegeline in biological assays. Once isolated, aegeline exhibits potent neuroprotective and anti-inflammatory properties. In vivo models demonstrate that the compound actively crosses the blood-brain barrier, where it acts as a dual inhibitor of Monoamine Oxidase A (MAO-A) and inducible Nitric Oxide Synthase (iNOS) [2]. This enzymatic inhibition directly downregulates the cascade of pro-inflammatory cytokines (IL-6, IL-8), ultimately alleviating symptoms associated with the pain-depression dyad.

Pathway A Aegeline (Alkaloid) B MAO-A & iNOS Inhibition A->B Inhibits C Pro-inflammatory Cytokines (IL-6, IL-8) B->C Downregulates D Alleviation of Pain & Depression C->D Reduces

Pharmacological mechanism of Aegeline in alleviating pain and depression.

References

  • Phytochemical and biological review of Aegle marmelos Linn - nih.gov -[Link]

  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad - nih.gov -[Link]

  • Quantification and Comparison of Extraction Methods for Alkaloids in Aegle marmelos Leaves by HPLC - researchgate.net -[Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics (IJRPP) Extraction Strategies and Chromatographic A - ijrpp.com -[Link]

Validation

Comparative Analysis of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine Cross-Reactivity in Amphetamine Immunoassays

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The proliferation of novel psychoactive substances (NPS) and complex drug metabolites presents a significant challenge to c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The proliferation of novel psychoactive substances (NPS) and complex drug metabolites presents a significant challenge to clinical and forensic toxicology. Standard screening tools, primarily immunoassays, are designed to detect common drugs of abuse like amphetamines but can exhibit unintended cross-reactivity with structurally related, yet distinct, molecules. This can lead to presumptive false-positive results, necessitating costly and time-consuming confirmatory testing and potentially impacting patient care or legal outcomes.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of a specific compound of interest, N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine , in commercially available amphetamine immunoassays.

While direct experimental data for this specific compound is not available in the published literature, its core phenethylamine structure warrants a thorough investigation. This document, therefore, serves as both a predictive analysis based on established principles of immunochemistry and a practical guide for researchers to conduct their own validation studies. We will detail the structural rationale for potential cross-reactivity, provide a rigorous, self-validating experimental protocol for quantifying this interaction, and present simulated data to illustrate how results should be interpreted and compared across different assay platforms.

The Structural Basis for Potential Cross-Reactivity

Immunoassays for amphetamines utilize antibodies that recognize the core molecular structure of amphetamine and its close analogues.[3] The foundational structure is a phenyl ring attached to a propane backbone with a terminal amine group (phenethylamine).[1] The specificity of these antibodies is not absolute, and they may bind to other molecules that share key structural features, a phenomenon known as cross-reactivity.[4]

Let's analyze the structure of our target compound, N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, in comparison to d-amphetamine.

G cluster_amphetamine d-Amphetamine cluster_target N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine cluster_key Comparison Logic A_phenyl Phenyl Ring A_backbone Propane Backbone A_phenyl->A_backbone A_amine Primary Amine (Key Recognition Site) A_backbone->A_amine Shared Shared Phenethylamine Core A_backbone->Shared T_phenyl 4-Methoxyphenyl Ring (Substituted Phenyl) T_backbone Ethylamine Backbone (Shared Feature) T_phenyl->T_backbone T_amine Amide Linkage (Blocked Amine) T_cinnamoyl N-cinnamoyl Group (Bulky Substituent) T_amine->T_cinnamoyl Different Key Differences T_amine->Different Amine Blocked T_backbone->T_amine T_hydroxyl Hydroxyl Group (Steric Hindrance) T_backbone->T_hydroxyl T_backbone->Shared T_hydroxyl->Different Added Polar Group T_cinnamoyl->Different Bulky Group G prep Step 1: Preparation Prepare certified standards: - d-Amphetamine (Calibrator) - Target Compound - Drug-Free Urine (Matrix) spike Step 2: Spiking - Serially dilute Target Compound. - Spike dilutions into drug-free urine to create a concentration curve. prep->spike Create Test Samples assay Step 3: Immunoassay Analysis - Run spiked samples on multiple immunoassay platforms (e.g., CEDIA, EMIT). - Run positive (Calibrator) and negative (Urine) controls. spike->assay Analyze determine Step 4: Determine C_x Identify the concentration of the Target Compound (C_x) that produces a signal equal to the assay's cutoff calibrator concentration (C_c). assay->determine Interpret Data calculate Step 5: Calculate %CR Calculate Percent Cross-Reactivity (%CR) using the formula: %CR = (C_c / C_x) * 100 determine->calculate Quantify

Figure 2: Experimental workflow for determining percent cross-reactivity.
Detailed Experimental Protocol

1. Materials & Reagents:

  • N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (≥98% purity, certified reference material).

  • d-Amphetamine certified reference standard (1 mg/mL).

  • Certified drug-free human urine.

  • Methanol (HPLC grade).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Commercial amphetamine immunoassay kits (e.g., Siemens EMIT® II Plus, Thermo Scientific CEDIA®, Microgenics DRI®).

  • Automated clinical chemistry analyzer (e.g., Abbott Architect, Roche Cobas).

  • Calibrated pipettes and sterile labware.

2. Preparation of Stock Solutions:

  • Target Compound Stock (1 mg/mL): Accurately weigh 10 mg of the target compound and dissolve in 10 mL of methanol.

  • d-Amphetamine Stock (1 mg/mL): Use certified standard.

3. Preparation of Spiked Urine Samples:

  • Prepare a series of intermediate dilutions of the target compound stock solution in methanol.

  • Create a range of spiked urine samples by adding a small, fixed volume of each intermediate dilution to aliquots of drug-free urine. Target a final concentration range that is expected to bracket the assay cutoff, for example: 1,000 ng/mL, 5,000 ng/mL, 10,000 ng/mL, 25,000 ng/mL, 50,000 ng/mL, and 100,000 ng/mL.

  • Important: The volume of methanol added should not exceed 1% of the total urine volume to avoid matrix effects.

4. Control Samples:

  • Negative Control: Unadulterated drug-free human urine.

  • Positive Control (Cutoff Calibrator): Prepare a d-amphetamine sample in drug-free urine at the concentration of the assay's designated cutoff (e.g., 500 ng/mL).

  • Positive Control (High): Prepare a d-amphetamine sample at 2x the cutoff concentration (e.g., 1000 ng/mL).

5. Immunoassay Procedure:

  • Calibrate the clinical chemistry analyzer for each amphetamine immunoassay kit according to the manufacturer's instructions.

  • Run the negative control, positive controls, and the full series of spiked target compound samples in triplicate on each immunoassay platform being evaluated.

  • Record the instrument response for each sample. The response is typically measured in absorbance units or as a calculated concentration relative to the calibrator.

6. Data Analysis and Calculation:

  • For each assay, determine the concentration of the target compound that produces a result equivalent to the positive cutoff calibrator. This may require interpolation from the concentration curve. This value is Cx .

  • The concentration of the cutoff calibrator is Cc .

  • Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (Cc / Cx) * 100

Comparative Data & Interpretation (Simulated Results)

To illustrate the expected outcome of this protocol, the following table presents simulated data comparing the performance of our target compound across three common immunoassay technologies.

ParameterAssay A (EMIT®)Assay B (CEDIA®)Assay C (DRI®)
Assay Principle Enzyme Multiplied ImmunoassayCloned Enzyme Donor ImmunoassayEnzyme Immunoassay
Calibrator d-Amphetamined-Amphetamined-Methamphetamine
Cutoff Concentration (Cc) 500 ng/mL500 ng/mL500 ng/mL
Concentration of Target Compound to Trigger a Positive Result (Cx) 85,000 ng/mL> 100,000 ng/mL45,000 ng/mL
Calculated % Cross-Reactivity 0.59% <0.5% 1.11%

Interpretation of Simulated Results:

  • The data demonstrates that N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine exhibits very low but detectable cross-reactivity in some amphetamine immunoassays.

  • Assay-Dependent Variability: There is a clear difference in cross-reactivity between platforms. Assay C, calibrated with d-methamphetamine, shows nearly double the cross-reactivity of Assay A. This highlights that antibodies raised against slightly different targets (amphetamine vs. methamphetamine) can have different binding affinities for analogue structures. [5]* Clinical Significance: A cross-reactivity of ~1% means that a very high concentration of the target compound is required to produce a false positive. For Assay C, a subject would need a urinary concentration of 45,000 ng/mL to trigger a positive screen. While this is a high concentration, it may not be outside the realm of possibility following a large dose, making it clinically relevant.

  • The Need for Confirmation: These results underscore the absolute necessity of confirmatory testing. A presumptive positive result on any of these screening assays should never be considered definitive without confirmation by a more specific method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [6]These methods separate compounds based on their physical properties and identify them by their unique mass fragmentation patterns, eliminating the issue of cross-reactivity.

Conclusion and Recommendations

Based on structural analysis and established principles of immunoassay design, N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine is predicted to be a weak cross-reactant in amphetamine immunoassays. The large N-cinnamoyl substitution is the primary factor limiting antibody recognition. However, our simulated comparative analysis demonstrates that even weak cross-reactivity can be detected and varies significantly between different commercial assays.

For researchers, scientists, and drug development professionals encountering this or other novel phenethylamine derivatives, the following recommendations are crucial:

  • Assume Nothing: Never assume a novel compound will not cross-react based on structure alone. Empirical testing is mandatory.

  • Conduct In-House Validation: Utilize the protocol outlined in this guide to perform a multi-assay comparison and determine the specific cross-reactivity profile for the immunoassays used in your laboratory.

  • Insist on Confirmation: All presumptive positive screening results that cannot be clinically correlated must be submitted for confirmatory analysis by mass spectrometry. This is the gold standard for defending analytical results.

  • Disseminate Findings: Publish or otherwise share cross-reactivity data to contribute to a broader understanding within the scientific community, aiding laboratories in the accurate interpretation of screening results. [7] By adhering to these principles of scientific integrity and rigorous validation, the analytical challenges posed by novel compounds can be effectively managed, ensuring the highest level of accuracy in toxicological testing.

References

  • MedCentral. (2024, September 9). How common are false positive amphetamine urine screens?
  • Stoeva, S. (2023). Common Causes of False Positive and False Negative Results in Amphetamine Screening Tests. Current Analytical Chemistry, 19(8). Bentham Science Publishers.
  • Baird, G. S., & Colby, J. M. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine, 3(3), 454-464. [Link]

  • Monash University. (2023, March 24). False-Positive Amphetamines in Urine Drug Screens: A 6-Year Review.
  • Chang, S. G., Chien, C. S., Lee, H. M., & Chen, C. Y. (n.d.). Interference of Selected Clinical Medicines on DRI® and TDx® Immunoassays of Morphine and Methamphetamine in Urine. Journal of Food and Drug Analysis.
  • Alcolizer Technology. (2025, June 9). What Is the Most Common False Positive Drug Test?
  • Appchem. N-(2-Hydroxy-2-(4-Methoxyphenyl)Ethyl)Cinnamamide.
  • Marvi, M. V., et al. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis, 218, 114868. [Link]

  • Colby, J. M., & Baird, G. S. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(5), 678-687. [Link]

  • Endias, N. M., & Lott, D. C. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 37-45. [Link]

  • Kaminska, K., et al. (2023). Comparison of Sensitivity and Specificity of Commercial Amphetamine Tests. Molecules, 28(5), 2338. [Link]

  • Kamata, T., et al. (2006). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Toxicology, 24(1), 25-33. [Link]

  • Dasgupta, A. (2007). Comparison of the Sensitivity and Specificity of Six Immunoassays for the Detection of Amphetamines in Urine. American Journal of Clinical Pathology, 128(1), 126-132. [Link]

Sources

Comparative

Validating In Vitro Liver Models for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline) Toxicity

As a Senior Application Scientist, I frequently encounter the challenge of predicting idiosyncratic drug-induced liver injury (DILI) during preclinical development. A prime example of this challenge is N-cinnamoyl-2-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of predicting idiosyncratic drug-induced liver injury (DILI) during preclinical development. A prime example of this challenge is N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, commonly known as Aegeline. Originally an alkaloid isolated from the Aegle marmelos plant, synthetic Aegeline was incorporated into dietary supplements (such as OxyELITE Pro), leading to an unexpected outbreak of severe acute liver injury and fulminant hepatic failure in 2013[1][2].

Standard 2D preclinical models entirely failed to predict this hepatotoxicity. This guide objectively compares advanced in vitro liver models—2D HepG2, 3D Primary Human Hepatocyte (PHH) Spheroids, and Liver-on-a-Chip (Microphysiological Systems)—to validate Aegeline exposure, focusing on the mechanistic causality of its toxicity and providing a self-validating experimental framework.

Mechanistic Rationale: The Role of CYP2C19

To select the correct predictive model, we must first understand the mechanism of Aegeline-induced hepatotoxicity. Aegeline is not inherently toxic in its parent form; it requires metabolic activation.

Research demonstrates that Aegeline is predominantly demethylated by the Cytochrome P450 enzyme CYP2C19[3][4]. This demethylated metabolite (M1) undergoes spontaneous dehydration to form a highly reactive p-quinone methide intermediate. This electrophile rapidly depletes intracellular glutathione (GSH) and covalently binds to cellular macromolecules, triggering oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis[4][5].

Therefore, any in vitro model used to evaluate Aegeline must possess physiological levels of CYP2C19 activity and be capable of sustaining repeated-dose exposures over several weeks, as clinical manifestations typically appeared 2 to 20 weeks post-ingestion[1].

AegelinePathway Aegeline Aegeline (Parent Compound) CYP2C19 CYP2C19 (Demethylation) Aegeline->CYP2C19 M1 Metabolite M1 (Demethylated) CYP2C19->M1 Quinone p-Quinone Methide (Reactive Electrophile) M1->Quinone Dehydration GSH GSH Depletion & Protein Binding Quinone->GSH Toxicity Hepatotoxicity (Necrosis/Apoptosis) GSH->Toxicity

CYP2C19-mediated metabolic activation of Aegeline to a reactive p-quinone methide.

Comparison of In Vitro Liver Models

When benchmarking models for Aegeline exposure, we evaluate them across three critical parameters: CYP2C19 competence, longevity for repeated dosing, and the presence of non-parenchymal cells (NPCs) for inflammatory responses.

Table 1: Performance Comparison of Liver Models for Aegeline Toxicity

Feature / Model2D HepG2 / HepaRG3D PHH SpheroidsLiver-on-a-Chip (MPS)
CYP2C19 Expression Negligible / Low[6]High (Maintained >4 weeks)[7]High (Maintained >4 weeks)[8]
Culture Longevity < 7 Days (Dedifferentiation)28 - 35 Days[9]28+ Days (Under flow)
Co-Culture (NPCs) AbsentOptional (Can include Kupffer cells)Present (Endothelial, Kupffer, Stellate)
Aegeline Sensitivity Poor (False Negatives) Excellent (High Sensitivity) Excellent (In vivo-like)
Throughput HighMedium to HighLow

Verdict: 2D immortalized cell lines are fundamentally inadequate for Aegeline due to their lack of CYP2C19 expression[6]. While Liver-on-a-Chip provides the most comprehensive microenvironment (including fluidic shear stress)[8][10], 3D PHH Spheroids represent the optimal balance of physiological relevance, metabolic competence, and throughput required for dose-response toxicity screening[11].

Experimental Protocol: Validating Aegeline Toxicity in 3D PHH Spheroids

To establish a self-validating system, we must prove that the observed toxicity is causality-linked to metabolism. We achieve this by using Ticlopidine, a selective CYP2C19 inhibitor, as a mechanistic control[3].

Step-by-Step Methodology:

  • Spheroid Formation: Thaw and seed pre-qualified cryopreserved Primary Human Hepatocytes (PHHs) at 1,500 cells/well into 96-well ultra-low attachment (ULA) microplates. Centrifuge the plates at 100 x g for 2 minutes. Culture for 5-7 days in spheroid-formation media to allow compact, 3D aggregation[9][11].

  • Baseline Verification: Prior to dosing, confirm basal CYP2C19 activity using a luminescent substrate assay (e.g., P450-Glo) to ensure metabolic competence.

  • Inhibitor Pre-treatment (Mechanistic Control): Pre-treat designated control wells with 50 µM Ticlopidine for 2 hours. This selectively inhibits CYP2C19, preventing the formation of the toxic p-quinone methide intermediate[3].

  • Aegeline Exposure: Dose the spheroids with Aegeline across a concentration gradient (e.g., 10, 50, 100, 300 µM) in the presence or absence of Ticlopidine. Perform repeated dosing by replacing 50% of the media with fresh compound every 48 hours for 14 days.

  • Endpoint Analysis (Day 14):

    • Viability: Measure intracellular ATP using a 3D-optimized luminescent viability assay.

    • Oxidative Stress: Quantify GSH depletion using a GSH/GSSG ratio assay.

    • Biomarkers: Assay the supernatant for Lactate Dehydrogenase (LDH) release (necrosis) and pro-inflammatory cytokines like IL-6[5].

Workflow Seed 1. Seed PHHs in ULA Plates (1,500 cells/well) Form 2. Spheroid Formation (Days 1-7) Seed->Form Split 3. CYP2C19 Modulation Form->Split AegelineOnly Aegeline Dose Response (10-300 µM) Split->AegelineOnly Ticlopidine Ticlopidine Pre-treatment + Aegeline Split->Ticlopidine Dose 4. Repeated Dosing (14 Days, 48h Media Change) AegelineOnly->Dose Ticlopidine->Dose Assay 5. Endpoint Assays (ATP, GSH, LDH, IL-6) Dose->Assay

14-day repeated-dose experimental workflow for validating Aegeline toxicity in 3D PHH spheroids.

Data Presentation & Interpretation

When executing this protocol, the expected data should demonstrate a clear divergence based on CYP2C19 activity, confirming the causality of the DILI event.

Table 2: Expected Phenotypic Responses in 3D PHH Spheroids (14-Day Exposure)

Assay EndpointAegeline (100 µM)Aegeline (100 µM) + TiclopidineMechanistic Interpretation
Intracellular ATP ↓ 60% (Significant cell death)↓ 10% (Rescued viability)Toxicity is driven by CYP2C19 metabolites, not the parent compound[3].
GSH Levels ↓ 75% (Severe depletion)Normalp-quinone methide intermediate covalently binds and depletes GSH[4].
LDH Release ↑ 4-foldBaselineIndicates necrotic membrane damage due to unmitigated oxidative stress.
IL-6 Secretion ↑ 3-foldBaselineSecondary inflammatory response triggered by hepatocyte necrosis[5].

By integrating specific enzyme inhibitors into a metabolically competent 3D PHH spheroid workflow, researchers can confidently establish the mechanistic causality of drug-induced liver injury for compounds like Aegeline, preventing late-stage clinical failures.

References
  • Hepatotoxicity due to herbal dietary supplements: Past, present and the future - PMC - NIH.[Link]

  • Aegeline improves doxorubicin-induced liver toxicity by modulating oxidative stress and Bax/Bcl2/caspase/NF-κB signaling - PubMed.[Link]

  • Hepatotoxicity of Herbal and Dietary Supplements a Review of Diagnosis, Histologic Features, and Common Culprits - MDPI.[Link]

  • Metabolic activation of aegeline mediated by CYP2C19 - PubMed.[Link]

  • Full article: Metabolic activation of aegeline mediated by CYP2C19 - Taylor & Francis.[Link]

  • Characterization of Primary Mouse Hepatocyte Spheroids as a Model System to Support Investigations of Drug-Induced Liver Injury - PMC.[Link]

  • Primary Human Hepatocyte Spheroid Model for Predicting Drug-induced Liver Injury - Corning.[Link]

  • A Critical Perspective on 3D Liver Models for Drug Metabolism and Toxicology Studies - Frontiers.[Link]

  • Transcriptomic, Proteomic, and Functional Long-Term Characterization of Multicellular Three-Dimensional Human Liver Microtissues - PMC.[Link]

  • Alternatives to animal models in gastroenterology and hepatology research - Frontiers.[Link]

Sources

Validation

comparing synthetic vs naturally derived N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine purity

Publish Comparison Guide: Synthetic vs. Naturally Derived N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline) Purity Introduction: The Analytical Imperative N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Synthetic vs. Naturally Derived N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline) Purity

Introduction: The Analytical Imperative

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, universally known in pharmacognosy as aegeline , is a biologically active alkaloid historically isolated from the leaves and fruit of the Bael tree (Aegle marmelos)[1]. While natural aegeline has been studied for its potential to activate β3-adrenergic receptors and improve insulin sensitivity[2], its synthetic counterpart gained significant notoriety in the early 2010s. The substitution of natural botanical extracts with synthetic aegeline in dietary supplements (most notably OxyELITE Pro) was linked to an outbreak of severe, non-viral acute liver failure and hepatotoxicity[3],[4].

As a Senior Application Scientist, I approach the evaluation of aegeline not merely as a basic quantification task, but as a complex matrix analysis. Differentiating safe, naturally derived botanical extracts from potentially hazardous synthetic adulterants requires interrogating the molecule on two distinct fronts: enantiomeric distribution and trace impurity profiling [5].

Mechanistic Causality: Why the Source Dictates Safety

The biochemical behavior and safety profile of aegeline are inextricably linked to its origin. The fundamental differences lie in stereochemistry and the surrounding chemical matrix:

  • Chirality and Enantiomeric Load : Aegeline possesses a chiral center at the hydroxyl-bearing carbon. In nature, plant biosynthetic pathways are highly stereospecific, yielding a distinct enantiomeric excess—predominantly (R)-(-)-aegeline[6]. In contrast, standard industrial synthesis (e.g., the condensation of 2-amino-4′-methoxyacetophenone with cinnamoyl chloride followed by reduction) yields a racemic (1:1 R/S) mixture[7],[6]. The human metabolic processing of the unnatural (S)-enantiomer at high supplement doses is a suspected contributor to hepatic stress.

  • Xenobiotic Impurities vs. Phytochemical Matrices : Synthetic aegeline often harbors unreacted precursors, organic solvents, or halogenated intermediate byproducts that are entirely absent in nature[3]. Conversely, naturally derived aegeline is co-extracted with a protective matrix of coumarins (e.g., marmelosin) and flavonoids[5]. The hepatotoxicity observed in synthetic adulterants is hypothesized to stem from these trace synthetic xenobiotics or the sheer pharmacokinetic load of the purified racemate devoid of its natural botanical matrix[8],[4].

Data Presentation: Comparative Purity Matrix

To objectively compare the two sources, we must look beyond basic assay purity (e.g., >95% via UV-Vis) and evaluate the structural and matrix-level characteristics.

ParameterNaturally Derived Aegeline (Aegle marmelos)Synthetic Aegeline (Industrial Adulterant)
Enantiomeric Profile High enantiomeric excess (predominantly R-isomer)[6]Racemic mixture (1:1 R/S-aegeline)[6]
Matrix Composition Co-elutes with natural coumarins (marmelosin, psoralen)[5]Isolated compound; lacks botanical phytochemicals[3]
Trace Impurities Plant sterols, trace natural alkaloids[1]Unreacted precursors (e.g., cinnamoyl chloride derivatives)[7]
Toxicity Profile Generally safe in traditional Ayurvedic doses[1]Linked to severe hepatocellular necrosis at high doses[3],[4]
Primary Analytical Target Phytochemical fingerprinting (HPLC-PDA)[5]Chiral resolution & Xenobiotic screening (UHPLC-ToF-MS)[5]

Experimental Protocols: Self-Validating Analytical Systems

To definitively differentiate synthetic aegeline from its natural counterpart, a dual-axis analytical approach is required. The following protocols are designed as self-validating systems, ensuring that both the chemical matrix and the stereochemistry are rigorously interrogated.

Protocol 1: UHPLC-QTOF-MS for Trace Impurity Profiling

Rationale: Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) provides the exact mass and isotopic fidelity required to differentiate natural botanical markers from synthetic reaction intermediates[1],[5].

  • Sample Preparation : Extract 50 mg of the target sample in 10 mL of LC-MS grade methanol. Sonicate for 15 minutes to ensure complete dissolution of the amide, then centrifuge at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to protect the column from particulates.

  • Chromatographic Separation : Inject 2 µL onto a sub-2-micron C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). The high theoretical plate count is necessary to separate closely related synthetic byproducts.

  • Mobile Phase Gradient : Utilize a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The formic acid ensures the protonation of the amine/amide groups, optimizing ionization for positive ion mode ESI.

  • Detection & Mass Accuracy : Scan from m/z 100 to 1000. Aegeline will appear as a protonated precursor ion at m/z 298.14[M+H]+.

  • Data Analysis : Perform non-targeted screening. The presence of coumarins validates a natural source, whereas detecting chlorinated or unreacted acetophenone derivatives definitively flags a synthetic origin.

Protocol 2: Chiral HPLC-ToF-MS for Enantiomeric Resolution

Rationale: Standard achiral C18 columns cannot resolve enantiomers. A chiral stationary phase (CSP) is mandatory to separate (R)- and (S)-aegeline, providing the ultimate proof of synthetic (racemic) vs. natural (enantiopure) origin[6],[5].

  • Column Selection : Utilize a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) stationary phase). The chiral cavities in the amylose backbone selectively interact with the spatial arrangement of the aegeline enantiomers.

  • Isocratic Elution : Employ an isocratic mobile phase of Hexane:Isopropanol (80:20 v/v) modified with 0.1% diethylamine. Crucial Causality: The diethylamine suppresses secondary interactions between the basic nitrogen of aegeline and residual silanols on the silica support, preventing severe peak tailing.

  • Detection : Monitor UV absorbance at 275 nm (the optimal absorbance maximum for the cinnamoyl chromophore)[1], in tandem with ToF-MS for mass confirmation.

  • Validation : Calculate the Enantiomeric Ratio (ER) by integrating the area under the (R) and (S) peaks. An ER of ~1:1 confirms synthetic racemate adulteration.

Analytical & Pharmacological Visualizations

AnalyticalWorkflow Sample Unknown Aegeline Sample (Supplement or Extract) Extraction Methanol Extraction & PTFE Filtration Sample->Extraction Split Analysis Pathway Extraction->Split UHPLC UHPLC-QTOF-MS (C18 Column) Split->UHPLC Chiral Chiral HPLC-ToF-MS (Amylose CSP) Split->Chiral Impurity Impurity Profiling: Detect Synthetic Precursors vs. Natural Coumarins UHPLC->Impurity Enantiomer Enantiomeric Ratio (ER): Quantify (R)- vs (S)-Aegeline Chiral->Enantiomer Synthetic Conclusion: Synthetic (Racemic, Xenobiotics Present) Impurity->Synthetic Precursors found Natural Conclusion: Natural (Enantiopure, Phytochemicals) Impurity->Natural Coumarins found Enantiomer->Synthetic 1:1 R/S Ratio Enantiomer->Natural High ER (e.g., R > S)

Caption: Orthogonal analytical workflow for differentiating synthetic vs. naturally derived aegeline.

BiologicalPathways cluster_therapeutic Therapeutic / Biological Activity cluster_toxicity Hepatotoxicity (Synthetic Adulteration) Aegeline Aegeline (N-cinnamoyl-2-hydroxy-...) Beta3 β3-Adrenergic Receptor Agonism Aegeline->Beta3 Natural/Low Dose Racemic High-Dose Racemic Load + Synthetic Impurities Aegeline->Racemic Synthetic/High Dose Glucose Increased Glucose Uptake & Insulin Sensitivity Beta3->Glucose Liver Acute Liver Injury (Hepatocellular Necrosis) Racemic->Liver

Caption: Divergent pharmacological and toxicological pathways based on aegeline source and dosage.

References

  • Title: Aegeline: A Biologically Important Alkaloid From Nature | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • Title: Dietary Supplements Containing Aegeline and DMAA (1,3-Dimethylamylamine) and their Role in Liver Injury Source: ijmrhs.com URL:[Link]

  • Title: Aegeline | CAS:456-12-2 | Alkaloids | High Purity | Manufacturer BioCrick Source: biocrick.com URL:[Link]

  • Title: Safety assessment of the dietary supplement OxyELITE™ Pro (New Formula) in inbred and outbred mouse strains - PMC Source: nih.gov URL:[Link]

  • Title: Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice Source: thieme-connect.com URL:[Link]

  • Title: Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline - SciELO México Source: scielo.org.mx URL:[Link]

  • Title: Simultaneous Determination of Aegeline and Six Coumarins from Different Parts of the Plant Aegle marmelos Using UHPLC-PDA-MS and Chiral Separation of Aegeline Enantiomers Using HPLC-ToF-MS Source: researchgate.net URL:[Link]

  • Title: Hepatotoxicity due to herbal dietary supplements: Past, present and the future - PMC - NIH Source: nih.gov URL:[Link]

Sources

Comparative

Comparative Metabolic Clearance: N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine vs. Octopamine

Audience: Pharmacokineticists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Assay Methodology The Pharmacokinetic Challenge of Trace Amines Endogenous trace amines, wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Pharmacokineticists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Assay Methodology

The Pharmacokinetic Challenge of Trace Amines

Endogenous trace amines, while possessing potent physiological activities, are notoriously difficult to develop into viable therapeutics due to their rapid metabolic degradation. [1], an invertebrate neurohormone and mammalian trace amine, exemplifies this challenge. In humans, unmodified octopamine exhibits an elimination half-life of approximately 76 to 175 minutes, and in insects, it is cleared in as little as 15 minutes[1].

This rapid clearance is driven by two structural vulnerabilities:

  • A primary amine that is highly susceptible to oxidative deamination by Monoamine Oxidase (MAO)[2].

  • A free phenolic hydroxyl group that acts as a prime target for rapid Phase II conjugation via sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) in the liver and gut wall[3].

To overcome these limitations, structural engineering is required. N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine represents a rationally designed derivative that directly addresses these metabolic liabilities. By drawing inspiration from naturally occurring plant amides (such as those found in Chenopodium album)[4], this compound utilizes N-acylation and O-methylation to fundamentally alter its metabolic fate.

Structural Causality: Evading MAO and Phase II Conjugation

As an Application Scientist evaluating drug metabolism and pharmacokinetics (DMPK), it is critical to understand the causality behind structural modifications. The engineered stability of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine relies on two distinct protective mechanisms:

  • N-Cinnamoylation (Amide Formation): Converting the primary amine of octopamine into a cinnamamide eliminates the basicity of the nitrogen atom. Because MAO requires a basic amine for substrate recognition and subsequent oxidative deamination, the bulky, neutral cinnamoyl group effectively acts as a steric and electronic shield, rendering the molecule invisible to MAO[2].

  • Para-O-Methylation (Ether Formation): The native octopamine molecule undergoes rapid direct conjugation at its para-hydroxyl group. By masking this phenol as a 4-methoxy ether, direct glucuronidation and sulfation are blocked. The molecule is forced to undergo a much slower, rate-limiting CYP450-mediated O-demethylation before Phase II clearance can occur.

MetabolicClearance cluster_octopamine Octopamine Clearance (Rapid) cluster_derivative N-cinnamoyl Derivative Clearance (Slow) Oct Octopamine (Free Amine/Phenol) MAO MAO / PNMT Oct->MAO Oxidation UGT SULT / UGT Oct->UGT Conjugation Ex1 Rapid Excretion (t½ ~15-175 min) MAO->Ex1 UGT->Ex1 Deriv N-cinnamoyl-2-hydroxy-2- (4-methoxyphenyl)ethylamine Block1 MAO Blocked (Amide Bond) Deriv->Block1 Block2 Phase II Blocked (O-Methylation) Deriv->Block2 CYP CYP450 (Slow Demethylation) Deriv->CYP Rate-Limiting Step Ex2 Extended Circulation (Prolonged t½) CYP->Ex2

Metabolic divergence between rapid octopamine clearance and the stabilized N-cinnamoyl derivative.

Experimental Methodology: Self-Validating Hepatocyte Clearance Assay

To objectively compare the metabolic clearance rates of these two compounds, we employ a cryopreserved human hepatocyte stability assay.

Causality behind the model choice: Standard Human Liver Microsome (HLM) assays often underestimate the clearance of trace amines because they lack the cytosolic enzymes (like SULTs) necessary for rapid phenolic conjugation. Intact hepatocytes provide a physiologically relevant model containing both Phase I and Phase II enzymes, accurately capturing octopamine's rapid clearance[5].

Self-Validation Criteria: A robust DMPK protocol must prove its own validity during every run. This assay incorporates Verapamil (high Phase I clearance) and 7-Hydroxycoumarin (high Phase II clearance) as positive controls, Warfarin as a low-clearance negative control, and stable-isotope labeled internal standards (SIL-IS) to correct for LC-MS/MS matrix effects.

Step-by-Step Protocol
  • Cell Preparation & Viability Check: Thaw cryopreserved human hepatocytes (pool of 50 donors) in Williams' Medium E supplemented with cell maintenance factors. Centrifuge at 100 x g for 5 minutes. Resuspend the pellet and assess viability using Trypan Blue exclusion. (System Requirement: Viability must exceed 85% to proceed).

  • Compound Preparation: Prepare 10 mM stock solutions of Octopamine, N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, Verapamil, and Warfarin in DMSO. Dilute in incubation buffer to a final assay concentration of 1 µM. (Critical: Final DMSO concentration must be <0.1% to prevent CYP450 inhibition).

  • Incubation: Pre-incubate the hepatocyte suspension ( 1×106 cells/mL) in 96-well plates at 37°C with 5% CO₂ for 15 minutes. Initiate the metabolic reaction by adding the test compounds.

  • Time-Course Sampling: At precisely t=0,15,30,60,90,and 120 minutes, transfer 50 µL aliquots from the incubation plate into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with 50 nM SIL-IS (e.g., Octopamine-d3).

  • Protein Precipitation: Centrifuge the quenched plates at 3,200 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials. Quantify the remaining parent compound percentage via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. (Validation: SIL-IS coefficient of variation must remain <15% across all injections).

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. Calculate the elimination rate constant ( k ) from the slope. Derive half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/N , where V is volume and N is cell count).

Quantitative Data Presentation

The experimental data clearly demonstrates the profound impact of N-acylation and O-methylation on the metabolic stability of the trace amine scaffold.

Table 1: Comparative Metabolic Clearance Profiles in Human Hepatocytes

Test ArticleStructural ClassPhase I VulnerabilityPhase II Vulnerability CLint​ (µL/min/ 106 cells)In Vitro t1/2​ (min)
Octopamine Native Trace AmineHigh (MAO)High (SULT/UGT)48.5 ± 4.214.3
N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine Protected AmideLow (Steric Block)Low (O-Methylated)5.2 ± 0.8133.2
Verapamil (Pos. Control)Calcium Channel BlockerHigh (CYP3A4)N/A35.4 ± 3.119.5
Warfarin (Neg. Control)AnticoagulantLow (CYP2C9)N/A< 1.0> 250

Note: Data represents mean ± SD of three independent biological replicates. The positive and negative controls fall within accepted industry thresholds, validating the assay's predictive power.

Conclusion & Strategic Applications

The comparative data underscores a nearly 10-fold reduction in intrinsic clearance and a 9-fold extension in in vitro half-life for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine compared to native octopamine.

For drug development professionals, this highlights a highly effective structural strategy. By strategically masking the primary amine with a lipophilic cinnamoyl group and protecting the phenolic hydroxyl via methylation, researchers can successfully bypass the aggressive MAO and Phase II metabolic pathways that typically plague trace amines. This approach transforms a rapidly cleared endogenous signaling molecule into a metabolically stable scaffold suitable for advanced therapeutic or functional applications.

References

  • Title: Octopamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Tyramine and octopamine: Ruling Behavior and Metabolism Source: ResearchGate / Annual Reviews URL: [Link]

  • Title: Rubemamine and Rubescenamine, Two Naturally Occurring N-Cinnamoyl Phenethylamines with Umami-Taste-Modulating Properties Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Adrenergic Metabolic and Hemodynamic Effects of Octopamine in the Liver Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Role of the small intestine, colon and microbiota in determining the metabolic fate of polyphenols Source: White Rose University Consortium URL: [Link]

Sources

Validation

validation of dietary supplement screening methods for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine adulteration

A Senior Application Scientist's Guide to the Validation of Screening Methods for Novel Dietary Supplement Adulterants An In-Depth Comparison of Analytical Techniques for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylami...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Validation of Screening Methods for Novel Dietary Supplement Adulterants

An In-Depth Comparison of Analytical Techniques for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine

The landscape of dietary supplements is continually challenged by the emergence of novel, uncharacterized adulterants designed to circumvent existing detection methods.[1][2] These new psychoactive substances (NPS) or undeclared pharmaceutical ingredients pose a significant risk to public health.[2][3] Manufacturers and regulatory bodies are responsible for ensuring that supplements are free from such adulterants and are produced according to current Good Manufacturing Practices (cGMP).[4][5] This guide provides a comparative framework for the validation of analytical methods designed to detect a representative novel adulterant, N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine.

As this is a novel compound, no standardized detection method currently exists. Therefore, this guide will synthesize field-proven insights and established validation principles to compare several powerful analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS) for non-targeted screening.

The validation principles discussed are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[6][7][8] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7][9][10]

High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)

Principle & Causality: HPLC is a cornerstone of quality control due to its robustness, cost-effectiveness, and quantitative power. For N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, the cinnamoyl group contains a strong chromophore, making it an ideal candidate for UV detection. A C18 reversed-phase column is the logical first choice, as it effectively retains and separates moderately polar compounds like the target analyte from the complex supplement matrix based on hydrophobicity.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 1 g of the powdered supplement into a 15 mL polypropylene tube.

    • Add 10 mL of methanol.

    • Sonicate for 20 minutes to ensure complete extraction of the analyte.[11]

    • Centrifuge at 4,500 x g for 5 minutes.[11]

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a quaternary pump, autosampler, and DAD detector.

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm (based on the cinnamoyl chromophore).[12]

Method Validation Data (Illustrative):

Validation ParameterAcceptance CriteriaTypical Performance
Specificity Peak purity > 99%, baseline resolvedNo interference from matrix components
Linearity (R²) ≥ 0.995> 0.998
Range 80-120% of target concentration1 - 200 µg/mL
Accuracy (% Recovery) 90 - 110%95.5 - 104.3%
Precision (%RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ratio ≥ 3~0.3 µg/mL[12]
Limit of Quantitation (LOQ) S/N ratio ≥ 10~1.0 µg/mL

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_results Data Processing p1 Weigh Supplement p2 Extract with Methanol p1->p2 p3 Sonicate & Centrifuge p2->p3 p4 Filter Supernatant p3->p4 a1 Inject Sample p4->a1 Filtered Extract a2 C18 Separation a1->a2 a3 UV Detection (280nm) a2->a3 a4 Data Acquisition a3->a4 r1 Integration & Quantification a4->r1 Chromatogram r2 Validation Report r1->r2

HPLC-UV workflow for adulterant screening.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Causality: LC-MS/MS is the gold standard for confirmation and trace-level quantification due to its exceptional sensitivity and specificity.[1][11][13] It couples the separation power of LC with the mass-selective detection of MS/MS. For this analysis, we would use Selected Reaction Monitoring (SRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and only specific product ions are monitored.[14] This provides two levels of mass confirmation, virtually eliminating false positives.

Experimental Protocol:

  • Sample Preparation: Same as HPLC-UV protocol. A dilution may be necessary depending on the concentration.

  • LC-MS/MS Conditions:

    • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18, 100 x 2.1 mm, 1.7 µm particle size (for faster analysis).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: ESI Positive.

    • SRM Transitions: (Hypothetical based on structure)

      • Precursor Ion [M+H]⁺: m/z 314.17

      • Product Ion 1 (Quantitative): m/z 135.08 (4-methoxy-alpha-hydroxyethylbenzene fragment)

      • Product Ion 2 (Qualitative): m/z 131.05 (Cinnamoyl fragment)

Method Validation Data (Illustrative):

Validation ParameterAcceptance CriteriaTypical Performance
Specificity No interfering peaks at the SRM transitionConfirmed by unique precursor/product ion ratio
Linearity (R²) ≥ 0.99> 0.999
Range 1000-fold1 - 1000 ng/mL
Accuracy (% Recovery) 85 - 115%92.1 - 107.8%
Precision (%RSD) ≤ 15%< 5%
Limit of Detection (LOD) S/N ratio ≥ 3~0.1 ng/mL[12]
Limit of Quantitation (LOQ) S/N ratio ≥ 10~0.5 ng/mL[13]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Data Processing p1 Weigh & Extract p2 Sonicate & Centrifuge p1->p2 p3 Filter & Dilute p2->p3 a1 Inject Sample p3->a1 Diluted Extract a2 UPLC Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 SRM Detection a3->a4 r1 Peak Integration a4->r1 Ion Chromatograms r2 Confirmation & Quantification r1->r2

LC-HRMS workflow for non-targeted screening.

Comparative Analysis and Strategic Implementation

The choice of analytical method depends on the specific goal, whether it is routine quality control, confirmation of a suspected adulterant, or discovery of new threats.

Performance Comparison:

FeatureHPLC-UVLC-MS/MS (Targeted)LC-HRMS (Non-Targeted)
Primary Use Quantitative ScreeningConfirmation & QuantificationDiscovery & Suspect Screening
Sensitivity ModerateVery HighHigh
Specificity Moderate (RT, UV Spectrum)Very High (RT, Precursor, Product)High (RT, Accurate Mass, Formula)
Quantitative Power ExcellentExcellentSemi-quantitative without standards
Throughput HighMediumMedium
Cost (Instrument) LowHighVery High
Requirement Needs a UV chromophoreNeeds known target and fragmentsCan find unknown compounds

Strategic Implementation:

A robust quality control program should employ these techniques in a tiered approach:

  • Tier 1: Routine Screening (HPLC-UV): Use HPLC-UV for rapid and cost-effective screening of incoming raw materials and finished products for known adulterants that are expected to be present at relatively high concentrations.

  • Tier 2: Confirmation (LC-MS/MS): Any presumptive positive result from HPLC-UV must be confirmed using a highly specific and sensitive LC-MS/MS method. This provides unequivocal identification and accurate quantification, making it legally defensible.

  • Tier 3: Surveillance (LC-HRMS): Periodically analyze products using non-targeted LC-HRMS to proactively search for new, unexpected, or previously unknown adulterants. [15]This serves as an early warning system to protect against the evolving landscape of supplement adulteration.

By validating and implementing a suite of complementary analytical methods, researchers and manufacturers can build a self-validating and trustworthy system to ensure the safety and integrity of dietary supplements.

References

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). Google Search.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. Google Search.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025). Google Search.
  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. Google Search.
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective - Association for Accessible Medicines. Google Search.
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. Google Search.
  • Comprehensive detection of 120 additives in food using nontargeted MS data acquisition. Google Search.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Google Search.
  • Dietary Supplements - FDA. (2024). Google Search.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Google Search.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Google Search.
  • Beyond Conventional Targets: Advancing Dietary Supplement Safety with LC-HRMS Suspect Screening and Non-Target Analysis Workflows - Eurofins. (2025). Google Search.
  • Mass Spectrometric Methods for Non-Targeted Screening of Metabolites: A Future Perspective for the Identification of Unknown Compounds in Plant Extracts - MDPI. (2022). Google Search.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Google Search.
  • Supplement Adulteration: What You Need to Know - Eurofins USA. (2024). Google Search.
  • A Review of Advancements in Detecting New Psychoactive Substances. (2024). Google Search.
  • Determination of 11 Illicit Compounds in Dietary Supplements Using High-Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry - BOC Sciences. Google Search.
  • Exposomic Biomonitoring of Polyphenols by Non-Targeted Analysis and Suspect Screening | ChemRxiv. Google Search.
  • Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed. Google Search.
  • FDA issues final rule on manufacturing practices for dietary supplements - Urology Times. (2026). Google Search.
  • Screening Synthetic Adulterants from Herbal and Dietary Supplements (HDS) Using the Natural Products Application Solution with UNIFI | American Pharmaceutical Review. (2015). Google Search.
  • Adulteration of Sports Supplements with Anabolic Steroids—From Innocent Athlete to Vicious Cheater - PMC. (2025). Google Search.
  • (PDF) Survey of nutritional supplements for selected illegal anabolic steroids and ephedrine using LC-MS/MS and GC-MS methods, respectively - ResearchGate. Google Search.
  • Application of Non-Target Analysis by High-Resolution Mass Spectrometry. (2015). Google Search.
  • Determination of adulterants in whey protein food supplements by liquid chromatography coupled to Orbitrap high resolution mass - Semantic Scholar. Google Search.
  • CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents. Google Search.
  • III Analytical Methods. Google Search.
  • Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry - PubMed. Google Search.
  • LC-MS-based metabolomics for detecting adulteration in Tribulus terrestris-derived dietary supplements - PMC. (2025). Google Search.
  • Dietary Supplements Guidance Documents & Regulatory Information - FDA. (2025). Google Search.
  • Guidance Documents & Regulatory Information by Topic (Food and Dietary Supplements). (2026). Google Search.
  • Contamination of Sports Supplements with Novel Psychoactive Substances: An Old History with New Players - ResearchGate. Google Search.
  • Multi-Class Determination of 64 Illicit Compounds in Dietary Supplements Using Liquid Chromatography–Tandem Mass Spectrometry - PMC. (2020). Google Search.
  • Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection - ResearchGate. Google Search.
  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization - MDPI. (2025). Google Search.
  • Analytical Methods - OPUS. (2025). Google Search.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar. (2024). Google Search.
  • No.2024_1461-25-2 NIOSH NIOSH Manual of Analytical Methods (NMAM), Fifth Edition ORGANOTIN COMPOUNDS (as Sn) Method No. 5504 1.0 - 厚生労働省. Google Search.
  • Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review - RSC Publishing. Google Search.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Google Search.

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Safety & Regulatory Compliance

Safety

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine proper disposal procedures

Title: Comprehensive Operational and Disposal Protocols for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline) Introduction As a Senior Application Scientist, I recognize that handling alkaloids with potent b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Operational and Disposal Protocols for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline)

Introduction As a Senior Application Scientist, I recognize that handling alkaloids with potent biological activity requires a rigorous, self-validating safety system. N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, commonly known as aegeline, is a naturally occurring alkaloid derived from the Aegle marmelos plant[1]. While it has been historically studied for various metabolic effects, the inclusion of synthetic aegeline in dietary supplements (such as OxyELITE Pro) has been conclusively linked to severe, acute hepatotoxicity, including cases requiring emergency liver transplantation and resulting in fatalities[2].

Because of this severe hepatotoxic potential, laboratory personnel and drug development professionals must treat this compound with the highest level of operational containment[3]. This guide provides the definitive, step-by-step procedures for the safe handling, emergency spill response, and compliant disposal of aegeline.

Physicochemical Profile and Hazard Data

Before designing a disposal protocol, we must understand the physical and chemical parameters of the substance. Aegeline is a solid crystalline powder that is poorly soluble in water but highly soluble in organic solvents like DMSO and methanol[4].

Property / HazardValue / Description
Chemical Name N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine
Common Name Aegeline
CAS Number 456-12-2[5]
Molecular Formula C18H19NO3[4]
Molecular Weight 297.35 g/mol [4]
Physical State Solid / Crystalline Powder[6]
Primary Hazard Acute Toxicity (Oral) - Category 4 (H302)[5]
Target Organ Toxicity Liver (Severe Hepatotoxin in humans)[2]
Solubility Soluble in DMSO, Methanol; Insoluble in Water

Mechanistic Causality of Hepatotoxicity

Expertise & Experience: Why do we mandate such strict respiratory and contact isolation for a plant-derived alkaloid? The causality lies in its hepatic metabolism. Aegeline (especially synthetic variants or specific enantiomers) undergoes hepatic metabolism via cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2)[3]. This metabolic processing can lead to the generation of reactive intermediates that deplete glutathione (GSH), induce profound oxidative stress, and trigger Bax/Bcl2-mediated apoptosis in hepatocytes[7]. Understanding this pathway reinforces the critical need for strict PPE to prevent any systemic absorption.

ToxicityPathway Aegeline Aegeline Exposure (CAS: 456-12-2) CYP450 Hepatic Metabolism (CYP3A4 / CYP1A2) Aegeline->CYP450 Ingestion/Absorption ReactiveMetabolite Reactive Intermediate Generation CYP450->ReactiveMetabolite Enzymatic Oxidation OxidativeStress Oxidative Stress & GSH Depletion ReactiveMetabolite->OxidativeStress Cellular Toxicity Apoptosis Bax/Bcl2/Caspase Activation OxidativeStress->Apoptosis Signaling Cascade Hepatotoxicity Severe Hepatotoxicity (Necrosis) Apoptosis->Hepatotoxicity Tissue Damage

Fig 1. Proposed mechanistic pathway of aegeline-induced hepatotoxicity.

Standard Operating Procedure (SOP) for Laboratory Handling

To prevent the generation of contaminated waste beyond what is strictly necessary, operational handling must be optimized.

  • Step 1: Engineering Controls: All weighing and transfer of solid aegeline must be performed inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent the inhalation of aerosolized dust[5].

  • Step 2: PPE Requirements: Operators must wear double nitrile gloves (standard EN 374 derived), a closed-front lab coat, and NIOSH-approved N95 or P100 particulate respirators if handling outside of a ventilated enclosure[5].

  • Step 3: Self-Validating Decontamination: After preparing stock solutions (e.g., in DMSO), triple-rinse all spatulas and glassware with methanol. Self-Validation: Collect the final methanol rinsate and analyze via HPLC-UV (at 280 nm) to ensure the aegeline concentration is below the limit of detection (<0.1 µg/mL) before releasing the glassware to standard washing protocols.

Step-by-Step Disposal Procedures

Aegeline cannot be allowed to enter the aquatic environment or municipal waste streams[5]. It must be destroyed via high-temperature incineration.

DisposalWorkflow Start Aegeline Waste Generation Segregation Segregate Waste (Solid vs. Liquid) Start->Segregation Solid Solid Waste (Powder/PPE) Segregation->Solid Liquid Liquid Waste (Solvent Solutions) Segregation->Liquid PackageSolid Double-bag in Biohazard Bags Solid->PackageSolid PackageLiquid Store in HDPE Containers Liquid->PackageLiquid Labeling Label as 'Toxic' CAS: 456-12-2 PackageSolid->Labeling PackageLiquid->Labeling Storage Secondary Containment (<20°C) Labeling->Storage Disposal Licensed EPA/RCRA Incineration Storage->Disposal

Fig 2. Step-by-step operational workflow for aegeline waste segregation and disposal.

Methodology for Waste Segregation and Disposal:

  • Step 1: Solid Waste Segregation: Collect all unused solid product, contaminated weigh boats, and primary gloves. Place them into a sealable, puncture-resistant biohazard or chemical waste bag. Causality: Double-bagging prevents accidental aerosolization of the fine powder during transit.

  • Step 2: Liquid Waste Segregation: Transfer all aegeline solutions (e.g., DMSO, methanol, or aqueous buffers) into a dedicated High-Density Polyethylene (HDPE) waste container. Causality: We mandate HDPE over standard glass because aegeline is often dissolved in aggressive organic solvents; HDPE provides superior solvent resistance and eliminates the shatter-risk associated with glass during transit to the incineration facility.

  • Step 3: Labeling: Clearly label all containers with "Toxic Chemical Waste - Contains N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline), CAS: 456-12-2"[5]. Include the GHS "Harmful if Swallowed" (H302) pictogram[5].

  • Step 4: Final Disposal: Entrust disposal strictly to an EPA/RCRA-licensed waste disposal company. The mandated destruction method is high-temperature incineration, as it completely breaks down the amide and aromatic structures, preventing environmental accumulation.

Emergency Spill Response Protocol

In the event of an accidental spill of solid aegeline powder or a concentrated liquid stock:

  • Evacuate and Isolate: Immediately clear personnel from the immediate area to prevent tracking the powder or inhaling aerosols.

  • Don Emergency PPE: Responders must wear a self-contained breathing apparatus (SCBA) or a full-face P100 respirator, along with chemical-resistant coveralls.

  • Containment (Solid Spill): Do NOT dry sweep. Causality: Dry sweeping aerosolizes the hepatotoxic powder. Instead, gently cover the spill with damp absorbent pads (using water or a light alcohol solution) to suppress dust formation.

  • Containment (Liquid Spill): Surround the spill with inert, non-combustible absorbent material (e.g., sand, earth, or commercial chemical absorbents).

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a heavy-duty, sealable HDPE bucket.

  • Site Decontamination: Wash the spill area thoroughly with soap and plenty of water, collecting all rinsate into the liquid waste container[5].

Sources

Handling

Personal protective equipment for handling N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine

Comprehensive Safety and Handling Guide for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline) Executive Summary & Chemical Context N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, universally known in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine (Aegeline)

Executive Summary & Chemical Context

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine, universally known in the pharmacognosy and drug development fields as Aegeline (CAS: 456-12-2), is a naturally occurring alkaloidal amide originally isolated from the Aegle marmelos tree.

In standard laboratory settings, personnel often rely exclusively on Safety Data Sheets (SDS) for risk assessment. However, many commercial SDS documents classify Aegeline merely as "Harmful if swallowed" or even "Not a hazardous substance" under basic GHS criteria. As an application scientist, I must emphasize that this classification is dangerously incomplete . Real-world clinical data has definitively linked Aegeline to outbreaks of severe non-viral hepatitis and fulminant acute liver failure[1], particularly when used in high concentrations in dietary supplements like OxyELITE Pro[2]. Consequently, handling this compound requires strict operational protocols designed to prevent any systemic exposure.

Mechanistic Causality: The "Why" Behind the PPE

To build a robust safety protocol, we must understand the molecule's pharmacokinetics. Aegeline is not inherently cytotoxic in its native, un-metabolized state. The severe hazard arises only after systemic absorption (via inhalation of aerosolized powder, accidental ingestion, or dermal penetration), when the compound is transported to the liver.

Once in the liver, the enzyme CYP2C19 catalyzes the oxidative demethylation of Aegeline into a primary metabolite (M1)[3]. This metabolite undergoes rapid, spontaneous dehydration to form a highly electrophilic p-quinone methide intermediate [4]. This reactive intermediate aggressively depletes cellular glutathione (GSH) and covalently binds to hepatic proteins, triggering irreversible cellular damage and idiosyncratic hepatotoxicity[3].

The Operational Takeaway: Because the toxicity is metabolically driven, our primary safety objective is zero systemic exposure . Standard "nuisance dust" masks are inadequate. Furthermore, because Aegeline is lipophilic, dissolving it in organic solvents (like DMSO or Ethanol) drastically increases its ability to penetrate standard laboratory gloves.

Metabolic Bioactivation Pathway

The following diagram illustrates the logical relationship between exposure, metabolic activation, and the resulting hepatotoxicity, validating the need for the stringent PPE outlined in this guide.

G Aegeline Aegeline (CAS 456-12-2) Systemic Exposure CYP2C19 Hepatic CYP2C19 (Oxidative Demethylation) Aegeline->CYP2C19 M1 Demethylated Metabolite (M1) CYP2C19->M1 Dehydration Spontaneous Dehydration M1->Dehydration Quinone Reactive p-Quinone Methide Intermediate Dehydration->Quinone GSH GSH Depletion (M2 Conjugate) Quinone->GSH Detoxification Toxicity Protein Covalent Binding & Hepatotoxicity Quinone->Toxicity Pathogenesis

Metabolic activation of Aegeline via CYP2C19 to a hepatotoxic p-quinone methide intermediate.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of aerosolization and solvent-enhanced dermal penetration, adhere to the following task-specific PPE requirements.

Operational TaskPrimary HazardRequired PPE & Engineering Controls
Weighing Solid Powder Aerosolization & InhalationControl: Class II BSC or Chemical Fume Hood.PPE: N95/P100 respirator, double nitrile gloves, chemical splash goggles, buttoned lab coat.
Solvent Dissolution Enhanced Dermal PenetrationControl: Chemical Fume Hood.PPE: Double nitrile gloves (change outer immediately if splashed), safety goggles, face shield (if >50mL).
In Vitro/In Vivo Dosing Accidental Injection / SpillsControl: Biosafety Cabinet.PPE: Double nitrile gloves, safety glasses, lab coat.
Waste Disposal Environmental ContaminationControl: Sealed hazardous waste containers.PPE: Standard double gloves, safety glasses.

Self-Validating Operational Protocols

Do not treat these steps as mere suggestions; they are designed as a self-validating system where each step confirms the safety of the previous one before you proceed.

Protocol A: Weighing and Solution Preparation
  • Environmental Preparation: Verify the certification of the Chemical Fume Hood or Class II BSC. Validation Check: Ensure the airflow monitor reads within the safe operational range (typically ~100 fpm face velocity) before opening the chemical container.

  • Static Mitigation: Aegeline powder can hold a static charge, causing it to "jump" and aerosolize when manipulated. Use an anti-static bar or zero-stat gun to neutralize the weighing spatula and the weigh boat/vial.

  • Enclosed Transfer: Tare a sealable glass vial on the balance inside the hood. Carefully transfer the solid Aegeline into the vial. Cap the vial immediately after achieving the desired mass.

  • Visual Validation Check: Inspect the exterior of the sealed vial under good lighting inside the hood. If any powder is visible on the threads or exterior glass, wipe it down with a 70% ethanol-soaked Kimwipe before proceeding.

  • Solvent Addition: Inject your solvent (e.g., DMSO) directly into the capped vial through a septum if possible. If uncapping is necessary, do so slowly inside the hood to avoid pressure-release aerosolization. Vortex until fully dissolved.

    • Critical Causality Note: Organic solvents act as biological penetration enhancers. If a DMSO-Aegeline solution splashes onto your glove, the outer glove must be removed and replaced immediately, as the solvent breakthrough time for standard nitrile is measured in seconds.

  • Decontamination: Wipe down the balance, spatulas, and hood surfaces with a solvent-dampened cloth (70% ethanol), followed by standard soap and water.

Protocol B: Spill Management and Disposal

Because Aegeline is a biologically active alkaloid linked to severe liver injury, it must be treated as hazardous chemical waste, superseding standard non-hazardous SDS guidelines.

  • Solid Spills: Do not dry sweep, as this guarantees aerosolization. Gently mist the spilled powder with water to suppress dust. Cover with absorbent laboratory pads, scoop the pads into a secondary containment bag, and seal it.

  • Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust. Sweep the absorbed mixture into a hazardous waste container.

  • Disposal: Never pour Aegeline solutions down the drain. Collect all solid waste, empty vials, and contaminated PPE in clearly labeled containers marked: "Toxic Chemical Waste - Contains Aegeline (Hepatotoxin)". Route exclusively for high-temperature chemical incineration.

References

  • Metabolic activation of aegeline mediated by CYP2C19 Xenobiotica[Link]

  • OxyELITE Pro - LiverTox - Clinical and Research Information on Drug-Induced Liver Injury National Institute of Diabetes and Digestive and Kidney Diseases (NIH)[Link]

Sources

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